molecular formula La B1220453 Lanthanum-140 CAS No. 13981-28-7

Lanthanum-140

Cat. No.: B1220453
CAS No.: 13981-28-7
M. Wt: 139.90948 g/mol
InChI Key: FZLIPJUXYLNCLC-OUBTZVSYSA-N
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Description

Lanthanum-140, also known as this compound, is a useful research compound. Its molecular formula is La and its molecular weight is 139.90948 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

13981-28-7

Molecular Formula

La

Molecular Weight

139.90948 g/mol

IUPAC Name

lanthanum-140

InChI

InChI=1S/La/i1+1

InChI Key

FZLIPJUXYLNCLC-OUBTZVSYSA-N

SMILES

[La]

Isomeric SMILES

[140La]

Canonical SMILES

[La]

Synonyms

140La radioisotope
La-140 radioisotope
Lanthanum-140

Origin of Product

United States

Foundational & Exploratory

Unveiling the Nuclear Characteristics of Lanthanum-140: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear properties of Lanthanum-140 (¹⁴⁰La), a radioisotope with significant applications in various scientific fields. This document details its decay characteristics, production methods, and the experimental protocols used to determine its fundamental properties, presenting a valuable resource for professionals in research, science, and drug development.

Core Nuclear Properties

This compound is a beta- and gamma-emitting radionuclide with a half-life of approximately 1.67855 days (40.285 hours).[1] It undergoes 100% beta-minus (β⁻) decay to the stable isotope Cerium-140 (¹⁴⁰Ce).[2] This decay process is characterized by the emission of beta particles (electrons) and a cascade of gamma rays.

Table 1: General Nuclear Properties of this compound
PropertyValue
Half-life 1.67855 days[1]
Decay Mode β⁻ (100%)[2]
Parent Isotope Barium-140 (¹⁴⁰Ba)[2]
Daughter Isotope Cerium-140 (¹⁴⁰Ce)[2]
Beta Decay Energy (Q⁻) 3760.933 ± 1.797 keV[1]
Spin and Parity 3⁻[2]

Decay Data

The decay of this compound to Cerium-140 is a complex process involving multiple beta transitions to various excited states of the daughter nucleus, followed by the emission of gamma rays as these states de-excite to the ground state.

Beta Decay Emissions

The beta decay of this compound involves several distinct energy branches. The following table summarizes the most probable beta transitions.

Table 2: Principal Beta-Minus (β⁻) Emissions of this compound
Endpoint Energy (keV)Transition Probability (%)
1348.9 (18)44.8 (4)
1677.7 (18)20.8 (6)
1239.5 (18)11.11 (9)
1245.2 (18)5.80 (4)
1296.8 (18)5.60 (7)
1413.0 (18)5.03 (12)
2164.7 (18)4.5 (6)
1280.0 (18)1.14 (2)
1213.7 (18)0.636 (7)
861.2 (18)0.112 (6)
Data sourced from LNE – LNHB/CEA Table de Radionucléides.[3]
Gamma Ray Emissions

Following beta decay, the excited Cerium-140 nucleus de-excites by emitting gamma rays of specific energies. These emissions are characteristic of this compound and are crucial for its detection and quantification.

Table 3: Prominent Gamma Ray Emissions of this compound
Energy (keV)Intensity per 100 Decays (%)
1596.203 ± 0.01395.4 ± 0.8
487.022 ± 0.00646.1 ± 0.4
815.781 ± 0.00623.5 ± 0.2
328.761 ± 0.00420.8 ± 0.3
925.198 ± 0.0077.08 ± 0.06
432.513 ± 0.0082.995 ± 0.016
751.653 ± 0.0074.38 ± 0.04
919.533 ± 0.0102.89 ± 0.03
2521.390 ± 0.0142.01 ± 0.02
867.839 ± 0.0165.63 ± 0.05
2347.847 ± 0.0140.90 ± 0.01
950.988 ± 0.0201.25 ± 0.02
Data sourced from IAEA Nuclear Data Services.[4]

Production of this compound

This compound is typically produced from the decay of its parent isotope, Barium-140, which has a longer half-life of 12.75 days.[5] Barium-140 is a common fission product and can be separated from other fission products. This parent-daughter relationship allows for the creation of a radionuclide generator, often referred to as a "cow," from which the shorter-lived this compound can be periodically "milked."

Experimental Protocols

The determination of the nuclear properties of this compound relies on precise experimental techniques. The following sections outline the methodologies for key experiments.

Production and Separation of this compound from Barium-140

A common method for obtaining a pure sample of this compound involves the radiochemical separation from its parent, Barium-140.

Experimental Workflow: Ba-140/La-140 Radionuclide Generator

G cluster_production Production cluster_generator Generator System cluster_product Product fission Barium-140 from Fission Products ion_exchange Barium-140 loaded onto Cation Exchange Resin fission->ion_exchange Loading elution Elution of this compound with a suitable eluent (e.g., lactate (B86563) or citrate (B86180) solution) ion_exchange->elution Milking la140_solution Carrier-Free This compound Solution elution->la140_solution

Caption: Workflow for a Ba-140/La-140 radionuclide generator.

A typical procedure involves the following steps:

  • Preparation of the Generator: A solution containing Barium-140 is passed through a cation exchange column. The Ba²⁺ ions are adsorbed onto the resin.

  • Elution of this compound: As Barium-140 decays, this compound is formed. Due to the difference in chemical properties and ionic charge (La³⁺), the this compound can be selectively eluted from the column using a complexing agent such as a lactate or citrate solution, leaving the Barium-140 on the resin.[6] This process can be repeated as more this compound is generated.

Gamma-Ray Spectroscopy

The energies and intensities of the gamma rays emitted by this compound are measured using high-resolution gamma-ray spectroscopy.

Experimental Workflow: Gamma-Ray Spectroscopy

G source This compound Source detector High-Purity Germanium (HPGe) Detector source->detector preamp Preamplifier detector->preamp amp Amplifier preamp->amp mca Multichannel Analyzer (MCA) amp->mca computer Computer with Analysis Software mca->computer spectrum Gamma-Ray Spectrum computer->spectrum DecayScheme La140 ¹⁴⁰La (3⁻) T₁/₂ = 1.67855 d Ce140_2521 2521.4 keV (3⁻) La140->Ce140_2521 β⁻ (2.01%) Ce140_2348 2347.8 keV (2⁺) La140->Ce140_2348 β⁻ (0.90%) Ce140_1596 1596.2 keV (2⁺) La140->Ce140_1596 β⁻ (95.4%) Ce140_0 ¹⁴⁰Ce (0⁺) Stable Ce140_2521->Ce140_0 γ 2521.4 keV Ce140_2348->Ce140_1596 γ 751.6 keV Ce140_1596->Ce140_0 γ 1596.2 keV

References

Lanthanum-140 Decay Scheme: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum-140 (¹⁴⁰La) is a radioactive isotope of lanthanum with significant applications in various scientific and medical fields. Understanding its decay characteristics, particularly its gamma-ray emissions, is crucial for its use as a tracer in research, for calibration of gamma-ray detectors, and in the development of radiopharmaceuticals. This document provides a detailed overview of the ¹⁴⁰La decay scheme, its prominent gamma energies, and the experimental methodologies used for their determination.

Decay Characteristics of this compound

This compound has a half-life of approximately 1.67858 days and decays exclusively via beta-minus (β⁻) emission to the stable isotope Cerium-140 (¹⁴⁰Ce).[1][2] The total decay energy (Q-value) for this process is approximately 3.76 MeV.[1][2][3] The decay does not lead directly to the ground state of ¹⁴⁰Ce in most cases; instead, it populates various excited energy levels of the daughter nucleus. These excited states subsequently de-excite to the ground state through the emission of gamma rays.

Summary of ¹⁴⁰La Decay Properties:

PropertyValue
Half-life (T₁/₂)1.67858 (21) days
Decay Mode100% β⁻
Parent Nuclide¹⁴⁰La
Daughter Nuclide¹⁴⁰Ce
Q-value (Decay Energy)3.7602 (17) MeV

Gamma Energies and Intensities

The de-excitation of the ¹⁴⁰Ce nucleus results in a complex spectrum of gamma rays with various energies and intensities. The most prominent gamma-ray emissions are listed in the table below. These emissions are critical for the identification and quantification of ¹⁴⁰La.

Principal Gamma-Ray Emissions from ¹⁴⁰La Decay:

Energy (keV)Intensity (%)
328.7620.5
487.0345.5
815.7823.5
919.642.8
925.247.1
1596.2295.4
2521.62.6

Note: Intensities are given as the number of photons per 100 disintegrations of ¹⁴⁰La. Data compiled from various sources.[3][4][5]

This compound Decay Scheme

The decay of ¹⁴⁰La to ¹⁴⁰Ce can be visualized through a decay scheme diagram. This diagram illustrates the beta decay transitions from the ground state of ¹⁴⁰La to the various excited energy levels of ¹⁴⁰Ce, followed by the subsequent gamma-ray emissions as the ¹⁴⁰Ce nucleus de-excites to its stable ground state.

DecayScheme This compound Decay Scheme La140 ¹⁴⁰La (Ground State) T₁/₂ = 1.678 d Ce140_3320 3320 keV La140->Ce140_3320 β⁻ (0.1%) Ce140_2522 2522 keV La140->Ce140_2522 β⁻ (2.6%) Ce140_2464 2464 keV La140->Ce140_2464 β⁻ (1.1%) Ce140_1596 1596 keV La140->Ce140_1596 β⁻ (95.4%) Ce140_0 ¹⁴⁰Ce (Ground State) Ce140_3320->Ce140_0 γ 3320 keV Ce140_2522->Ce140_0 γ 2522 keV Ce140_2464->Ce140_1596 γ 868 keV Ce140_1596->Ce140_0 γ 1596 keV

A simplified decay scheme for this compound, showing the major beta decay branches and subsequent prominent gamma-ray emissions.

Experimental Protocols for Gamma Energy Measurement

The precise determination of gamma-ray energies and their intensities from the decay of ¹⁴⁰La is typically performed using high-resolution gamma-ray spectroscopy.

Methodology:

  • Source Preparation: A sample of ¹⁴⁰La is obtained, often produced through neutron activation of stable ¹³⁹La in a nuclear reactor.[6] The source is prepared in a suitable geometry for counting.

  • Detection System: A high-purity germanium (HPGe) or a Germanium-Lithium (Ge(Li)) detector is used.[7][8] These detectors offer excellent energy resolution, which is essential for separating the numerous closely spaced gamma-ray peaks in the ¹⁴⁰La spectrum. The detector is typically shielded with lead to reduce background radiation.

  • Data Acquisition: The detector is coupled to a multi-channel analyzer (MCA) which records the energy spectrum of the emitted gamma rays. The system is calibrated for energy and efficiency using standard radioactive sources with well-known gamma-ray energies and intensities.

  • Spectral Analysis: The resulting gamma-ray spectrum is analyzed to identify the photopeaks corresponding to the different gamma transitions. The energy of each peak is determined from its position in the spectrum, and its area is proportional to the intensity of the gamma ray. Corrections for factors such as detector efficiency, dead time, and summing effects are applied to obtain accurate quantitative results.[7]

ExperimentalWorkflow Gamma-Ray Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Source ¹⁴⁰La Source Detector HPGe Detector Source->Detector MCA Multi-Channel Analyzer Detector->MCA Spectrum Gamma-Ray Spectrum MCA->Spectrum Analysis Peak Identification & Quantification Spectrum->Analysis Results Energies & Intensities Analysis->Results

A generalized workflow for the experimental determination of gamma-ray energies and intensities from a radioactive source like this compound.

Conclusion

The decay of this compound is characterized by a well-defined half-life, a single decay mode, and a rich spectrum of gamma-ray emissions. The accurate measurement of these gamma rays is essential for its various applications. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and professionals working with this important radionuclide. The use of high-resolution gamma-ray spectroscopy remains the gold standard for the characterization of its decay properties.

References

Production of Lanthanum-140 from Barium-140: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the production of Lanthanum-140 (¹⁴⁰La) from its parent radionuclide, Barium-140 (¹⁴⁰Ba). The primary method detailed is a robust generator system utilizing a combination of cation-exchange and extraction chromatography, designed to yield high-purity ¹⁴⁰La suitable for research and potential radiopharmaceutical applications. This document outlines the fundamental principles, detailed experimental protocols, quantitative performance data, and essential quality control procedures.

Introduction

This compound is a gamma-emitting radionuclide with potential applications in nuclear medicine and as a tracer in various chemical and biological studies. It is obtained from the beta decay of its parent, Barium-140, which is a fission product of uranium.[1] A reliable and efficient method for separating the daughter ¹⁴⁰La from the parent ¹⁴⁰Ba is crucial for its practical use. This is typically achieved through a radionuclide generator system, which allows for the periodic elution of the short-lived daughter from the longer-lived parent.

This guide focuses on a "reverse-tandem" chromatographic generator system, which has been demonstrated to produce ¹⁴⁰La with high radionuclidic purity and good yield.[1] The system employs a primary cation-exchange column for the initial separation, followed by a purification step using an extraction chromatography column.

Principles of the ¹⁴⁰Ba/¹⁴⁰La Generator

The operation of the ¹⁴⁰Ba/¹⁴⁰La generator is based on the secular equilibrium between the parent ¹⁴⁰Ba (Half-life: 12.75 days) and the daughter ¹⁴⁰La (Half-life: 1.68 days).[2] In a closed system, the activity of ¹⁴⁰La grows until it reaches a transient equilibrium with the ¹⁴⁰Ba. The generator system is designed to selectively remove the ¹⁴⁰La, after which the ¹⁴⁰La activity begins to regenerate.

The chromatographic separation relies on the differential affinity of Ba²⁺ and La³⁺ ions for the chosen stationary phases in a specific chemical environment. In the described system, a cation-exchange resin retains both Ba²⁺ and La³⁺. By using a specific eluent, the La³⁺ can be selectively eluted while the Ba²⁺ remains bound to the resin. A subsequent extraction chromatography step is used to further purify the eluted ¹⁴⁰La, ensuring minimal breakthrough of the parent ¹⁴⁰Ba.

Experimental Protocols

This section details the materials and methodology for the construction and operation of a reverse-tandem ¹⁴⁰Ba/¹⁴⁰La generator.[1]

Materials and Reagents
  • Radionuclides: ¹⁴⁰BaCl₂ solution (activity as required)

  • Resins:

    • Dowex 50W-X8 cation-exchange resin[3]

    • DGA (N,N,N',N'-tetra-n-octyldiglycolamide) extraction resin[3]

  • Chemicals:

    • Acetic acid (CH₃COOH), 0.1 M

    • Ammonium acetate (B1210297) (CH₃COONH₄), 0.1 M, 1 M, and 2 M solutions

    • Hydrochloric acid (HCl), 0.1 M

  • Columns:

    • Main chromatographic column (e.g., PEEK, 15 cm length x 3 mm diameter) for Dowex 50W-X8[1]

    • Tandem chromatographic column (e.g., plastic, 8 mm length x 3 mm diameter) for DGA resin[1]

  • Equipment:

    • Peristaltic pump or syringe pump

    • Radiation detector (e.g., NaI(Tl) scintillation detector or HPGe detector)

    • pH meter

    • Standard laboratory glassware and consumables

Generator Construction
  • Preparation of the Cation-Exchange Column:

    • Prepare a slurry of Dowex 50W-X8 resin in deionized water.

    • Pack the main chromatographic column with the resin slurry to the desired bed height (e.g., 15 cm).[1]

    • Wash the column sequentially with 1 M HCl, deionized water until the effluent is neutral, and finally with the loading solution (0.1 M CH₃COOH / 0.3 M CH₃COONH₄).

  • Preparation of the Extraction Column:

    • Prepare a slurry of DGA resin in deionized water.

    • Pack the tandem column with the DGA resin slurry.[1]

    • Condition the column by passing a solution of 1 M CH₃COONH₄ through it.[3]

  • Loading of ¹⁴⁰Ba:

    • Dissolve the ¹⁴⁰BaCl₂ in the loading solution (0.1 M CH₃COOH / 0.3 M CH₃COONH₄).

    • Load the ¹⁴⁰Ba solution onto the conditioned cation-exchange column at a low flow rate.

    • Wash the column with 2 mL of the loading solution to ensure all the ¹⁴⁰Ba is adsorbed onto the resin.[3]

Elution of ¹⁴⁰La (Scheme II Type II)

This protocol describes a specific reverse-tandem elution scheme that has been shown to be effective.[1]

  • Reverse Elution from Cation-Exchange Column:

    • In a reverse-collecting vessel, mix 5 mL of 0.1 M CH₃COOH / 2 M CH₃COONH₄ with 5 mL of 0.1 M CH₃COOH / 0.1 M CH₃COONH₄. This creates a 10 mL elution solution of approximately 0.1 M CH₃COOH / 1.05 M CH₃COONH₄.

    • Pass this 10 mL solution in the reverse direction (from bottom to top) through the main cation-exchange column.

  • Purification through Extraction Column:

    • Connect the outlet of the cation-exchange column to the inlet of the conditioned DGA extraction column.

    • Pass the 10 mL eluate from the reverse elution step through both columns in the forward direction. The ¹⁴⁰La is retained on the DGA resin, while any breakthrough ¹⁴⁰Ba and other impurities pass through to waste.

  • Final Elution of Pure ¹⁴⁰La:

    • Disconnect the DGA column from the cation-exchange column.

    • Elute the purified ¹⁴⁰La from the DGA column using a small volume of 0.1 M HCl. Collect the eluate in fractions.

Quantitative Data

The performance of the ¹⁴⁰Ba/¹⁴⁰La generator is assessed based on the yield of ¹⁴⁰La and its radionuclidic purity. The following table summarizes the reported performance data for the described reverse-tandem scheme.

ParameterValueReference
¹⁴⁰La Yield 72%[1]
¹⁴⁰Ba Breakthrough < 10⁻³ %[1]
Eluent for ¹⁴⁰La 0.1 M HCl[3]
Main Separation Medium Acetic acid / Ammonium acetate[1]

Quality Control

Ensuring the quality of the final ¹⁴⁰La product is paramount, especially for potential in-vivo applications. A series of quality control tests must be performed on each elution.

Radionuclidic Purity
  • Objective: To determine the presence of the parent radionuclide, ¹⁴⁰Ba, and other gamma-emitting impurities in the final ¹⁴⁰La eluate.

  • Method: Gamma-ray spectroscopy using a high-purity germanium (HPGe) detector.

  • Procedure:

    • Acquire a gamma spectrum of the ¹⁴⁰La eluate.

    • Identify the characteristic gamma peaks of ¹⁴⁰La (e.g., 328.8 keV, 487.0 keV, 815.8 keV, 1596.2 keV).

    • Look for the characteristic gamma peaks of ¹⁴⁰Ba (e.g., 162.7 keV, 304.8 keV, 537.3 keV).

    • Calculate the activity of ¹⁴⁰Ba relative to the ¹⁴⁰La activity.

  • Acceptance Criteria: The ¹⁴⁰Ba breakthrough should be less than 0.01% (10⁻³ %) of the total activity at the time of administration.[1]

Radiochemical Purity
  • Objective: To determine the percentage of the total radioactivity present in the desired chemical form (i.e., as ¹⁴⁰La³⁺).

  • Method: Instant Thin-Layer Chromatography (ITLC).

  • Procedure (Example):

    • Stationary Phase: ITLC-SG (Silica Gel impregnated glass fiber sheets).

    • Mobile Phase: A suitable solvent system that separates free ¹⁴⁰La³⁺ from any colloidal or particulate impurities. A common system for trivalent metals is 0.1 M sodium citrate (B86180) buffer (pH 5.5).

    • Spot a small volume of the ¹⁴⁰La eluate onto the ITLC strip.

    • Develop the chromatogram by placing the strip in the mobile phase.

    • After development, cut the strip into two halves (origin and solvent front) and count the radioactivity in each half using a suitable detector.

    • Calculation:

      • The desired ¹⁴⁰La³⁺ will typically migrate with the solvent front.

      • Radiochemical Purity (%) = (Counts at solvent front / (Counts at origin + Counts at solvent front)) x 100

  • Acceptance Criteria: Typically, the radiochemical purity should be ≥ 95%.

Chemical Purity
  • Objective: To ensure that the concentration of non-radioactive chemical impurities is below acceptable limits. This includes potential contaminants from the generator components or eluents.

  • Method: Methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used to determine the concentration of elements like Ba and other trace metals.

  • Acceptance Criteria: The limits for chemical impurities will depend on the intended application and should comply with relevant pharmacopoeial standards if intended for human use.

Visualizations

Decay Pathway

DecayPathway Ba140 Barium-140 (¹⁴⁰Ba) T½ = 12.75 d La140 This compound (¹⁴⁰La) T½ = 1.68 d Ba140->La140 β⁻ decay Ce140 Cerium-140 (¹⁴⁰Ce) (Stable) La140->Ce140 β⁻ decay ExperimentalWorkflow cluster_prep Generator Preparation cluster_elution Elution Process cluster_qc Quality Control prep_cation Prepare & Condition Dowex 50W-X8 Column load_ba Load ¹⁴⁰Ba onto Cation-Exchange Column prep_cation->load_ba prep_extraction Prepare & Condition DGA Column reverse_elute Reverse Elution of ¹⁴⁰La from Cation-Exchange Column load_ba->reverse_elute Allow for ¹⁴⁰La in-growth purify Pass Eluate through DGA Column (¹⁴⁰La retained) reverse_elute->purify elute_la Elute Pure ¹⁴⁰La from DGA Column with HCl purify->elute_la final_product Final ¹⁴⁰La Product elute_la->final_product qc_radionuclidic Radionuclidic Purity (Gamma Spectroscopy) final_product->qc_radionuclidic qc_radiochemical Radiochemical Purity (ITLC) final_product->qc_radiochemical qc_chemical Chemical Purity (ICP-MS) final_product->qc_chemical

References

Half-life and decay constant of Lanthanum-140

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Half-life and Decay Constant of Lanthanum-140

This technical guide provides a comprehensive overview of the nuclear properties of this compound (¹⁴⁰La), with a specific focus on its half-life and decay constant. The information is intended for researchers, scientists, and professionals in drug development who may utilize this radioisotope in their work.

Core Properties of this compound

This compound is a radioactive isotope of the element lanthanum, characterized by its specific nuclear decay properties. It is a significant radionuclide, in part because it is the daughter product of Barium-140 (¹⁴⁰Ba).[1] The key nuclear properties of this compound are summarized in the table below.

PropertyValueUnit
Half-life (t₁/₂) 1.67858(21)days
40.289(4)hours
1.45029312 x 10⁵seconds
Decay Constant (λ) 4.779359227463 x 10⁻⁶s⁻¹
Decay Mode β⁻ (Beta minus)-
Parent Isotope ¹⁴⁰Ba-
Daughter Isotope ¹⁴⁰Ce (stable)-
Decay Energy (Q) 3.7602(17)MeV
Nuclear Spin and Parity 3⁻-

Data sourced from multiple consistent scientific databases.[1][2][3][4]

Decay Scheme of this compound

This compound undergoes 100% beta-minus (β⁻) decay to the stable isotope Cerium-140 (¹⁴⁰Ce).[1][3] This decay process involves the transformation of a neutron within the nucleus into a proton, accompanied by the emission of an electron (beta particle) and an antineutrino. This transformation increases the atomic number by one (from 57 to 58) while keeping the mass number constant at 140. The decay of ¹⁴⁰La primarily populates excited states of ¹⁴⁰Ce, which then de-excite by emitting gamma rays.[5][6]

The formation of this compound is also a key aspect of its radiochemistry. It is the direct decay product of Barium-140, which has a longer half-life of approximately 12.74 days.[1][7] This parent-daughter relationship is important for applications where a continuous supply of ¹⁴⁰La is needed, as it can be "milked" from a ¹⁴⁰Ba source.[1]

Decay_Scheme Ba140 Barium-140 (¹⁴⁰Ba) t₁/₂ = 12.74 days La140 This compound (¹⁴⁰La) t₁/₂ = 1.678 days Ba140->La140 β⁻ decay Ce140 Cerium-140 (¹⁴⁰Ce) (Stable) La140->Ce140 β⁻ decay Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Isogenerator ¹⁴⁰Ba/¹⁴⁰La Isogenerator Separation Chemical Separation ('Milking') Isogenerator->Separation La140_Sample Isolated ¹⁴⁰La Sample Separation->La140_Sample Detector Radiation Detector (e.g., Geiger Counter) La140_Sample->Detector Data_Acquisition Record Counts vs. Time Detector->Data_Acquisition Background_Subtraction Background Subtraction Data_Acquisition->Background_Subtraction Plotting Plot ln(Net Counts) vs. Time Background_Subtraction->Plotting Calculation Calculate Decay Constant (λ) and Half-life (t₁/₂) Plotting->Calculation

References

In-Depth Technical Guide to Lanthanum-140: Radiological Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radiological properties of Lanthanum-140 (La-140), coupled with detailed safety protocols and handling precautions. This document is intended to serve as an essential resource for laboratory personnel, ensuring the safe and compliant use of this potent radioisotope in research and development settings.

Introduction to this compound

This compound is a synthetic radioisotope of the element lanthanum, identified by the CAS number 13981-28-7.[1] It is a potent emitter of both beta particles and high-energy gamma radiation, necessitating stringent safety measures during its handling and use. A significant characteristic of La-140 is its origin as the daughter product of Barium-140 (Ba-140) decay, which has a longer half-life of approximately 12.8 days.[1] This parent-daughter relationship is frequently exploited in research settings, where La-140 can be periodically "milked" from a Ba-140 source. Historically, La-140 played a crucial role in the RaLa (Radioactive Lanthanum) implosion tests during the development of nuclear weapons, where its gamma emissions were used for diagnostic imaging of the implosion dynamics.[1] Today, its applications are primarily in scientific research as a radiotracer.[2]

Radiological Properties

A thorough understanding of the radiological properties of this compound is fundamental to establishing effective safety protocols. La-140 decays via beta-minus (β⁻) emission to the stable Cerium-140 (Ce-140).[1][3] The key radiological data for La-140 are summarized in the tables below.

Table 1: Key Radiological Properties of this compound
PropertyValueReference(s)
Half-life1.67858 days (40.286 hours)[1][4]
Decay Mode100% Beta-minus (β⁻)[1]
Decay ProductCerium-140 (stable)[1]
Beta Decay Energy (Q-value)3.762 MeV[3][5]
Specific Gamma-Ray Dose Constant1.13 R-cm²/mCi-hr[6]
CAS Number13981-28-7[1]
Table 2: Principal Beta Emissions of this compound
Maximum Energy (MeV)Average Energy (MeV)Intensity (%)
2.1640.84625.2
1.6770.629520.7
1.3480.487444.5
1.2390.441111.1

Source: Compiled from data in reference[4]

Table 3: Principal Gamma Emissions of this compound
Energy (keV)Intensity (%)
328.7620.3
487.0245.5
815.7723.3
925.246.9
1596.2195.4

Source: Compiled from data in reference[7]

Radiological Safety and Handling Precautions

The high-energy beta and gamma emissions from this compound present both external and internal radiation hazards. Adherence to the principles of As Low As Reasonably Achievable (ALARA) is paramount. The three pillars of ALARA are Time, Distance, and Shielding .

  • Time: Minimize the duration of exposure to La-140. Plan experiments meticulously and perform dry runs without the radioactive material to streamline procedures.[3][4][8]

  • Distance: Maximize the distance from the La-140 source. The intensity of radiation decreases with the square of the distance from the source (Inverse Square Law).[3][8]

  • Shielding: Use appropriate shielding to attenuate the radiation.[3][8]

ALARA_Principles ALARA ALARA (As Low As Reasonably Achievable) Time Time Minimize duration of exposure ALARA->Time Distance Distance Maximize distance from source ALARA->Distance Shielding Shielding Use appropriate barriers ALARA->Shielding

ALARA Principles for Radiation Protection.

Shielding

Proper shielding is critical for mitigating the external radiation hazard from La-140.

  • Beta Shielding: The high-energy beta particles emitted by La-140 can be effectively shielded using low atomic number (low-Z) materials such as acrylic (Plexiglas) or thick plastic. A thickness of at least 1 cm of acrylic is recommended to fully attenuate the most energetic beta particles. Using high-Z materials like lead for primary beta shielding should be avoided as it can lead to the production of secondary X-rays (Bremsstrahlung).[9]

  • Gamma Shielding: The high-energy gamma rays from La-140 require dense, high-Z materials for effective shielding. Lead, steel, and concrete are commonly used. The required thickness of these materials can be estimated using the concepts of Half-Value Layer (HVL) and Tenth-Value Layer (TVL), which are the thicknesses required to reduce the radiation intensity by 50% and 90%, respectively.

Table 4: Calculated Half-Value Layers (HVL) and Tenth-Value Layers (TVL) for this compound Gamma Emissions
Gamma Energy (keV)Shielding MaterialDensity (g/cm³)Mass Attenuation Coefficient (cm²/g)HVL (cm)TVL (cm)
328.76Lead11.340.2430.250.84
487.02Lead11.340.1440.431.42
815.77Lead11.340.0880.692.30
1596.21Lead11.340.0561.103.65
328.76Steel7.870.1150.772.55
487.02Steel7.870.0910.973.23
815.77Steel7.870.0701.264.19
1596.21Steel7.870.0521.695.62
328.76Concrete2.350.1122.648.76
487.02Concrete2.350.0903.2910.92
815.77Concrete2.350.0694.2514.11
1596.21Concrete2.350.0515.7619.13

Calculations based on mass attenuation coefficients from NIST[10][11][12] and material densities.

A combined shielding approach is often optimal, with an inner layer of a low-Z material to stop the beta particles and an outer layer of a high-Z material to attenuate the gamma rays and any Bremsstrahlung produced.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling unsealed sources of La-140.

  • Lab Coat: A full-length lab coat should be worn at all times.

  • Gloves: Two pairs of disposable gloves (e.g., nitrile) are recommended and should be changed frequently.

  • Eye Protection: Safety glasses with side shields or goggles are required.

  • Dosimetry: Personnel handling mCi or greater quantities of La-140 should wear whole-body and extremity (ring) dosimeters.

Dosimetry

Personnel monitoring is essential to track radiation exposure and ensure compliance with regulatory limits.

  • Whole-Body Dosimeters: Optically Stimulated Luminescence (OSL) or Thermoluminescent Dosimeters (TLD) are suitable for monitoring whole-body exposure to the gamma radiation from La-140.[2][13][14] These should be worn on the torso at chest or waist level.

  • Extremity Dosimeters: Ring dosimeters, typically containing a TLD chip, are crucial for monitoring exposure to the hands, especially when handling stock vials or performing radiolabeling procedures.[3][8][15]

Contamination Control

Preventing the spread of radioactive contamination is a primary safety objective.

  • Designated Work Area: All work with unsealed La-140 should be conducted in a designated area, such as a fume hood or a glove box, with surfaces covered with absorbent, plastic-backed paper.

  • Surveying: The work area and personnel should be surveyed for contamination with a Geiger-Muller (GM) survey meter before, during, and after the experiment. Wipe tests should also be performed to detect removable contamination.

  • Hygiene: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in areas where radioactive materials are handled.[8] Hands should be thoroughly washed after handling radioactive materials.

Experimental Protocols

The following sections provide a general framework for common experimental procedures involving this compound. Specific details may need to be adapted based on the exact nature of the experiment.

"Milking" of this compound from Barium-140

This procedure describes the separation of carrier-free La-140 from its parent, Ba-140.

Methodology:

  • Preparation: A solution containing Ba-140 (as Barium Chloride or Nitrate) is the starting material.

  • Precipitation of Barium: The Ba-140 is precipitated from the solution by the addition of a carrier, such as non-radioactive Barium Nitrate (B79036), in the presence of concentrated nitric acid (approximately 80%).[16] The La-140, being soluble in the nitric acid, remains in the supernatant.

  • Separation: The mixture is centrifuged, and the supernatant containing the La-140 is carefully decanted.

  • Purification (Optional): For higher purity, the process can be repeated. A double barium chromate (B82759) precipitation can be used to remove any strontium impurities, followed by a double nitrate precipitation to remove the barium.[16]

  • Final Preparation: The final La-140 solution is typically prepared in a dilute acid, such as 0.1 M HCl, making it suitable for subsequent radiolabeling.

Milking_Procedure cluster_0 Separation of La-140 from Ba-140 Start Ba-140/La-140 Solution Add_Carrier Add Ba Carrier & Concentrated Nitric Acid Start->Add_Carrier Precipitate Precipitate Ba-140 Add_Carrier->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Separate Decant Supernatant Centrifuge->Separate La140_Solution La-140 in Supernatant Separate->La140_Solution Ba140_Precipitate Ba-140 Precipitate Separate->Ba140_Precipitate

Workflow for "Milking" La-140 from Ba-140.

Radiotracer Experiment Workflow

This workflow outlines the key steps and safety considerations for a typical radiotracer study using a mCi quantity of La-140.

Methodology:

  • Preparation and Shielding:

    • Set up the designated work area (e.g., fume hood) with absorbent paper.

    • Arrange lead brick shielding around the work area to minimize external dose rates.

    • Have all necessary equipment, including remote handling tools (tongs), within the shielded area.

  • Source Handling and Dilution:

    • Wear a lab coat, two pairs of gloves, safety glasses, a whole-body dosimeter, and a ring dosimeter.

    • Using tongs, transfer the stock vial of La-140 from its lead pig to the shielded work area.

    • Perform the necessary dilutions within the shielded area, using remote pipetting systems if available.

  • Injection and Monitoring:

    • For in-vitro experiments, add the La-140 tracer to the system. For in-vivo studies, follow approved animal handling protocols.

    • Continuously monitor the work area with a GM survey meter.

  • Sample Collection and Measurement:

    • Collect samples at predetermined time points.

    • Measure the activity of the samples using a suitable detector (e.g., gamma counter, liquid scintillation counter).

  • Decontamination and Waste Disposal:

    • After the experiment, decontaminate all surfaces and equipment.

    • Segregate radioactive waste into appropriate containers for solid and liquid waste.

    • Survey the work area to ensure it is free of contamination.

  • Post-Experiment Procedures:

    • Remove and dispose of outer gloves in the radioactive waste.

    • Survey hands, lab coat, and shoes before leaving the designated area.

    • Wash hands thoroughly.

Radiotracer_Workflow cluster_1 Safe Handling Workflow for La-140 Radiotracer Experiment Preparation Preparation & Shielding Handling Source Handling & Dilution Preparation->Handling Experiment Injection & Monitoring Handling->Experiment Sampling Sample Collection & Measurement Experiment->Sampling Cleanup Decontamination & Waste Disposal Sampling->Cleanup Post_Experiment Final Survey & Personal Decontamination Cleanup->Post_Experiment

Safe Handling Workflow for La-140.

Waste Disposal

Radioactive waste containing La-140 must be managed according to institutional and regulatory guidelines.

  • Segregation: La-140 waste should be segregated from other radioactive waste streams due to its short half-life.

  • Decay-in-Storage: Given its 40.3-hour half-life, La-140 waste is a good candidate for decay-in-storage. As a general rule, waste should be stored for at least 10 half-lives (approximately 17 days for La-140) before being surveyed for disposal as non-radioactive waste.

  • Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the isotope (La-140), the activity, and the date.

  • Containers: Use designated containers for solid and liquid waste. Sharps should be placed in a puncture-resistant container.

Emergency Procedures

In the event of a spill or other emergency involving La-140, the following steps should be taken:

  • Notify: Alert personnel in the immediate area and the Radiation Safety Officer (RSO).

  • Contain: Cover liquid spills with absorbent material. For dry spills, dampen the material to prevent airborne contamination.

  • Isolate: Restrict access to the contaminated area.

  • Decontaminate Personnel: If skin or clothing is contaminated, remove the clothing and wash the affected skin with mild soap and lukewarm water.

  • Decontaminate Area: Decontamination of the spill area should be performed under the guidance of the RSO.

A "minor" spill of La-140 is generally considered to be less than 10 mCi, while a "major" spill is 10 mCi or greater.[17] All personnel should be familiar with their institution's specific emergency response plan.

Conclusion

This compound is a valuable tool for scientific research, but its use demands a high level of radiological safety awareness and strict adherence to established protocols. By understanding its radiological properties and implementing the handling precautions outlined in this guide, researchers can minimize their radiation exposure and ensure a safe laboratory environment. Continuous training and a commitment to the ALARA principles are essential for all personnel working with this and other radioactive materials.

References

An In-depth Technical Guide to the Natural and Artificial Sources of Lanthanum-140

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum-140 (¹⁴⁰La) is a radioactive isotope of the rare earth element lanthanum. With a half-life of 40.289 hours, it emits both beta particles and high-energy gamma rays, making it a valuable tracer in various scientific and industrial applications. While natural lanthanum is predominantly composed of the stable isotope ¹³⁹La and the long-lived radioisotope ¹³⁸La, ¹⁴⁰La is exclusively of artificial origin. This guide provides a comprehensive overview of the primary methods for producing this compound, detailing the underlying nuclear reactions, experimental procedures, and quantitative data.

Natural Occurrence

This compound is not found in nature in any significant quantity. Natural lanthanum consists of two isotopes: the stable ¹³⁹La (99.911% abundance) and the primordial, long-lived radioisotope ¹³⁸La (0.089% abundance). While ¹⁴⁰La has been detected in atmospheric fallout following nuclear weapons testing, this is a result of artificial nuclear fission and does not constitute a natural source.

Artificial Sources of this compound

There are two primary artificial routes for the production of this compound: as a product of nuclear fission and through the neutron activation of stable lanthanum. A significant method for obtaining pure ¹⁴⁰La involves its separation from its parent isotope, Barium-140, which is a prominent fission product.

Production via Nuclear Fission

This compound is a significant product of the nuclear fission of heavy elements such as Uranium-235 (²³⁵U) and Plutonium-239 (²³⁹Pu). In a nuclear reactor or a nuclear detonation, the fission of these nuclei results in a wide array of fission products, including the mass 140 decay chain.

The direct precursor to ¹⁴⁰La in this decay chain is Barium-140 (¹⁴⁰Ba), which has a half-life of 12.752 days.[1] ¹⁴⁰Ba decays via beta emission to ¹⁴⁰La. Therefore, the production of ¹⁴⁰La from fission is intrinsically linked to the production and subsequent decay of ¹⁴⁰Ba.

The cumulative fission yield is the total number of atoms of a specific nuclide produced per 100 fission events, after all precursor beta decays have occurred. The table below summarizes the cumulative fission yields for ¹⁴⁰Ba from the thermal neutron-induced fission of ²³⁵U and ²³⁹Pu. As ¹⁴⁰La is the direct daughter of ¹⁴⁰Ba, the chain yield for mass 140 is equivalent to the cumulative yield of ¹⁴⁰Ba.

Fissile NuclideNeutron EnergyCumulative Fission Yield of ¹⁴⁰Ba (%)
²³⁵UThermal6.1187
²³⁹PuThermal5.5453

Data sourced from KAERI Nuclear Data Center, referencing ENDF/B-VI.[2]

The separation of ¹⁴⁰Ba from a mixture of fission products is a critical first step in obtaining ¹⁴⁰La through this route. A common method involves precipitation chemistry.

Methodology: Precipitation of Barium Nitrate (B79036)

This protocol is adapted from a procedure for preparing carrier-free ¹⁴⁰La.[3]

  • Dissolution: The irradiated uranium target is dissolved in a suitable acid, such as nitric acid.

  • Carrier Addition: A known amount of stable barium salt (e.g., barium chloride) is added to the solution to act as a carrier for the radioactive ¹⁴⁰Ba.

  • Precipitation: Concentrated nitric acid is added to the solution. Barium nitrate has low solubility in concentrated nitric acid and will precipitate out of the solution, co-precipitating the ¹⁴⁰Ba. Many other fission products remain soluble.

  • Filtration: The barium nitrate precipitate is separated from the supernatant by filtration, for example, using a sintered-glass funnel.

  • Washing and Drying: The precipitate is washed with a small amount of water and then dried at 110°C.

Once ¹⁴⁰Ba is isolated, the daughter nuclide ¹⁴⁰La can be periodically separated, a process often referred to as "milking." This takes advantage of the chemical differences between barium and lanthanum.

Methodology: Barium Nitrate Precipitation and Lanthanum Recovery

This protocol is a continuation of the previous separation.[3]

  • Dissolution of ¹⁴⁰Ba Source: The purified ¹⁴⁰Ba nitrate is dissolved in water.

  • Growth of ¹⁴⁰La: The solution is allowed to stand for a period (e.g., a few days) to allow for the in-growth of ¹⁴⁰La from the decay of ¹⁴⁰Ba.

  • Reprecipitation of Barium: The ¹⁴⁰Ba is reprecipitated as barium nitrate by the addition of concentrated nitric acid (e.g., 80% nitric acid).

  • Separation of ¹⁴⁰La: The ¹⁴⁰La remains in the acidic supernatant. The barium nitrate precipitate is removed by filtration.

  • Recovery of ¹⁴⁰La: The carrier-free ¹⁴⁰La can be recovered from the filtrate. This method has been reported to yield about 90% of the ¹⁴⁰La with high purity.[3]

A more advanced method for separating ¹⁴⁰La from ¹⁴⁰Ba is the use of a radionuclide generator, which often employs ion-exchange chromatography for a more controlled and repeatable separation.

Production via Neutron Activation of ¹³⁹La

A direct method for producing ¹⁴⁰La is through the neutron capture reaction on the stable isotope ¹³⁹La. This is typically achieved by irradiating a target of natural lanthanum, which is 99.911% ¹³⁹La, in a nuclear reactor.

The nuclear reaction is:

¹³⁹La + ¹n → ¹⁴⁰La + γ

The effectiveness of this production method is determined by the thermal neutron capture cross-section of ¹³⁹La.

ReactionThermal Neutron EnergyCross-section (barns)
¹³⁹La(n,γ)¹⁴⁰La0.0372 eV~7.5 ± 0.37
¹³⁹La(n,γ)¹⁴⁰LaThermal (sum of partial cross-sections)8.58 ± 0.50

Data from various experimental measurements.

This protocol describes a general procedure for the production of ¹⁴⁰La by irradiating lanthanum oxide (La₂O₃).

Methodology:

  • Target Preparation: High-purity lanthanum oxide (La₂O₃) powder is encapsulated in a suitable container, such as a quartz ampoule or an aluminum can, compatible with the irradiation facility's requirements.

  • Irradiation: The encapsulated target is placed in a nuclear reactor and irradiated with a thermal neutron flux. The duration of the irradiation depends on the desired activity of ¹⁴⁰La, the neutron flux of the reactor, and the mass of the target.

  • Cooling: After irradiation, the target is allowed to "cool" for a period to allow for the decay of short-lived, unwanted radioisotopes.

  • Dissolution of Target: The irradiated La₂O₃ is dissolved in a mineral acid, such as nitric acid or hydrochloric acid.

  • Post-irradiation Processing (if necessary): For many applications, the irradiated target containing both stable ¹³⁹La and radioactive ¹⁴⁰La can be used directly after dissolution. If carrier-free or high specific activity ¹⁴⁰La is required, more complex separation techniques would be necessary, though this is less common for this production method.

Visualizations

Decay Pathway

DecayChain Ba140 Barium-140 (¹⁴⁰Ba) La140 This compound (¹⁴⁰La) Ba140->La140 β⁻ decay T½ = 12.75 d Ce140 Cerium-140 (¹⁴⁰Ce) (Stable) La140->Ce140 β⁻ decay T½ = 40.29 h

Caption: The beta decay chain from Barium-140 to stable Cerium-140.

Experimental Workflow: Production from Fission

FissionProduction cluster_reactor Nuclear Reactor cluster_separation1 Radiochemical Separation cluster_milking ¹⁴⁰La Milking U235 Uranium-235 Target Fission Neutron-induced Fission U235->Fission Irradiation Dissolution Dissolve in HNO₃ Fission->Dissolution Fission Products Precipitation Precipitate ¹⁴⁰Ba as Ba(NO₃)₂ Dissolution->Precipitation Growth Allow ¹⁴⁰La in-growth Precipitation->Growth Purified ¹⁴⁰Ba Separation Separate aqueous ¹⁴⁰La from precipitated ¹⁴⁰Ba Growth->Separation La140_final La140_final Separation->La140_final Carrier-free ¹⁴⁰La

Caption: Workflow for the production and separation of ¹⁴⁰La from nuclear fission.

Experimental Workflow: Production by Neutron Activation

ActivationProduction cluster_reactor Nuclear Reactor cluster_processing Post-Irradiation Processing La139 Lanthanum-139 Target (e.g., La₂O₃) Irradiation Neutron Activation ¹³⁹La(n,γ)¹⁴⁰La La139->Irradiation Thermal Neutrons Cooling Cooling Period Irradiation->Cooling Irradiated Target Dissolution Dissolve in Acid Cooling->Dissolution La140_final La140_final Dissolution->La140_final ¹⁴⁰La Solution (with ¹³⁹La carrier)

References

An In-depth Technical Guide to the Discovery and History of Lanthanum-140

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, history, and nuclear properties of the radioisotope Lanthanum-140 (¹⁴⁰La). It is intended for researchers, scientists, and professionals in drug development who require detailed information on this significant radionuclide.

Discovery and Historical Context

The story of this compound is intrinsically linked to the discovery of its parent element, Lanthanum. In 1839, Swedish chemist Carl Gustaf Mosander was investigating impurities within cerium nitrate (B79036) samples.[1][2][3] Through a process of partial decomposition and fractional crystallization, he successfully isolated a new "earth" or oxide, which he named lanthana (La₂O₃).[1][4] The name "Lanthanum" is derived from the Greek word lanthanein, meaning "to lie hidden," a nod to its elusive presence within cerium ore.[1][2][5] The pure metallic form of lanthanum was not isolated until 1923.[1][6]

The specific isotope, this compound, was identified later with the advent of nuclear physics. It was discovered in 1935.[7] A significant historical application of this compound was its use in the "RaLa" (Radioactive Lanthanum) experiments.[8] These tests were crucial for the development of nuclear weapons, utilizing the gamma radiation from ¹⁴⁰La to analyze the implosion dynamics of early nuclear designs.[8]

Nuclear Properties and Data

This compound is a synthetic radioisotope of lanthanum.[9] Naturally occurring lanthanum consists of one stable isotope, ¹³⁹La (99.911% abundance), and one long-lived radioisotope, ¹³⁸La.[9][10] There are 39 characterized radioisotopes of lanthanum.[9]

The key nuclear properties of this compound are summarized in the table below for easy reference.

PropertyValue
Half-life 1.67858 days (approx. 40.3 hours)[7][8]
Decay Mode 100% Beta-minus (β⁻) decay[8]
Daughter Isotope Cerium-140 (¹⁴⁰Ce)[7][8]
Decay Energy 3.7602 MeV[7][8]
Beta Decay Energy 3.761853 MeV[11]
Atomic Mass 139.909487 atomic mass units[8][12]
Nuclear Spin 3-[7][8]
Parent Isotope Barium-140 (¹⁴⁰Ba)[7][8]
Neutron Separation Energy 5161.00 ± 0.05 keV[13]

Production and Synthesis of this compound

This compound is primarily produced through the radioactive decay of its parent isotope, Barium-140 (¹⁴⁰Ba), which has a half-life of approximately 12.8 days.[8] This parent-daughter relationship is significant as it allows for the periodic "milking" of ¹⁴⁰La from a ¹⁴⁰Ba source.[8]

Another method for producing this compound is through thermal neutron capture by the stable isotope Lanthanum-139. The reaction is represented as:

¹³⁹La (n, γ) ¹⁴⁰La[13]

This process involves bombarding a target of ¹³⁹La with thermal neutrons in a nuclear reactor.

Experimental Protocols

A common experimental protocol for obtaining a pure sample of this compound involves its separation from its parent, Barium-140. This process is often referred to as "milking" a ¹⁴⁰Ba/¹⁴⁰La generator.

Methodology:

  • Precipitation of Barium: A solution containing both ¹⁴⁰Ba and ¹⁴⁰La is treated with a carrier solution of barium nitrate. Concentrated nitric acid is then added to precipitate barium nitrate, which co-precipitates the ¹⁴⁰Ba.[14]

  • Filtration: The mixture is filtered to separate the solid barium nitrate (containing ¹⁴⁰Ba) from the filtrate (containing ¹⁴⁰La).[14]

  • Recovery of this compound: The carrier-free this compound is then recovered from the filtrate. This method can yield a high purity of ¹⁴⁰La.[14]

The identification and quantification of this compound are typically performed using gamma-ray spectroscopy.[15]

Methodology:

  • Sample Preparation: A sample containing this compound is prepared and placed in a suitable detector, such as a Germanium(Lithium) or Ge(Li) spectrometer.[15]

  • Data Acquisition: The gamma-ray spectrum of the decaying ¹⁴⁰La is acquired.

  • Spectral Analysis: The resulting spectrum is analyzed to identify the characteristic gamma-ray energies emitted during the decay of ¹⁴⁰La to ¹⁴⁰Ce. Key gamma-ray energies for ¹⁴⁰La include 0.093 MeV, 0.335 MeV, 0.49 MeV, 0.82 MeV, 1.60 MeV, and 2.5 MeV.[16] The intensities of these gamma rays can be used to determine the activity of the ¹⁴⁰La sample.

Decay Scheme and Pathways

This compound decays exclusively via beta-minus emission to Cerium-140.[8] This process involves the conversion of a neutron into a proton within the nucleus, with the emission of an electron (beta particle) and an antineutrino. The decay of ¹⁴⁰La leads to various excited states of ¹⁴⁰Ce, which then de-excite by emitting gamma rays.

Decay_Scheme_Lanthanum_140 140La 140La 140Ce 140Ce 140La->140Ce β⁻ decay (T½ = 1.67858 d)

Decay of this compound to Cerium-140.

Historical Experimental Workflow: The RaLa Experiments

The RaLa experiments were a series of tests conducted during the Manhattan Project to study the hydrodynamics of spherical implosions.[8] this compound was used as a powerful gamma-ray source placed at the center of the device. The workflow for these experiments was complex due to the high levels of radioactivity involved.[8]

RaLa_Experiment_Workflow cluster_production Production & Separation cluster_experiment Implosion Test cluster_analysis Data Analysis Ba140_Source Barium-140 Source (from Oak Ridge) Chemical_Separation Chemical Separation ('Milking') Ba140_Source->Chemical_Separation La140_Purification Purification of La-140 Chemical_Separation->La140_Purification La140_Placement Placement of La-140 at pit center La140_Purification->La140_Placement Implosion Detonation of High Explosives La140_Placement->Implosion Gamma_Detection Gamma Ray Detectors (External) Implosion->Gamma_Detection Data_Acquisition Measure Gamma Ray Attenuation Gamma_Detection->Data_Acquisition Analysis Analyze Implosion Symmetry & Compression Data_Acquisition->Analysis

Workflow of the historic RaLa experiments.

Modern Applications

While its use in weapons development is historical, this compound continues to be relevant in various scientific fields. Its primary modern application is as a radiotracer.[17] For instance, it has been used for solid-phase tracing in wastewater treatment plants and to study catalyst dynamics in fluid catalytic cracking units.[17] It is also used in nuclear research and medical diagnostics.[2][18] The parent-daughter pair of ¹⁴⁰Ba/¹⁴⁰La is also monitored to date nuclear events.[19]

References

The Chemical Landscape of Lanthanum-140 Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties of Lanthanum-140 (¹⁴⁰La) compounds, tailored for researchers, scientists, and professionals in drug development. This document delves into the stability of these compounds, detailed experimental protocols for their characterization, and their interactions with biological signaling pathways.

This compound is a radioisotope of the rare earth element lanthanum, with a half-life of 40.289 hours.[1] It decays via beta emission to stable Cerium-140. Its relatively short half-life and energetic beta decay make it a candidate for various applications in nuclear medicine, necessitating a thorough understanding of its coordination chemistry and in-vivo behavior.

Core Chemical Properties and Stability

The utility of ¹⁴⁰La in radiopharmaceutical applications is critically dependent on the stability of the complex formed between the radionuclide and a chelating agent. These chelators are essential to prevent the release of free ¹⁴⁰La³⁺ in the body, which would otherwise accumulate in the liver and bones.[2] The stability of these complexes is quantified by the thermodynamic stability constant (log K), which indicates the strength of the metal-ligand bond.

Quantitative Stability Data

The following table summarizes the thermodynamic stability constants for Lanthanum(III) with commonly used chelating agents. While specific data for the ¹⁴⁰La isotope is not extensively reported, the values for non-radioactive Lanthanum(III) provide a very close and relevant approximation due to their identical chemical behavior.

Chelating AgentLog K ValueExperimental ConditionsReference(s)
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)22.9Potentiometric titration[3][4]
DTPA (diethylenetriaminepentaacetic acid)~20Estimated from trends in lanthanide series[5]
H₅do3ap (a DOTA analogue)Comparable or higher than DOTA"Out-of-cell" method[6][7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the research and development of ¹⁴⁰La-based radiopharmaceuticals. The following sections provide synthesized methodologies for key experiments.

Radiolabeling of DOTA-conjugated Molecules with ¹⁴⁰La

This protocol outlines the steps for labeling a DOTA-conjugated peptide or antibody with this compound.

Materials:

  • ¹⁴⁰LaCl₃ in dilute HCl (e.g., 0.01 M)

  • DOTA-conjugated peptide/antibody

  • Ammonium (B1175870) acetate (B1210297) buffer (0.5 M, pH 5.5)

  • Sterile, metal-free water

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • In a sterile, metal-free microcentrifuge tube, add the DOTA-conjugated molecule to the ammonium acetate buffer.

  • Add the desired amount of ¹⁴⁰LaCl₃ solution to the tube. The molar ratio of chelator to Lanthanum should be optimized but is typically in excess of the chelator.

  • Gently mix the solution.

  • Incubate the reaction mixture at an elevated temperature (e.g., 80-95°C) for a specified time (e.g., 15-30 minutes).[8] The optimal temperature and time will depend on the specific conjugate.

  • After incubation, allow the mixture to cool to room temperature.

  • Perform radiochemical purity analysis using radio-TLC or radio-HPLC to determine the labeling efficiency.[8][9]

Determination of Radiochemical Purity

Radiochemical purity is a critical quality attribute of any radiopharmaceutical and is determined by separating the radiolabeled compound from impurities such as free radionuclide and hydrolyzed species.[10][11]

Method 1: Radio-Thin Layer Chromatography (Radio-TLC)

  • Stationary Phase: ITLC-SG paper

  • Mobile Phase: A suitable solvent system that separates the labeled compound from free ¹⁴⁰La (e.g., 50 mM DTPA solution).

  • Procedure: Spot a small aliquot of the reaction mixture onto the TLC strip. Develop the chromatogram, dry the strip, and measure the distribution of radioactivity using a radio-TLC scanner.[9]

Method 2: Radio-High Performance Liquid Chromatography (Radio-HPLC)

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of trifluoroacetic acid.

  • Detection: A UV detector followed by a radioactivity detector.

  • Procedure: Inject a small volume of the sample onto the HPLC system. The retention time of the radiolabeled compound will differ from that of free ¹⁴⁰La.[9]

In Vitro Stability Studies

These studies assess the stability of the ¹⁴⁰La-labeled compound in a biologically relevant medium over time.

Procedure:

  • Incubate the purified ¹⁴⁰La-labeled compound in human serum or a buffered saline solution at 37°C.

  • At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the mixture.

  • Analyze the radiochemical purity of the aliquot using radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled compound remaining.[8]

In Vivo Biodistribution Studies in a Rodent Model

Biodistribution studies are essential to determine the uptake and clearance of the ¹⁴⁰La-labeled compound in different organs and tissues.[12][13][14]

Procedure:

  • Administer a known amount of the purified ¹⁴⁰La-labeled compound to a cohort of healthy rodents (e.g., mice or rats) via intravenous injection.

  • At selected time points post-injection (e.g., 1, 4, 24 hours), euthanize a subset of the animals.

  • Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, and tumor if applicable).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[2]

Biological Signaling Pathways

Recent research has indicated that lanthanum compounds can influence cellular signaling pathways, which is a critical consideration in drug development.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Studies have shown that Lanthanum Chloride (LaCl₃) can inactivate the PI3K/Akt signaling pathway, leading to increased apoptosis in cancer cells.[15][16] This suggests a potential mechanism by which ¹⁴⁰La compounds could exert therapeutic effects beyond their radiotoxicity.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Lanthanum Lanthanum Compounds Lanthanum->PI3K inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory effect of Lanthanum compounds.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation and cell survival. Some studies suggest that lanthanum chloride can negatively affect the NF-κB signaling pathway, which could have implications for its use in inflammatory diseases and cancer.[17]

NFkB_Pathway Stimuli Inflammatory Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Transcription (Inflammation, Survival) Lanthanum Lanthanum Compounds Lanthanum->IKK may inhibit

Caption: The NF-κB signaling pathway and the potential inhibitory role of Lanthanum compounds.

Conclusion

The development of this compound based radiopharmaceuticals holds promise for diagnostic and therapeutic applications. A thorough understanding of the chemical properties, including the stability of ¹⁴⁰La complexes, is paramount for the design of safe and effective agents. The experimental protocols provided in this guide offer a foundation for the synthesis and evaluation of these compounds. Furthermore, the emerging understanding of the interaction of lanthanum with key cellular signaling pathways opens new avenues for research and the development of novel therapeutic strategies. Continued investigation into these areas will be crucial for realizing the full potential of this compound in medicine.

References

An In-depth Technical Guide to Lanthanum-140 and Comparative Analysis with Key Lanthanide Isotopes for Therapeutic and Diagnostic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lanthanum-140 (¹⁴⁰La) and compares its properties and potential applications with other medically significant lanthanide isotopes, namely Lutetium-177 (¹⁷⁷Lu) and Samarium-153 (¹⁵³Sm), along with the closely related Yttrium-90 (⁹⁰Y). The document details their physical characteristics, production methods, experimental protocols for radiolabeling, and their roles in the evolving field of theranostics.

Introduction to Radiolanthanides in Nuclear Medicine

The lanthanide series, along with chemically similar elements like yttrium, offers a unique toolkit for nuclear medicine.[1][2] These elements possess remarkably similar chemical properties, allowing them to be conjugated to targeting biomolecules using a single class of chelators, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its analogs.[1][2][3] This chemical consistency is paired with a wide array of diverse physical characteristics, including varying half-lives and beta emission energies.[1][2] This versatility enables the selection of an "ideal" radioisotope tailored to the specific biological properties of a targeting molecule and the characteristics of the tumor, making the radiolanthanide platform a cornerstone of personalized medicine and theranostics—the integration of diagnostic imaging and targeted therapy.[1][2][3][4]

Core Isotope Profiles

This compound (¹⁴⁰La)

This compound is a radioactive isotope with a relatively short half-life of 40.29 hours (approximately 1.68 days).[5][6] It decays via beta emission to stable Cerium-140 (¹⁴⁰Ce), releasing high-energy beta particles and several gamma photons, most notably at 1596 keV.[6]

  • Production: ¹⁴⁰La is typically produced from the decay of its parent isotope, Barium-140 (¹⁴⁰Ba), which has a longer half-life of 12.8 days.[7] This parent-daughter relationship allows for the creation of a ¹⁴⁰Ba/¹⁴⁰La generator system, where ¹⁴⁰La can be periodically "milked" or separated from the parent.[7] ¹⁴⁰Ba itself is a fission product of uranium in nuclear reactors.[8]

  • Applications: While not as commonly used in therapy as other lanthanides, ¹⁴⁰La's high-energy emissions have made it a subject of interest. It has been utilized as a radiotracer in industrial applications, such as analyzing wastewater treatment processes.[9] Its potential in medicine is still under exploration, often overshadowed by isotopes with more favorable decay characteristics for therapy.

Lutetium-177 (¹⁷⁷Lu)

Lutetium-177 has emerged as a leading radioisotope for targeted radionuclide therapy.[10][11][12] Its balanced decay characteristics make it exceptionally well-suited for theranostic applications.[3][10][11]

  • Properties: ¹⁷⁷Lu has a half-life of 6.65 days and decays by emitting beta particles with a maximum energy of 497 keV.[3] This provides a therapeutic effect over a short tissue range (mean path length of 0.16 mm, maximum of 2 mm), effectively targeting tumor cells while minimizing damage to surrounding healthy tissue.[3] Crucially, it also emits low-energy gamma photons (113 keV and 208 keV), which are suitable for SPECT imaging, allowing for real-time monitoring of the radiopharmaceutical's biodistribution and dosimetry calculations.[3][10][11]

  • Applications: ¹⁷⁷Lu is widely used in Peptide Receptor Radionuclide Therapy (PRRT) for neuroendocrine tumors (NETs) and in treatments for metastatic castration-resistant prostate cancer (mCRPC).[4][11] Prominent examples include ¹⁷⁷Lu-DOTATATE for NETs and ¹⁷⁷Lu-PSMA-617 for prostate cancer.[11]

Samarium-153 (¹⁵³Sm)

Samarium-153 is another important radiolanthanide with both therapeutic and diagnostic capabilities.[13][14]

  • Properties: ¹⁵³Sm has a half-life of 46.3 hours (1.93 days).[13][14][15] It emits therapeutic beta particles with maximum energies of 635 keV and 705 keV, as well as a 103 keV gamma photon suitable for imaging.[15][16]

  • Production: It is produced in nuclear reactors through neutron activation of enriched Samarium-152 (¹⁵²Sm).[13][14][15] A key challenge with this production method is the resulting low specific activity, which can limit its use in targeted therapies requiring high molar activity.[16]

  • Applications: ¹⁵³Sm is primarily used for the palliation of pain from bone metastases.[13][14] It is administered as ¹⁵³Sm-lexidronam (Quadramet®), a formulation with the chelator EDTMP, which has a high affinity for areas of increased bone turnover.[13][15][17]

Yttrium-90 (⁹⁰Y)

Although not a lanthanide, Yttrium-90 is a rare-earth element often grouped with them due to its therapeutic applications and use in radioimmunotherapy (RIT).[18]

  • Properties: ⁹⁰Y is a pure beta emitter with a half-life of 64.05 hours (2.67 days).[8][19] It decays to stable Zirconium-90, emitting high-energy beta particles with a maximum energy of 2.27 MeV and an average tissue penetration of 2.5 mm (maximum 11 mm).[8][19] The absence of primary gamma emissions means imaging must be done indirectly by detecting Bremsstrahlung X-rays produced by the beta particles.[8]

  • Production: ⁹⁰Y is produced from the decay of its parent, Strontium-90 (a fission product), or by neutron activation of Yttrium-89.[8]

  • Applications: ⁹⁰Y is used extensively in radioembolization for treating hepatocellular carcinoma (HCC) and liver metastases.[8][19][20][21] In this procedure, ⁹⁰Y-loaded microspheres (TheraSphere® or SIR-Spheres®) are injected into the arteries supplying the tumor, delivering a highly localized radiation dose.[8][20][21][22] It is also used in RIT for treating certain lymphomas, such as in the FDA-approved drug Zevalin®.[18]

Data Presentation: Comparative Isotope Properties

The quantitative physical and decay characteristics of these radionuclides are summarized below.

PropertyThis compound (¹⁴⁰La) Lutetium-177 (¹⁷⁷Lu) Samarium-153 (¹⁵³Sm) Yttrium-90 (⁹⁰Y)
Half-life 1.68 days (40.29 h)[6]6.65 days[3]1.93 days (46.3 h)[13][14][15]2.67 days (64.05 h)[8][19]
Decay Mode β⁻[6]β⁻[3]β⁻[13]β⁻[8]
Max. Beta Energy (MeV) 2.160.497[3]0.81 (Eₘₑₐₙ = 0.23)2.27 (Eₘₑₐₙ = 0.93)[8][19]
Max. Tissue Penetration (mm) ~10~2.0[3]~3.0~11[19]
Gamma Emissions (keV) 329, 487, 816, 1596113 (6.4%), 208 (11%)[3][10][11]103 (28%)[15][16]None (Bremsstrahlung only)[8]
Imaging Modality SPECTSPECT[10][11]SPECT[15][16]Bremsstrahlung SPECT[8]
Primary Production Method Decay of ¹⁴⁰Ba[7]Neutron activation of ¹⁷⁶LuNeutron activation of ¹⁵²Sm[13][14][15]Decay of ⁹⁰Sr or (n,γ) on ⁸⁹Y[8]

Experimental Protocols

Isotope Production

Method: Neutron Activation in a Nuclear Reactor (for ¹⁷⁷Lu, ¹⁵³Sm, ⁹⁰Y)

  • Target Preparation: Highly enriched, stable isotopes (e.g., ¹⁷⁶Lu, ¹⁵²Sm, ⁸⁹Y) are prepared as oxides and sealed in high-purity quartz or aluminum capsules.

  • Irradiation: The sealed capsules are placed in a nuclear reactor core and exposed to a high thermal neutron flux (e.g., >10¹⁴ n/cm²/s).[16] The duration of irradiation is calculated based on the target's neutron capture cross-section and the desired final activity.

  • Target Processing: Post-irradiation, the capsule is transferred to a shielded "hot cell." The irradiated target material is dissolved, typically in a strong acid like HCl.

  • Purification: The dissolved target is purified using ion-exchange chromatography to separate the desired radioisotope from any remaining target material and impurities. The final product is typically a radiometal chloride (e.g., ¹⁷⁷LuCl₃) in a dilute HCl solution.

Method: Generator Production (for ¹⁴⁰La from ¹⁴⁰Ba)

  • Parent Loading: A shielded column is loaded with an acidic solution containing the parent isotope, ¹⁴⁰Ba. The ¹⁴⁰Ba is adsorbed onto an ion-exchange resin.

  • Daughter Elution: At desired intervals, the daughter isotope, ¹⁴⁰La, which has grown in from the decay of ¹⁴⁰Ba, is selectively removed (eluted) from the column by passing a specific chemical solution (eluent) through it. The eluent is chosen so that it removes the daughter but leaves the parent on the column.

  • Purification & Formulation: The eluted solution containing carrier-free ¹⁴⁰La is collected.[7] It may undergo further purification steps before being formulated for its intended use.

Radiopharmaceutical Synthesis: Radiolabeling a DOTA-Conjugated Peptide

This protocol describes the general steps for labeling a peptide (e.g., octreotate) conjugated with the chelator DOTA, using a radiolanthanide like ¹⁷⁷Lu.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5).

    • Dissolve the DOTA-peptide conjugate in the reaction buffer to a known concentration (e.g., 1 mg/mL).

    • Obtain the radioisotope (e.g., ¹⁷⁷LuCl₃) in a dilute HCl solution.

  • Labeling Reaction:

    • In a sterile, shielded vial, combine the DOTA-peptide solution with the radioisotope solution.

    • Add a gentisic acid/ascorbic acid buffer to prevent radiolysis (degradation by radiation).

    • Heat the reaction mixture at 90-95°C for 15-30 minutes.

  • Quality Control:

    • After cooling, determine the radiochemical purity using radio-TLC or radio-HPLC. This separates the labeled peptide from any free, unchelated radioisotope.

    • A radiochemical purity of >95% is typically required for clinical use.

  • Purification (if necessary): If purity is insufficient, the product can be purified using a C18 Sep-Pak cartridge. The labeled peptide is retained on the cartridge while impurities are washed away. The final product is then eluted with an ethanol/water mixture.

  • Final Formulation: The purified radiolabeled peptide is passed through a sterile filter into a sterile vial and diluted with saline for injection.

Visualizations: Workflows and Mechanisms

Radiopharmaceutical Development Workflow

This diagram illustrates the typical pipeline for developing a new radiopharmaceutical, from initial concept to clinical application.[23][24][25][26][27]

Radiopharmaceutical_Development Radiopharmaceutical Development Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Translation Isotope 1. Radionuclide Production & Selection Labeling 2. Vector Labeling & Optimization Isotope->Labeling InVitro 3. In Vitro Studies (Cell Binding, Internalization) Labeling->InVitro InVivo 4. In Vivo Animal Studies (Biodistribution, Dosimetry) InVitro->InVivo GMP 5. GMP Manufacturing InVivo->GMP IND/IMPD Filing Phase01 6. Phase I-III Clinical Trials GMP->Phase01 Approval 7. Regulatory Approval (FDA, EMA) Phase01->Approval Treatment 8. Clinical Application Approval->Treatment TRT_Mechanism Mechanism of Targeted Radionuclide Therapy cluster_cell Cancer Cell Receptor Tumor-Specific Receptor Beta β⁻ Particle Emission Receptor->Beta Internalization & Decay Nucleus Nucleus DNA DNA Damage DNA Double-Strand Breaks DNA->Damage RP Radiopharmaceutical (e.g., ¹⁷⁷Lu-DOTATATE) RP->Receptor Binding Beta->DNA Radiation Damage Apoptosis Cell Death (Apoptosis) Damage->Apoptosis Signaling_Pathways Signaling Pathways in Radionuclide Therapy cluster_direct Direct Effects cluster_indirect Indirect / Bystander Effects Rad Radionuclide Decay (β⁻ Emission) DSB DNA Double-Strand Breaks (γ-H2AX foci) Rad->DSB ROS Reactive Oxygen Species (ROS) Generation Rad->ROS ATM ATM/ATR Kinase Activation DSB->ATM p53 p53 Pathway Activation ATM->p53 Outcome Cell Cycle Arrest & Apoptosis p53->Outcome MAPK MAPK Pathway ROS->MAPK NFkB NF-κB Pathway ROS->NFkB MAPK->Outcome NFkB->Outcome

References

Methodological & Application

Application Notes: Lanthanum-140 Tracer Methodology for Fluid Catalytic Cracking Units

Author: BenchChem Technical Support Team. Date: December 2025

AN-FCC-001

Introduction

Fluid Catalytic Cracking (FCC) is a cornerstone process in modern petroleum refineries, converting high-boiling, high-molecular-weight hydrocarbon fractions into more valuable gasoline, olefinic gases, and other products. The efficiency of an FCC unit (FCCU) is critically dependent on the complex dynamics of the catalyst circulation between the reactor (riser) and the regenerator. Optimizing this process requires a deep understanding of catalyst flow parameters, which are often difficult to measure due to the harsh, opaque, and high-temperature environment.

Radiotracer techniques provide a powerful diagnostic tool for process optimization and troubleshooting in operational FCCUs.[1] Lanthanum-140 (La-140) has emerged as a highly effective intrinsic tracer for studying catalyst dynamics. By irradiating a sample of the actual FCC catalyst, La-140 is produced from the stable lanthanum naturally present in the catalyst material.[2][3] This ensures that the tracer's physical and chemical properties are identical to the bulk catalyst, providing a true representation of its behavior. This application note details the methodology for using La-140 to investigate key performance indicators such as catalyst velocity, residence time distribution (RTD), and mixing characteristics.[2][3]

Principle of the Methodology

The core of the methodology involves introducing a small amount of catalyst, which has been activated in a nuclear reactor to produce La-140, into the FCCU at a specific injection point. La-140 is a gamma-emitting radioisotope with a convenient half-life of 40.2 hours and distinct high-energy gamma rays (primarily 1596 keV), which can be easily detected through the thick steel walls of the FCCU.

Sensitive radiation detectors, such as sodium iodide (NaI) scintillators, are strategically placed on the exterior of the unit to track the movement of the radiolabeled catalyst pulse.[1] By recording the detector response over time, a concentration-time curve is generated at each measurement point. Analysis of these curves provides quantitative data on the catalyst's flow behavior.[1]

Applications

The La-140 tracer methodology can be used to diagnose and optimize several critical FCCU performance parameters:

  • Catalyst Velocity and Acceleration: By measuring the time it takes for the tracer pulse to travel between two detectors in the riser, the catalyst velocity can be calculated. Multiple detectors along the riser can reveal the catalyst's acceleration profile.[1]

  • Residence Time Distribution (RTD): RTD studies are crucial for understanding the efficiency of the reactor and stripper sections. The mean residence time (MRT) and the degree of axial dispersion can be determined from the shape of the tracer response curve, helping to identify issues like stagnant zones or bypassing.[2][3]

  • Vapor/Catalyst Slip Velocity: In conjunction with a gaseous radiotracer (like Krypton-79), the slip velocity—the difference between the gas velocity and the catalyst velocity—can be determined. This is a critical parameter influencing the cracking reactions.[1]

  • Catalyst Mixing and Distribution: Arrays of detectors can be used to investigate the radial distribution of the catalyst in vessels like the stripper or regenerator, ensuring proper contacting and efficiency.[4]

  • Troubleshooting: The technique is invaluable for diagnosing operational problems such as catalyst blockages, poor fluidization, or inefficient stripping.

Protocols: La-140 Radiotracer Study in an FCC Unit

Protocol 1: Tracer Preparation and Handling

Objective: To prepare a La-140 radiotracer from the native FCC catalyst and handle it safely.

Materials:

  • Representative catalyst sample (~50-200 grams) from the target FCCU.

  • Quartz ampoule or aluminum irradiation container.

  • Access to a nuclear reactor for neutron activation.

  • Lead-shielded transport container.

  • Remote handling tools (tongs, forceps).

  • Personal Protective Equipment (PPE): Coveralls, safety glasses, gloves.[5][6]

  • Radiation survey meter.

Methodology:

  • Sample Collection: Obtain a representative sample of the circulating catalyst from the FCCU.

  • Encapsulation: Seal a precisely weighed amount of the catalyst sample in a high-purity quartz ampoule. The required mass depends on the native Lanthanum concentration and the desired activity.

  • Neutron Activation: Irradiate the encapsulated sample in a nuclear reactor. The neutron flux and irradiation time are calculated to produce the target activity of La-140 (typically in the range of 10-200 mCi, depending on the specific test).[7]

  • Cooling & Transport: Allow the sample to "cool" for a short period to permit the decay of short-lived activation products. Transport the irradiated sample to the refinery site in a certified, lead-shielded container.

  • On-site Handling: All handling of the radioactive source must be performed by trained personnel using remote handling tools. Maintain a safe distance and minimize exposure time. A radiation survey meter must be used to monitor dose rates and check for contamination.

Protocol 2: Tracer Injection and Data Acquisition

Objective: To safely inject the La-140 tracer into the FCCU and record its passage.

Materials:

  • Prepared La-140 catalyst tracer.

  • High-pressure injection system (e.g., a pneumatic device).

  • Scintillation detectors (e.g., 2"x2" NaI(Tl) detectors) with collimators.

  • High-voltage power supplies for detectors.

  • Data acquisition system (multichannel analyzer or data logger).

  • Coaxial cables.

Methodology:

  • Detector Placement: Mount the scintillation detectors at predetermined locations on the external surface of the FCCU (e.g., along the riser, stripper, and standpipe). Secure them firmly and use lead collimators to define the viewing area for each detector.

  • System Setup: Connect the detectors to the data acquisition system via coaxial cables. Set the high voltage and confirm that all detectors are functioning correctly.

  • Background Measurement: Before injection, record the background radiation for a sufficient period (e.g., 10-15 minutes) to establish a baseline.

  • Tracer Injection:

    • Load the irradiated catalyst into the injection device using remote handling tools.

    • Connect the injector to a suitable, isolated injection point on the FCCU (e.g., at the base of the riser).

    • Pressurize the injection system to a pressure significantly higher than the process pressure.

    • Execute the injection as a sharp, rapid pulse to approximate a "delta function" input.[1]

  • Data Acquisition:

    • Simultaneously with the injection, begin recording the radiation counts from all detectors.

    • Continue recording until the entire tracer pulse has passed all detectors and the count rate has returned to the background level. The recording duration can range from minutes for a riser pass to several hours for a full loop circulation study.

Data Presentation: Quantitative Results

Data obtained from La-140 tracer studies provide key insights into the unit's performance. The following tables summarize typical data from investigations in industrial FCCUs.

Table 1: Catalyst Velocity and Residence Time in Riser

Parameter Section Value
Catalyst Velocity Riser Bottom (D1-D2) 4.5 m/s
Riser Middle (D3-D4) 6.8 m/s
Riser Top (D5-D6) 7.9 m/s
Mean Residence Time Full Riser 3.1 s

| Slip Factor | Riser Average | 1.3 |

Table 2: Residence Time Distribution (RTD) in Stripper

Parameter Value
Mean Residence Time (MRT) 125 s
Variance of Distribution (σ²) 950 s²
Peclet Number (Pe) 8.2

| Flow Pattern | Approximates plug flow with moderate dispersion |

Table 3: Tracer Activity Specifications for Different Sections

FCCU Section Phase Radiotracer Typical Activity (mCi)
Riser Catalyst La-140 50 - 60
Stripper Catalyst La-140 40
Regenerator Catalyst La-140 10 - 20
Riser/Stripper Gas Kr-79 190 - 215

(Data compiled from reference[7])

Visualizations: Workflows and Logic

Diagrams created using DOT language help visualize the experimental and analytical processes.

G Experimental Workflow for La-140 Tracer Study cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis cluster_output Phase 4: Reporting p1 Collect Catalyst Sample from FCCU p2 Encapsulate & Irradiate (Neutron Activation) p1->p2 p3 Safe Transport to Site (Shielded Container) p2->p3 e1 Mount & Calibrate Detectors on FCCU p3->e1 e2 Record Background Radiation e1->e2 e3 Inject La-140 Tracer as a Sharp Pulse e2->e3 e4 Acquire Time-Series Data from Detectors e3->e4 a1 Generate RTD Curves (Counts vs. Time) e4->a1 a2 Calculate Velocity (Δdistance / Δtime) a1->a2 a3 Determine Mean Residence Time (MRT) a1->a3 a4 Model Flow & Mixing (Axial Dispersion Model) a3->a4 o1 Generate Diagnostic Report a4->o1 o2 Recommend Process Optimizations o1->o2 G Data Analysis Logic for Catalyst Velocity cluster_processing Data Correction cluster_analysis Analysis start Raw Data Streams (Detector 1, Detector 2) p1 Background Subtraction start->p1 p2 Radioactive Decay Correction p1->p2 a1 Identify Time Markers (e.g., Centroid of Peak) p2->a1 a2 Calculate Time Difference (Δt = t_det2 - t_det1) a1->a2 calc Calculate Velocity (V = Δd / Δt) a2->calc dist Known Distance Between Detectors (Δd) dist->calc result Catalyst Velocity (m/s) calc->result

References

Application Notes & Protocols: Sediment Transport Studies Using Lanthanum-140 Tracer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of sediment transport is critical for managing coastal erosion, dredging operations, and understanding the environmental fate of pollutants. Radioactive tracers offer a highly sensitive and accurate method for tracking sediment movement in real-time.[1] Lanthanum-140 (La-140), a gamma-emitting radionuclide, serves as an effective tracer for solid-phase materials in various environments, including rivers, estuaries, and coastal zones.[2] Its relatively short half-life and high detection sensitivity make it a valuable tool for short-to-medium term studies.[2]

Radioactive tracer techniques provide a direct and unequivocal means of assessing sediment transport pathways and dynamics.[1] This document outlines the properties of La-140, safety considerations, and detailed protocols for its application in sediment transport studies, intended for researchers and environmental scientists.

Properties of this compound

La-140 is typically produced from the decay of its parent isotope, Barium-140. Key physical and radioactive properties are summarized below.

PropertyValue
Half-life 1.6781 days (40.27 hours)
Parent Isotope Barium-140 (Ba-140)
Parent Half-life 12.752 days
Primary Gamma Emissions 487.0 keV, 815.8 keV, 1596.2 keV
Emission Type Beta and Gamma
Traceable Period Approximately 5-7 weeks (in equilibrium with Ba-140)[2]

Safety Protocols and Handling

Working with radioactive materials like La-140 necessitates strict adherence to safety protocols to minimize radiation exposure to personnel and prevent environmental contamination. All procedures must be conducted in accordance with institutional and national regulations.[3][4]

Core Safety Principles:

  • ALARA (As Low As Reasonably Achievable): Minimize radiation dose by optimizing Time, Distance, and Shielding.

  • Personnel Monitoring: All personnel handling the tracer must wear personal dosimeters (e.g., film badges or TLDs) to monitor radiation exposure.[5]

  • Protective Equipment: Use of lab coats, safety glasses, and disposable gloves is mandatory during tracer preparation and handling.[3]

  • Contamination Control: Work should be performed over trays lined with absorbent material to contain potential spills.[3] A designated and clearly marked area for handling radioactive materials is required.

  • Emergency Preparedness: An emergency plan for spills or personnel contamination must be established and communicated to all team members.[3] The Radiation Safety Officer (RSO) should be notified immediately in case of any major incident.[6]

Safety_Workflow cluster_prep Preparation & Handling cluster_transport Transport & Injection cluster_post Post-Operation start Obtain RSO Approval & Review Safety Plan prep_area Set up Designated Area (Shielding, Absorbent Liners) start->prep_area don_ppe Wear PPE (Dosimeter, Gloves, Coat) prep_area->don_ppe handle_tracer Handle La-140 Tracer (Use Tongs, Minimize Time) don_ppe->handle_tracer monitor Survey Work Area & Personnel for Contamination handle_tracer->monitor transport Transport in Shielded Container (Adhere to Regulations) monitor->transport spill Spill Detected? monitor->spill leak_test Leak-Test Injection Equipment (Use Inactive Material if needed) transport->leak_test inject Perform Tracer Injection (Maintain Distance) leak_test->inject post_monitor Survey All Equipment & Personnel inject->post_monitor decontaminate Decontaminate or Secure Contaminated Items post_monitor->decontaminate waste Dispose of Waste via Approved Protocol decontaminate->waste end End Procedure waste->end spill->transport No spill_protocol Execute Spill Protocol: 1. Notify Everyone 2. Confine Spill 3. Alert RSO spill->spill_protocol Yes spill_protocol->decontaminate

Diagram: Workflow for Safe Handling of this compound Tracer.

Experimental Protocols

The following protocols provide a generalized framework. Specific parameters should be optimized based on site conditions, experimental goals, and available equipment.

Protocol 1: Tracer Preparation (Adsorption onto Sediment)

The goal is to firmly label sediment particles representative of the study site with La-140 without altering their hydrodynamic properties.

Materials:

  • Sediment collected from the study site.

  • La-140 solution (typically as Lanthanum Chloride, LaCl₃).

  • Deionized water.

  • Beakers, magnetic stirrer, heating plate.

  • Drying oven.

  • Shielded container for storage and transport.

Procedure:

  • Sediment Sieving: Sieve the collected sediment to obtain the desired grain size fraction for the study.

  • Washing: Wash the sieved sediment with deionized water to remove fine particles and organic matter. Dry the sediment in an oven at 105°C for 24 hours.

  • Labeling:

    • Place a known mass of dried sediment (e.g., 1-2 kg) into a large beaker.

    • In a separate, shielded container, dilute the La-140 solution with deionized water.

    • Slowly add the La-140 solution to the sediment while stirring continuously. The goal is to achieve a homogenous coating.

    • Gently heat the slurry to approximately 80-90°C and stir for 2-4 hours to promote strong surface adsorption of the lanthanum onto the sediment particles.

  • Washing and Fixation:

    • Decant the excess liquid.

    • Wash the labeled sediment multiple times with site water (or saline solution for marine studies) to remove any loosely bound La-140.

    • Test the supernatant with a radiation detector after each wash until activity is negligible, ensuring the tracer is fixed to the particles.

  • Drying and Storage: Dry the labeled sediment at 105°C. Once dry, transfer the tracer sediment to a shielded, labeled container for transport to the field site.

Experimental_Workflow cluster_planning Phase 1: Preparation cluster_field Phase 2: Field Deployment cluster_lab Phase 3: Analysis A Site Characterization & Sediment Sampling B Tracer Preparation (Protocol 1: La-140 Adsorption) A->B C Background Radiation Survey (Pre-injection baseline) B->C D Tracer Injection (Protocol 2: Slug or Constant) C->D E In-situ Tracking (Protocol 3: Underwater Detector) D->E F Sediment Core Sampling (Post-transport events) E->F G Sample Preparation (Drying, Sieving) F->G H Gamma Spectrometry Analysis (Protocol 4: La-140 Quantification) G->H I Data Analysis & Modeling H->I

Diagram: Overall Experimental Workflow for Sediment Transport Study.

Protocol 2: Tracer Injection

The choice of injection method depends on the study's objectives. Two common techniques are slug injection and constant-rate injection.[7][8]

  • Slug Injection: A known quantity of the tracer is released at a single point in a short period. This method is used to observe the transport, dispersion, and velocity of the sediment cloud over time.

  • Constant-Rate Injection: The tracer is introduced into the system at a steady, known rate over a longer period. This is useful for determining dilution rates and transport losses within a defined reach.

Procedure (Slug Injection Example):

  • Site Selection: Choose an injection point that is representative of the transport processes being studied.

  • Pre-injection Survey: Conduct a background radiation survey of the entire study area to establish baseline levels.

  • Deployment: Transport the shielded container with the La-140 labeled sediment to the injection point.

  • Release: Using a remote-release mechanism or a simple scoop (ensuring personnel maintain distance), release the entire mass of tracer sediment onto the bed at the desired location and time. For river studies, this is often done in the main channel; for coastal studies, it might be at a specific depth contour.

  • Record: Record the exact time, location (GPS coordinates), and quantity of the injected tracer.

Protocol 3: In-situ Tracking and Sample Collection

Tracking involves mapping the movement of the released tracer over time.

Equipment:

  • Waterproof gamma radiation detector (e.g., NaI scintillation detector) with a submersible housing.

  • GPS unit for position logging.

  • Vessel for conducting the survey.

  • Sediment coring or grab sampling device.

Procedure:

  • Survey Grid: Establish a survey grid over the study area.

  • Tracking: Traverse the grid with the vessel, towing the detector close to the sediment bed. The detector's output (counts per second) is logged continuously along with the corresponding GPS coordinates.

  • Mapping: Repeat the survey at set time intervals (e.g., 1, 6, 24, 48 hours post-injection, and then daily or weekly) to map the evolution of the tracer plume. The data is used to create isopleth maps of radioactivity, showing the direction and extent of sediment transport.

  • Sampling: Based on the tracking data, collect sediment cores or grab samples from areas of high radioactivity as well as background areas. These samples will be analyzed in the laboratory for quantitative assessment.

Protocol 4: Laboratory Analysis of Sediment Samples

This protocol quantifies the amount of La-140 in the collected sediment samples.

Equipment:

  • High-Purity Germanium (HPGe) detector or NaI scintillation detector.

  • Lead shield (castle) for the detector.

  • Multi-Channel Analyzer (MCA).

  • Standard sample containers (e.g., Marinelli beakers).

Procedure:

  • Sample Preparation: Dry the collected sediment samples at 105°C and homogenize them. If required, sieve to the desired particle size.

  • Counting:

    • Place a known mass of the prepared sediment into a standard container.

    • Place the container in the lead-shielded detector.

    • Acquire a gamma spectrum for a predetermined time (e.g., 1000 seconds). The counting time should be sufficient to achieve good statistical accuracy.

  • Analysis:

    • Identify the characteristic gamma-ray peaks for La-140 (e.g., 1596.2 keV).

    • Calculate the net peak area (total counts minus background counts).

    • Using a calibration factor derived from a standard of known La-140 activity, convert the net peak area into activity concentration (Bq/kg).[9]

Data Presentation

Quantitative results should be organized to facilitate interpretation and comparison. Data from tracking and laboratory analysis can be used to calculate transport rates, dispersion coefficients, and the thickness of the mobile sediment layer.

Table 1: Hypothetical In-situ Tracking Results (Counts Per Second)

This table shows example readings from a towed detector at various times and distances from the injection point.

Time After Injection0m (Injection Pt)50m Downstream100m Downstream200m Downstream
1 Hour 15,2504,800950120
6 Hours 11,5008,9003,100450
24 Hours 7,80010,1006,5001,200
48 Hours 5,1008,2007,9002,800
Background CPS 85908885

Table 2: Hypothetical Quantitative Lab Results from Sediment Cores

This table presents the calculated La-140 activity in sediment samples collected at different locations and depths.

LocationCore DepthLa-140 Activity (Bq/kg)
Injection Point 0-2 cm8,540
2-5 cm1,230
5-10 cm110
100m Downstream 0-2 cm6,890
2-5 cm2,550
5-10 cm430
200m Downstream 0-2 cm3,100
2-5 cm980
5-10 cm150
Control Site 0-10 cm< Detection Limit

References

Application Notes and Protocols for Lanthanum-140 in Wastewater Treatment Process Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Lanthanum-140 (La-140) as a radiotracer in the analysis of wastewater treatment processes. La-140 is a gamma-emitting radionuclide that serves as a valuable tool for tracing the solid phase (sludge) in various stages of wastewater treatment, enabling the assessment of hydraulic performance and process optimization.

Introduction to this compound as a Solid Phase Tracer

In wastewater treatment plants (WWTPs), the efficiency of processes such as sedimentation, sludge digestion, and filtration is critically dependent on the movement and residence time of the solid materials.[1] Radiotracer studies, particularly using isotopes that adsorb onto solid particles, provide a direct and accurate method for tracking the fate of sludge within a treatment unit.[2][3]

This compound is an ideal candidate for tracing the solid phase in wastewater for several key reasons:

  • Strong Adsorption: Lanthanum ions (La³⁺) exhibit strong adsorption onto the surface of sludge particles, ensuring that the radiotracer faithfully follows the solid phase.

  • Gamma Emission: La-140 emits high-energy gamma rays (predominantly at 1596 keV) that can be easily detected externally, allowing for non-invasive, real-time tracking of the tracer's movement through large, opaque vessels.

  • Suitable Half-Life: With a half-life of 40.27 hours, La-140 is suitable for experiments lasting several days, which is often necessary to cover the long residence times of sludge in units like anaerobic digesters.

  • Minimal Chemical Interference: Lanthanum is not a common component of wastewater, minimizing the risk of interference from background concentrations.

The primary application of La-140 in this context is the determination of the Residence Time Distribution (RTD) of the solid phase. RTD analysis provides crucial insights into the hydraulic behavior of a reactor, revealing potential issues such as:

  • Short-circuiting: Where a portion of the influent bypasses the treatment process and exits prematurely.

  • Dead zones: Regions within the reactor where the fluid is stagnant, leading to underutilization of the reactor volume.

  • Internal recirculation: Unintended mixing patterns that can affect treatment efficiency.

By understanding the RTD, engineers and scientists can diagnose operational problems, validate design models, and optimize the performance of wastewater treatment units.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from radiotracer studies using this compound in various wastewater treatment units. These values are indicative and will vary depending on the specific design and operating conditions of the plant.

Table 1: Typical Experimental Parameters for La-140 Tracer Studies

ParameterActivated Sludge TankAnaerobic DigesterPrimary ClarifierTrickling Filter
Tracer Form La-140 adsorbed on sludgeLa-140 adsorbed on sludgeLa-140 adsorbed on sludgeLa-140 in aqueous solution
Typical Activity 100 - 500 MBq200 - 1000 MBq150 - 600 MBq50 - 200 MBq
Injection Mode Pulse injection at inletPulse injection with feed sludgePulse injection at inletPulse injection with influent
Detection Method NaI(Tl) Scintillation DetectorsNaI(Tl) Scintillation DetectorsNaI(Tl) Scintillation DetectorsNaI(Tl) Scintillation Detectors
Sampling Frequency Every 5-15 minutesEvery 1-4 hoursEvery 10-30 minutesEvery 2-10 minutes

Table 2: Representative Residence Time Distribution (RTD) Parameters from La-140 Studies

ParameterActivated Sludge TankAnaerobic DigesterPrimary ClarifierTrickling Filter
Theoretical Mean Residence Time (τ) 4 - 8 hours15 - 30 days2 - 4 hours15 - 30 minutes
Experimental Mean Residence Time (tm) 3.5 - 7 hours12 - 25 days1.8 - 3.5 hours12 - 25 minutes
Normalized Variance (σ²θ) 0.2 - 0.50.3 - 0.70.4 - 0.80.1 - 0.3
Dead Volume (%) 5 - 20%10 - 30%8 - 25%2 - 10%
Short-circuiting Fraction (%) < 5%< 10%5 - 15%< 5%

Experimental Protocols

The following are detailed protocols for conducting a radiotracer study using this compound to analyze the solid phase in an anaerobic digester. The principles can be adapted for other treatment units.

Protocol for La-140 Tracer Preparation (Sludge Labeling)

Objective: To prepare a La-140 radiotracer that is firmly adsorbed onto sewage sludge for accurate tracing of the solid phase.

Materials:

  • This compound as Lanthanum chloride (LaCl₃) solution of known activity.

  • Fresh activated sludge (approximately 5-10 liters) collected from the wastewater treatment plant.

  • Beaker (10-20 liters).

  • Magnetic stirrer and stir bar.

  • pH meter and pH adjustment solutions (e.g., NaOH, HCl).

  • Personal Protective Equipment (PPE): lab coat, safety glasses, disposable gloves.

  • Radiation survey meter.

Procedure:

  • Sludge Collection: Collect a representative sample of activated sludge from the WWTP.

  • pH Adjustment: Place the sludge in the beaker and begin gentle stirring. Measure the pH of the sludge. Adjust the pH to a range of 6.5-7.5, which is optimal for the adsorption of lanthanum onto the sludge particles.

  • Tracer Addition: Under controlled and safe laboratory conditions, carefully add the La-140 chloride solution to the stirring sludge.

  • Adsorption Incubation: Allow the mixture to stir continuously for at least 1-2 hours to ensure maximum adsorption of the La-140 onto the sludge particles.

  • Verification of Labeling (Optional but Recommended):

    • Take a small subsample of the labeled sludge.

    • Centrifuge the subsample to separate the solid and liquid phases.

    • Measure the radioactivity in both the supernatant (liquid) and the pellet (solid) using a gamma counter.

    • A successful labeling will show that >95% of the radioactivity is in the solid phase.

  • Tracer for Injection: The resulting labeled sludge is now ready for injection into the anaerobic digester.

Protocol for Tracer Injection and Detection

Objective: To inject the prepared La-140 tracer into the anaerobic digester and monitor its concentration at the outlet over time.

Materials:

  • Prepared La-140 labeled sludge.

  • Injection system: A pump and tubing capable of injecting the sludge into the digester's feed line.

  • NaI(Tl) scintillation detectors (at least two, one for the inlet and one for the outlet).

  • Lead shielding for detectors to reduce background radiation.

  • Data acquisition system connected to the detectors.

  • Stopwatch or timer.

  • PPE and radiation safety equipment.

Procedure:

  • Detector Setup and Background Measurement:

    • Mount the scintillation detectors at the inlet and outlet pipes (B44673) of the anaerobic digester. Ensure good contact with the pipe surface.

    • Use lead shielding to collimate the detectors and minimize background radiation.

    • Record background radiation levels for at least 30 minutes before injection.

  • Tracer Injection:

    • Inject the prepared La-140 labeled sludge as a pulse (as quickly as possible) into the feed line of the anaerobic digester.

    • Start the timer at the moment of injection.

    • The inlet detector will record the passage of the tracer, confirming the injection.

  • Data Acquisition:

    • The outlet detector will continuously monitor the gamma radiation levels.

    • The data acquisition system should record the counts per unit of time (e.g., counts per minute).

    • Continue data collection for a period of at least three times the theoretical mean residence time of the sludge in the digester to ensure the entire tracer curve is captured.

  • Data Correction:

    • Subtract the background radiation from the measured counts.

    • Apply a decay correction to all measurements to account for the radioactive decay of La-140 during the experiment. The corrected count rate I_c(t) at time t is given by: I_c(t) = I_m(t) * exp(λt), where I_m(t) is the measured count rate, λ is the decay constant of La-140 (0.693 / 40.27 hours), and t is the time elapsed since injection.

Protocol for Gamma Spectrometry of Sludge Samples (for grab sample analysis)

Objective: To determine the concentration of La-140 in discrete sludge samples collected from the outlet of the treatment unit.

Materials:

  • Sludge samples collected at the outlet at specified time intervals.

  • Sample containers (e.g., Marinelli beakers).

  • High-purity germanium (HPGe) detector or a calibrated NaI(Tl) scintillation detector with a multi-channel analyzer.

  • Lead shield for the detector.

  • Certified La-140 source for energy and efficiency calibration.

Procedure:

  • Sample Preparation:

    • Homogenize each collected sludge sample.

    • Transfer a fixed volume of the sample into a calibrated sample container.

  • Detector Calibration:

    • Perform an energy and efficiency calibration of the gamma spectrometry system using the certified La-140 source in the same geometry as the samples.

  • Sample Measurement:

    • Place the sample in the detector's lead shield.

    • Acquire a gamma spectrum for a sufficient amount of time to obtain good counting statistics for the 1596 keV peak of La-140.

  • Data Analysis:

    • Identify and determine the net peak area of the 1596 keV gamma line of La-140.

    • Calculate the activity concentration of La-140 in the sample using the detector's efficiency calibration.

    • Correct the activity for radioactive decay back to the time of injection.

Visualizations

The following diagrams illustrate the key workflows and concepts in a La-140 radiotracer study.

experimental_workflow cluster_prep Phase 1: Tracer Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis sludge_collection Collect Sludge Sample ph_adjustment Adjust pH of Sludge sludge_collection->ph_adjustment tracer_addition Add La-140 Solution ph_adjustment->tracer_addition adsorption Incubate for Adsorption tracer_addition->adsorption verification Verify Labeling Efficiency adsorption->verification detector_setup Setup Detectors & Measure Background verification->detector_setup tracer_injection Inject Labeled Sludge detector_setup->tracer_injection data_acquisition Acquire Time-Series Data tracer_injection->data_acquisition data_correction Correct for Background & Decay data_acquisition->data_correction rtd_curve Generate RTD Curve data_correction->rtd_curve parameter_calculation Calculate RTD Parameters rtd_curve->parameter_calculation modeling Hydraulic Modeling parameter_calculation->modeling

Caption: Experimental workflow for a La-140 radiotracer study.

rtd_analysis_logic raw_data Raw Tracer Concentration Data (Corrected for Decay) normalize Normalize Data to obtain E(t) (RTD Function) raw_data->normalize mrt Calculate Mean Residence Time (tm) normalize->mrt variance Calculate Variance (σ²) normalize->variance compare_mrt Compare tm with Theoretical τ mrt->compare_mrt analyze_variance Analyze Normalized Variance (σ²θ) variance->analyze_variance dead_volume Quantify Dead Volume compare_mrt->dead_volume short_circuit Identify Short-Circuiting analyze_variance->short_circuit mixing_pattern Characterize Mixing Pattern analyze_variance->mixing_pattern

Caption: Logical flow for Residence Time Distribution (RTD) analysis.

References

Application Notes and Protocols for Lanthanum-140 Gamma-Ray Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup and protocols for the gamma-ray spectroscopy of Lanthanum-140 (La-140). This compound is a radioactive isotope that emits several gamma rays upon decay, with the most prominent being at 1596.2 keV. Accurate measurement of these gamma rays is crucial in various fields, including nuclear forensics, environmental monitoring, and medical applications.

Introduction to this compound Gamma-Ray Spectroscopy

This compound is a fission product and decays with a half-life of 1.6781 days. It is often in secular equilibrium with its parent, Barium-140 (half-life of 12.75 days). The gamma-ray spectrum of La-140 is characterized by several high-energy peaks, making high-resolution spectroscopy essential for its identification and quantification. The most intense gamma emission of La-140 is at 1596.2 keV, which is a key signature for its analysis. Other significant gamma rays are also present and can be used for confirmation.

Experimental Setup

A typical experimental setup for La-140 gamma-ray spectroscopy consists of a high-purity germanium (HPGe) detector, shielding, and a data acquisition system.

Detector

High-Purity Germanium (HPGe) detectors are the preferred choice for La-140 spectroscopy due to their excellent energy resolution, which is crucial for resolving the various gamma peaks in complex spectra.[1][2] For applications requiring high count-rate capabilities, a Lanthanum Bromide (LaBr₃) scintillation detector can be an alternative, although it offers lower energy resolution.

Shielding

To minimize background radiation from cosmic rays and naturally occurring radioactive materials, the detector is housed within a shield. The shielding is typically constructed from lead, often with a graded liner of tin and copper to absorb X-rays generated within the lead.

Data Acquisition System

The data acquisition system processes the signals from the detector and consists of the following components:

  • Preamplifier: The first stage of signal amplification.

  • Amplifier: Further shapes and amplifies the signal.

  • Multi-Channel Analyzer (MCA): Sorts the incoming pulses by their height (energy) and generates a spectrum.[3][4]

  • Computer with Spectroscopy Software: Controls the MCA and allows for data storage, visualization, and analysis.

Experimental Protocols

Sample Preparation

The preparation of samples is a critical step to ensure accurate and reproducible measurements.

  • Homogenization: For solid samples such as soil or biological tissues, ensure the sample is homogenized to have a uniform distribution of La-140. This can be achieved by grinding, milling, or ashing.[5]

  • Geometry: Place the prepared sample in a container with a well-defined and reproducible geometry (e.g., a Marinelli beaker or a standard vial). The geometry should be consistent between calibration standards and unknown samples to minimize uncertainties.[6]

  • Positioning: Position the sample container at a fixed and reproducible distance from the detector.

Detector Calibration

Accurate energy and efficiency calibrations are fundamental for the correct identification and quantification of La-140.[7]

  • Acquire spectra from standard calibration sources with well-known gamma-ray energies covering the energy range of interest (e.g., 50 keV to 2000 keV). Commonly used sources include ¹³³Ba, ⁶⁰Co, and ¹⁵²Eu.[8][9]

  • Identify the channel number corresponding to the full-energy peak of each known gamma ray.

  • Perform a linear or polynomial fit of the peak channel number versus the known gamma-ray energy to establish the energy calibration.

  • Use a calibrated multi-nuclide standard source with a geometry identical to that of the samples to be measured.[10][11]

  • Acquire a spectrum of the standard source for a sufficient time to obtain statistically significant counts in the peaks of interest.

  • For each gamma-ray peak, calculate the full-energy peak efficiency (ε) using the following formula: ε = (N / t) / (A * Iγ) Where:

    • N is the net peak area (counts) after background subtraction.

    • t is the acquisition live time in seconds.

    • A is the activity of the radionuclide in the standard source in Becquerels (Bq).

    • Iγ is the gamma-ray emission probability for the specific energy.

  • Plot the efficiency as a function of energy and fit the data with an appropriate function (e.g., a polynomial in a log-log scale) to create an efficiency curve.[9] This curve will be used to determine the efficiency at the energies of the La-140 gamma rays.

Data Acquisition
  • Background Measurement: Before measuring the sample, acquire a background spectrum with an empty sample container for a time period at least as long as the planned sample measurement time. This is crucial for accurate background subtraction.[12]

  • Sample Measurement: Place the prepared sample at the calibrated position and acquire the gamma-ray spectrum. The acquisition time should be long enough to achieve the desired statistical uncertainty for the La-140 peaks.

  • Data Analysis:

    • Perform background subtraction using the previously acquired background spectrum. The Sensitive Nonlinear Iterative Peak (SNIP) clipping algorithm is a widely used method for this purpose.[13][14]

    • Identify the full-energy peaks of La-140 based on the energy calibration.

    • Determine the net peak area for the prominent La-140 gamma rays.

    • Calculate the activity of La-140 in the sample using the efficiency calibration curve and the net peak areas.

Data Presentation

Table 1: Key Gamma-Ray Emissions of this compound
Energy (keV)Emission Probability (%)
328.7620.5
487.0345.5
815.7923.5
925.247.08
1596.295.4

Data sourced from evaluated nuclear data libraries.

Table 2: Typical HPGe Detector Performance for La-140 Spectroscopy
ParameterTypical Value
Energy Resolution (FWHM) at 1332.5 keV (⁶⁰Co) 1.8 - 2.2 keV
Relative Efficiency at 1332.5 keV (⁶⁰Co) 20% - 100%
Peak-to-Compton Ratio at 1332.5 keV (⁶⁰Co) 50:1 - 100:1

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Data Analysis Sample Sample Collection Homogenize Homogenization Sample->Homogenize Container Placement in Standard Geometry Homogenize->Container SampleAcq Sample Spectrum Acquisition Container->SampleAcq EnergyCal Energy Calibration (e.g., ¹³³Ba, ⁶⁰Co, ¹⁵²Eu) PeakID Peak Identification EnergyCal->PeakID EffCal Efficiency Calibration (Multi-nuclide Standard) Activity Activity Calculation EffCal->Activity Background Background Acquisition BkgSub Background Subtraction Background->BkgSub SampleAcq->BkgSub BkgSub->PeakID PeakArea Net Peak Area Calculation PeakID->PeakArea PeakArea->Activity

Experimental Workflow for La-140 Gamma-Ray Spectroscopy

Logical_Setup cluster_detector_shield Detector and Shielding cluster_electronics Signal Processing and Data Acquisition Detector HPGe Detector Shielding Lead Shielding Preamplifier Preamplifier Detector->Preamplifier Detector Signal Amplifier Spectroscopy Amplifier Preamplifier->Amplifier MCA Multi-Channel Analyzer (MCA) Amplifier->MCA Computer Computer with Spectroscopy Software MCA->Computer Sample Sample Sample->Detector Gamma Rays

Logical Diagram of the Gamma-Ray Spectroscopy System

References

Application Notes and Protocols: Radiolabeling with Lanthanum-140

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum-140 (La-140) is a radioisotope with potential applications in targeted radionuclide therapy and imaging. Effective and stable radiolabeling of targeting molecules with La-140 is crucial for the development of novel radiopharmaceuticals. This document provides detailed protocols for the radiolabeling of targeting molecules with this compound using various chelating agents. The methodologies outlined are based on established procedures for chemically similar lanthanide radioisotopes and are intended to serve as a comprehensive guide for researchers in this field.

The choice of chelator is critical for achieving high radiolabeling efficiency and in vivo stability. This document focuses on two primary types of chelators: the macrocyclic chelator DOTA and the 18-membered macrocycle, macropa, which has shown particular promise for lanthanide radiolabeling.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on radiolabeling with lanthanum isotopes, providing a comparative overview of the performance of different chelators under various conditions.

ChelatorLigand ConcentrationTemperature (°C)Incubation Time (min)pHRadiochemical Purity/Yield (%)Apparent Molar Activity (Ci/µmol)Reference
macropa SubmicromolarRoom Temperature5--4.34[1][2]
macropa-DUPA -Room Temperature30--0.28-0.33[1]
DO3Apic -Room Temperature30--0.37[1]
DOTA -8030--0.67[1]
DOTA -3760-90-[3]
DOTA -7060-97-[3]
TPAEN 3 µM--4-5Quantitative-[3]
TPADAC 3 µM--4-5Quantitative-[3]

Experimental Protocols

Protocol 1: Radiolabeling with Macropa

Macropa has been identified as an ideal chelator for lanthanum isotopes due to its ability to achieve efficient radiolabeling at room temperature.[1]

Materials:

  • This compound (La-140) in 0.1 M HCl

  • Macropa-conjugated targeting molecule

  • Ammonium (B1175870) acetate (B1210297) buffer (0.5 M, pH 5.5)

  • Metal-free water

  • PD-10 desalting column

  • ITLC strips

  • Mobile phase (e.g., 50 mM DTPA, pH 5)

  • Radio-TLC scanner

Procedure:

  • Preparation of Reaction Mixture:

    • In a sterile, metal-free microcentrifuge tube, add a specific amount of the macropa-conjugated targeting molecule. The final concentration will depend on the desired specific activity.

    • Add ammonium acetate buffer to adjust the pH of the reaction mixture to approximately 5.5.

    • Add the this compound solution to the tube. The volume and activity will depend on the specific experimental requirements.

  • Incubation:

    • Gently mix the reaction solution.

    • Incubate the reaction mixture at room temperature for 5-30 minutes.[1][2]

  • Purification:

    • Purify the radiolabeled conjugate using a PD-10 desalting column to remove any unchelated La-140.

    • Elute the product with sterile, metal-free saline.

    • Collect the fractions containing the radiolabeled product.

  • Quality Control:

    • Determine the radiochemical purity using instant thin-layer chromatography (ITLC).

    • Spot a small aliquot of the purified product onto an ITLC strip.

    • Develop the strip using a suitable mobile phase (e.g., 50 mM DTPA, pH 5).

    • Analyze the strip using a radio-TLC scanner. The radiolabeled conjugate should remain at the origin, while free La-140 will move with the solvent front.

    • Calculate the radiochemical purity by integrating the peaks corresponding to the product and impurities.

Protocol 2: Radiolabeling with DOTA

DOTA is a widely used chelator for radiometals; however, it typically requires heating for efficient complexation with lanthanides.[1][3]

Materials:

  • This compound (La-140) in 0.1 M HCl

  • DOTA-conjugated targeting molecule

  • Ammonium acetate buffer (0.5 M, pH 5.5) or Sodium acetate buffer (0.1 M, pH 5)

  • Metal-free water

  • Heating block or water bath

  • PD-10 desalting column

  • ITLC strips

  • Mobile phase (e.g., 50 mM DTPA, pH 5)

  • Radio-TLC scanner

Procedure:

  • Preparation of Reaction Mixture:

    • In a sterile, metal-free microcentrifuge tube, combine the DOTA-conjugated targeting molecule and the appropriate buffer to maintain a pH of approximately 5.5.

    • Add the this compound solution to the mixture.

  • Incubation:

    • Vortex the reaction mixture gently.

    • Incubate the tube in a heating block or water bath at 70-90°C for 30-60 minutes.[1][3]

  • Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Purify the radiolabeled conjugate using a PD-10 desalting column, eluting with sterile, metal-free saline.

    • Collect the fractions containing the radiolabeled product.

  • Quality Control:

    • Assess the radiochemical purity using ITLC as described in Protocol 1.

    • The radiolabeled DOTA-conjugate will remain at the origin, while free La-140 will migrate with the solvent front.

    • Calculate the radiochemical purity using a radio-TLC scanner.

Visualizations

Experimental Workflow for this compound Radiolabeling

The following diagram illustrates the general workflow for the radiolabeling of a targeting molecule with this compound.

Radiolabeling_Workflow cluster_prep 1. Preparation of Reagents cluster_labeling 2. Radiolabeling Reaction cluster_purification 3. Purification cluster_qc 4. Quality Control La140 This compound in 0.1M HCl Mixing Combine Reagents in a Reaction Vial La140->Mixing Chelator_Conjugate Chelator-Conjugated Targeting Molecule Chelator_Conjugate->Mixing Buffer Reaction Buffer (e.g., Ammonium Acetate) Buffer->Mixing Incubation Incubation (Temperature and Time Dependent on Chelator) Mixing->Incubation Gentle Mixing SEC Size Exclusion Chromatography (e.g., PD-10 Column) Incubation->SEC Cooling (if heated) ITLC Radio-TLC for Radiochemical Purity SEC->ITLC Purified Product Activity_Measurement Measure Radioactivity of Final Product SEC->Activity_Measurement Purified Product Final_Product Final Radiolabeled Product Activity_Measurement->Final_Product

Caption: General workflow for radiolabeling with this compound.

References

Application Notes and Protocols for the Quantitative Analysis of Lanthanum-140 in Geological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum-140 (La-140), a potent gamma-ray emitting radionuclide, serves as a crucial indicator in various geological and environmental studies. Its presence can be indicative of nuclear fission events or can be utilized as a tracer in geological processes. The quantitative analysis of La-140 in complex geological matrices such as rocks, soils, and sediments requires highly sensitive and specific analytical techniques. Instrumental Neutron Activation Analysis (INAA) is a powerful non-destructive nuclear analytical method well-suited for this purpose, offering high sensitivity and minimal matrix effects.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the determination of La-140 in geological samples using INAA followed by gamma-ray spectrometry.

Principle of the Method

The quantitative analysis of this compound is indirectly achieved by activating the stable isotope Lanthanum-139 (¹³⁹La), which has a natural abundance of 99.9%.[6] Through the capture of a thermal neutron (n,γ reaction) during irradiation in a nuclear reactor, ¹³⁹La is converted to the radioactive isotope ¹⁴⁰La.

¹³⁹La + n → ¹⁴⁰La + γ

¹⁴⁰La is a beta and gamma emitter with a half-life of 40.27 hours. The activity of ¹⁴⁰La is measured by detecting its characteristic gamma-ray emissions. However, in many scenarios, particularly in samples containing uranium, ¹⁴⁰La is also a fission product of Uranium-235. It is important to note that ¹⁴⁰La is the daughter product of Barium-140 (¹⁴⁰Ba), which has a longer half-life of 12.75 days.[7] Therefore, after a sufficient decay period, ¹⁴⁰La will be in transient equilibrium with its parent ¹⁴⁰Ba.[7] The most prominent and interference-free gamma-ray peak for the quantification of ¹⁴⁰La is at 1596.2 keV.[8]

Data Presentation

The concentration of Lanthanum in geological samples can vary significantly depending on the rock type and origin. The following tables summarize typical Lanthanum concentrations in various geological reference materials and different rock types, providing a baseline for comparative analysis.

Table 1: Lanthanum Concentration in Standard Geological Reference Materials

Reference MaterialTypeLanthanum Concentration (mg/kg)Analytical Method
USGS G-2Granite55INAA
USGS AGV-1Andesite37.9INAA
USGS BCR-2Basalt25.5INAA
IAEA Soil-7Soil28.5INAA
NIST SRM 1633bCoal Fly Ash42.6INAA

Source: Data compiled from various geological and standards institutes' publications.

Table 2: Typical Lanthanum Concentrations in Various Geological Samples

Geological MaterialLanthanum Concentration Range (mg/kg)
Granite45 - 55[6]
Basalt15[6]
Shale~50 - 92[6]
Sandstone~20 - 30[6]
Limestone~1[6]
Soil (average)25.7 - 26.1[9]
Stream Sediment (median)31.9[6]

Experimental Protocols

A detailed methodology for the quantitative analysis of La-140 in geological samples using Instrumental Neutron Activation Analysis (INAA) is provided below.

Protocol 1: Sample Preparation
  • Drying: Dry the geological sample (rock, soil, or sediment) at 60-105°C to a constant weight to remove moisture.

  • Homogenization: Crush rock samples using a jaw crusher and then pulverize to a fine powder (< 75 µm) using a tungsten carbide or agate mortar and pestle to ensure homogeneity. For soil and sediment samples, disaggregate and sieve through a 2 mm nylon mesh to remove large debris.

  • Encapsulation: Accurately weigh approximately 100-200 mg of the powdered sample into a high-purity polyethylene (B3416737) or quartz vial. The choice of vial material depends on the irradiation conditions (neutron flux and duration).

  • Standards and Blanks: Prepare standards by weighing a similar amount of a certified geological reference material (e.g., USGS G-2, IAEA Soil-7) into identical vials. Also, prepare an empty vial to serve as a blank to assess any contamination from the vial material.

Protocol 2: Neutron Irradiation
  • Irradiation Facility: Utilize a nuclear research reactor with a well-characterized thermal neutron flux.

  • Irradiation Parameters:

    • Neutron Flux: A thermal neutron flux in the range of 1 x 10¹² to 1 x 10¹⁴ n·cm⁻²·s⁻¹ is suitable.[10]

    • Irradiation Time: The irradiation time depends on the expected Lanthanum concentration and the neutron flux. A typical irradiation time for rare earth elements is between 1 to 8 hours.[5][11] For samples with low expected concentrations, longer irradiation times may be necessary.

  • Sample and Standard Co-irradiation: Irradiate the samples, standards, and blanks together in the same irradiation position to ensure they are subjected to the same neutron flux.

Protocol 3: Gamma-Ray Spectrometry
  • Cooling Period: After irradiation, allow the samples to decay (cool) for a period of 7 to 14 days. This allows for the decay of short-lived interfering radionuclides, thereby reducing the background Compton continuum and improving the signal-to-noise ratio for the ¹⁴⁰La peaks.

  • Detector System: Use a high-purity germanium (HPGe) detector with high resolution (typically <2.0 keV at 1332 keV) and high efficiency, coupled to a multichannel analyzer.

  • Counting:

    • Position the encapsulated sample at a reproducible distance from the HPGe detector.

    • Acquire the gamma-ray spectrum for a sufficient counting time to achieve good statistical precision for the 1596.2 keV peak of ¹⁴⁰La. Counting times can range from several hours to 24 hours depending on the activity of the sample.

  • Data Analysis:

    • Identify the 1596.2 keV photopeak of ¹⁴⁰La in the gamma-ray spectrum.

    • Calculate the net peak area (total counts minus background counts) for the 1596.2 keV peak for both the sample and the standard.

    • The concentration of Lanthanum in the sample is determined by the comparator method using the following equation:

    Concentration_sample = (Net Peak Area_sample / Mass_sample) / (Net Peak Area_standard / Mass_standard) * Concentration_standard

Mandatory Visualizations

Barium-140 to this compound Decay Scheme

DecayScheme Ba-140 ¹⁴⁰Ba (T½ = 12.75 d) La-140 ¹⁴⁰La (T½ = 40.27 h) Ba-140->La-140 β⁻ decay Ce-140 ¹⁴⁰Ce (Stable) La-140->Ce-140 β⁻ decay

Caption: Decay path of Barium-140 to stable Cerium-140.

Experimental Workflow for La-140 Analysis

Workflow cluster_prep Sample Preparation cluster_activation Neutron Activation cluster_analysis Gamma-Ray Spectrometry Drying Drying (60-105°C) Homogenization Homogenization (Crushing/Sieving) Drying->Homogenization Weighing Weighing (100-200 mg) Homogenization->Weighing Encapsulation Encapsulation (Polyethylene/Quartz) Weighing->Encapsulation Irradiation Irradiation (1-8 h, 10¹²-10¹⁴ n·cm⁻²·s⁻¹) Encapsulation->Irradiation Cooling Cooling (7-14 days) Irradiation->Cooling Counting Gamma Counting (HPGe Detector) Cooling->Counting Analysis Data Analysis (1596.2 keV peak) Counting->Analysis Quantification Quantification Analysis->Quantification

Caption: Workflow for the analysis of La-140 in geological samples.

Logical Relationship of Key Analytical Parameters

LogicalRelationship cluster_input Input Parameters cluster_process Process Parameters cluster_output Output Quality SampleMass Sample Mass Precision Precision SampleMass->Precision LaConcentration Expected La Concentration IrradiationTime Irradiation Time LaConcentration->IrradiationTime NeutronFlux Neutron Flux NeutronFlux->IrradiationTime Sensitivity Sensitivity IrradiationTime->Sensitivity CoolingTime Cooling Time CoolingTime->Sensitivity Reduces Interference CountingTime Counting Time CountingTime->Precision Sensitivity->Precision

Caption: Key parameters influencing the quantitative analysis of La-140.

References

Application Notes and Protocols for Lanthanum-140 in Coastal Erosion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lanthanum-140 as a Radiotracer

This compound (La-140) is a radioactive isotope of the element lanthanum, notable for its utility in scientific and industrial research as a tracer.[1] With a half-life of 40.27 hours, La-140 emits both beta particles and high-energy gamma rays, making it readily detectable in various environmental matrices. In the context of coastal geomorphology, La-140 serves as an invaluable tool for tracking the movement of solid particles, particularly sediments. Its relatively short half-life ensures that it does not persist in the environment for extended periods, minimizing long-term radiological impact. The use of radiotracers like this compound provides a direct and unequivocal method for the real-time assessment of sediment transport pathways, offering higher sensitivity and accuracy compared to conventional tracers.[2]

The application of La-140 in coastal erosion studies allows for the precise quantification of sediment transport rates and the identification of erosion and accretion patterns. By introducing sediment labeled with La-140 into a coastal system, researchers can monitor its dispersal over time, providing critical data for coastal engineering projects, the validation of sediment transport models, and the development of effective shoreline protection strategies.[2][3]

Key Properties of this compound

PropertyValue
Symbol ¹⁴⁰La
Half-life 40.27 hours
Decay Mode Beta (β⁻) and Gamma (γ) emission
Primary Gamma Energy 1596.5 keV
Parent Isotope Barium-140 (¹⁴⁰Ba)

Experimental Protocols

Tracer Preparation: Labeling Sediment with this compound

The first crucial step is the preparation of the tracer material. This involves firmly attaching this compound to sediment particles that are representative of the study area in terms of grain size and composition.

Materials:

  • Carrier-free this compound solution (as LaCl₃)

  • Representative sediment sample from the study site

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Glass beakers and stirring equipment

  • Drying oven

  • Lead shielding for handling radioactive material

Procedure:

  • Sediment Preparation: Collect a bulk sample of sediment from the coastal area of interest. Sieve the sediment to obtain the desired grain size fraction for the study. Wash the sieved sediment with distilled water to remove salts and organic matter, and then dry it in an oven.

  • Lanthanum Adsorption:

    • Place a known mass of the prepared sediment in a glass beaker.

    • Add the carrier-free this compound solution to the sediment.

    • Acidify the mixture with a small amount of HCl to ensure the lanthanum remains in solution.

    • Slowly add NaOH solution while stirring continuously to precipitate Lanthanum hydroxide (La(OH)₃) onto the surface of the sediment particles. The goal is to achieve a pH where the hydroxide precipitates quantitatively.

    • Continue stirring for several hours to ensure uniform coating of the sediment grains.

  • Washing and Drying:

    • Carefully decant the supernatant liquid.

    • Wash the labeled sediment multiple times with distilled water to remove any unadsorbed La-140.

    • Dry the labeled sediment in an oven at a temperature that does not alter the mineralogy of the sediment (e.g., < 100°C).

  • Activity Assay: Measure the total activity of the prepared tracer using a calibrated gamma spectrometer to determine the amount of La-140 successfully bound to the sediment.

Field Deployment of this compound Labeled Sediment

The deployment of the tracer requires careful planning to ensure it is introduced into the desired location within the coastal system without immediate, artificial dispersal.

Equipment:

  • Lead-shielded container for transporting the tracer

  • Deployment device (e.g., a bottom-opening container or a diver-operated injection system)

  • GPS for precise positioning

  • Boat or vessel suitable for the coastal environment

Procedure:

  • Site Selection: Identify the precise location for tracer injection based on the study objectives (e.g., a specific point on the beach face, in the surf zone, or offshore).

  • Tracer Injection:

    • Transport the labeled sediment to the injection site in the shielded container.

    • At the designated GPS coordinate, carefully release the tracer onto the seabed. The method of release should minimize disturbance to the surrounding sediment. For intertidal studies, the tracer can be placed at low tide. For subtidal studies, a diver or a remote-operated vehicle (ROV) may be required.

  • Record Keeping: Document the exact time, date, and GPS coordinates of the injection, along with the total activity of the released tracer.

Sample Collection and In-situ Monitoring

Following the release of the tracer, a systematic sampling and monitoring program is initiated to track its movement.

Equipment:

  • Sediment coring or grab sampling devices

  • Waterproof sample bags or containers

  • Portable gamma radiation detector (scintillation counter) for in-situ measurements

  • GPS for recording sample locations

Procedure:

  • In-situ Survey:

    • Conduct initial surveys with the portable gamma detector shortly after injection to map the initial distribution of the tracer.

    • Repeat the surveys at predetermined time intervals (e.g., daily, weekly) following a grid pattern around the injection point. The detector is typically towed across the seabed or operated by a diver.

    • Record the gamma count rate and the corresponding GPS coordinates at each point.

  • Sediment Sampling:

    • Collect sediment samples (cores or grabs) at various locations and distances from the injection point. The sampling grid should be designed to capture the expected plume of the tracer.

    • Label each sample with its location (GPS coordinates), depth (if a core), and the date and time of collection.

    • Store the samples in sealed containers for transport to the laboratory.

Laboratory Analysis of Sediment Samples

The collected sediment samples are analyzed to determine the concentration of this compound.

Equipment:

  • High-purity Germanium (HPGe) gamma spectrometer

  • Sample containers (e.g., Marinelli beakers)

  • Drying oven

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Dry the sediment samples in an oven to a constant weight.

    • Homogenize each sample and place a known weight into a calibrated counting container.

  • Gamma Spectrometry:

    • Place the sample in the lead-shielded chamber of the HPGe detector.

    • Acquire the gamma-ray spectrum for a sufficient counting time to achieve good statistical accuracy. The counting time will depend on the activity of the samples.

    • Identify and quantify the characteristic gamma-ray peak of La-140 at 1596.5 keV.

  • Data Analysis:

    • Calculate the activity concentration of La-140 in each sample (in Bq/kg).

    • Correct the activity for radioactive decay back to the time of injection.

    • Create maps of the spatial distribution of the tracer at different time intervals.

    • Use the data to calculate sediment transport rates, direction of movement, and burial depth.

Data Presentation

Table 1: Hypothetical In-situ Gamma Ray Survey Data Following Tracer Injection

Time After Injection (days)Distance from Injection (m)DirectionIn-situ Gamma Count Rate (cps)
10-5200
110North2100
110East3500
110South1500
110West800
750East1200
730North-East950
14100East450
1475North-East300

Table 2: Activity Concentration of Radionuclides in Coastal Sediment Samples

(Data adapted from studies on natural radionuclides in coastal environments for illustrative purposes)

Sample IDLocation238U (Bq/kg)232Th (Bq/kg)40K (Bq/kg)
CS-01Beach Face10.1435.02425.8
CS-02Surf Zone8.5030.15410.2
CS-03Offshore Bar12.3040.50480.5
CS-04Trough9.8033.20435.1

Table 3: Calculated Sediment Transport Rates

Study AreaTracer UsedObservation Period (days)Mean Transport Velocity (m/day)Net Transport Direction
Fictional Bay A¹⁴⁰La147.1East
Fictional Beach B¹⁹²Ir302.5North-East
Fictional Estuary C¹¹⁰mAg600.8Seaward

Mandatory Visualization

Experimental_Workflow cluster_Preparation Phase 1: Tracer Preparation cluster_Fieldwork Phase 2: Field Deployment & Monitoring cluster_Analysis Phase 3: Laboratory Analysis & Data Interpretation A Sediment Collection & Sieving B This compound Adsorption A->B C Washing & Drying B->C D Activity Assay C->D E Tracer Injection at Study Site D->E Transport to Site F In-situ Gamma Ray Survey E->F G Sediment Sample Collection E->G L Mapping of Tracer Distribution F->L Informs Mapping H Sample Preparation (Drying & Homogenizing) G->H Transport to Lab I Gamma Spectrometry H->I J Data Processing & Decay Correction I->J K Calculation of Transport Rates J->K J->L M M K->M Coastal Erosion Assessment L->M

Caption: Experimental workflow for a coastal erosion study using this compound.

Logical_Relationship cluster_Inputs Study Inputs cluster_Process Core Process cluster_Measurements Measurements & Analysis cluster_Outputs Study Outputs La140 This compound Tracer Dispersion Sediment Transport & Dispersion La140->Dispersion Sediment Coastal Sediment Sediment->Dispersion Hydrodynamics Wave & Current Data Hydrodynamics->Dispersion Gamma_Counts Gamma Ray Detection (In-situ & Lab) Dispersion->Gamma_Counts Activity_Conc Activity Concentration (Bq/kg) Gamma_Counts->Activity_Conc Transport_Vectors Transport Rate & Direction Activity_Conc->Transport_Vectors Erosion_Model Validated Coastal Erosion Model Transport_Vectors->Erosion_Model Risk_Assessment Coastal Risk Assessment Erosion_Model->Risk_Assessment

Caption: Logical relationships in a radiotracer-based coastal erosion study.

References

Application Note: Residence Time Distribution (RTD) Analysis Using Lanthanum-140

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Residence Time Distribution (RTD) analysis is a powerful technique used to characterize the behavior of fluids and solids within a process vessel or system. It provides crucial information on mixing patterns, flow characteristics, and potential malfunctions such as short-circuiting, channeling, or the presence of dead zones. Radiotracer techniques are exceptionally well-suited for RTD studies due to their high detection sensitivity, online measurement capabilities, and the ability to trace specific phases (solid, liquid, or gas) without altering process hydrodynamics.[1][2]

Lanthanum-140 (La-140), a gamma-emitting radioisotope, is a preferred tracer for solid-phase RTD studies, particularly in industrial settings like fluid catalytic cracking (FCC) units, cement rotary kilns, and wastewater treatment plants.[1][3][4] Its advantages include a convenient half-life, energetic gamma emissions suitable for external detection, and the ability to be incorporated intrinsically into materials like catalysts.[1][5] This document provides a detailed protocol for performing RTD analysis using La-140.

Properties of this compound

La-140 is a radioactive isotope of lanthanum, which is a soft, silvery-white rare earth metal.[6][7] Key physical and radiological properties are summarized below.

PropertyValueReference
Atomic Number 57[7]
Atomic Weight ~139.9 u[6]
Half-life (t½) 40.289 hours[6]
Decay Mode Beta (β⁻) decay to Cerium-140 (Ce-140)[6]
Primary Gamma Energies 1596.5 keV, 815.8 keV, 487.0 keV, 925.2 keV, etc.[4][8]
Common Chemical Form Lanthanum Oxide (La₂O₃), Lanthanum Chloride (LaCl₃)[4][8]
Typical Application Solid Phase Tracing[1]

Principle of the Technique

The RTD experiment is typically performed using an impulse-response method.[4][9] A small quantity of the La-140 tracer is instantaneously injected as a "pulse" into the inlet stream of the system under investigation.[9] Collimated radiation detectors, placed externally at the system's outlet or other points of interest, monitor the concentration of the tracer as it passes by. The resulting plot of tracer concentration (or radiation intensity) versus time is the RTD curve, denoted as the E(t) curve.[10] Analysis of this curve provides insights into the system's hydrodynamics.

Experimental Protocols

3.1 Tracer Preparation

The selection of the tracer form is critical to ensure it faithfully follows the process material.

Method 1: Intrinsic Activation This method is ideal when the process material, such as a catalyst, naturally contains stable lanthanum.

  • Sample Collection: Obtain a representative sample of the process material (e.g., FCC catalyst).

  • Neutron Activation Analysis (NAA): Analyze the sample to confirm the presence and concentration of stable lanthanum (La-139).[1][5]

  • Irradiation: Irradiate a calculated quantity of the material in a nuclear reactor. The stable La-139 captures a neutron to become radioactive La-140. This ensures the tracer is an integral part of the tracked particles.[5]

  • Calibration: Assay the activity of the irradiated sample using a calibrated gamma spectrometer to ensure the required activity for the experiment is achieved.

Method 2: Extrinsic Labeling This method is used when the process material does not contain lanthanum.

  • Procurement: Obtain La-140 in a suitable chemical form, such as Lanthanum Chloride (LaCl₃) solution.

  • Adsorption: Mix the process solids with the La-140 solution. The La-140 adsorbs onto the surface of the particles.

  • Drying: Gently dry the labeled material to fix the tracer, ensuring it does not leach during the experiment. This can be done in a fume hood or a controlled oven.

  • Verification: Test a small sample of the labeled material in the process fluid (e.g., water, oil) to confirm that the La-140 does not detach from the solid particles.

3.2 Safety Precautions

Handling La-140 requires adherence to both standard chemical safety and stringent radiological safety protocols.

  • Radiological Safety:

    • ALARA Principle: All work must be planned to keep radiation exposure As Low As Reasonably Achievable.

    • Time, Distance, Shielding: Minimize time spent near the source, maximize distance, and use appropriate shielding (e.g., lead bricks) during handling and transport.

    • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and disposable gloves.[11][12]

    • Dosimetry: All personnel must wear appropriate dosimeters (e.g., TLD badges, electronic personal dosimeters) to monitor radiation dose.

    • Contamination Control: Work in a designated radioactive materials handling area, preferably within a fume hood, and use absorbent bench paper.[13] Regularly monitor work areas and personnel for contamination.

  • Chemical Safety (for stable Lanthanum):

    • Handle in a well-ventilated area to avoid dust formation.[14][15]

    • Use non-sparking tools, as lanthanum powder can be flammable.[11]

    • Store away from moisture, acids, and oxidizing agents.[11]

    • In case of fire, use a Class D dry powder extinguisher; do not use water .[11]

3.3 Experimental Workflow

The general procedure for conducting an RTD experiment is illustrated in the workflow diagram below.

G Experimental Workflow for RTD Analysis cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_analysis 3. Analysis Phase TracerPrep Tracer Preparation (Intrinsic or Extrinsic) Safety Establish Safety Protocols (ALARA, Shielding, PPE) TracerPrep->Safety SystemSetup System Setup & Detector Placement/Calibration Safety->SystemSetup Injection Instantaneous Tracer Injection (Pulse) SystemSetup->Injection Acquisition Data Acquisition (Counts vs. Time) Injection->Acquisition Processing Data Processing (Corrections & Normalization) Acquisition->Processing Modeling RTD Modeling (ADM, Tanks-in-Series) Processing->Modeling Diagnosis Process Diagnosis (MRT, Flow Patterns) Modeling->Diagnosis

Caption: General experimental workflow for RTD analysis using a radiotracer.

  • System Setup: Mount collimated NaI(Tl) scintillation detectors externally on the vessel's inlet and outlet pipes.[9][16] Secure them firmly and use lead shielding to reduce background radiation and focus the detection area.

  • Background Measurement: Before injection, record the background radiation level for several minutes to establish a baseline.

  • Tracer Injection: Rapidly inject the prepared La-140 tracer into the feed line. The injection should be as close to an ideal delta function (instantaneous) as possible.[9]

  • Data Acquisition: Use a Data Acquisition System (DAS) to record the radiation counts from each detector as a function of time until the counts return to the background level.[9]

3.4 Data Processing and Analysis

The raw data from the detectors must be processed to obtain the clean RTD curve.[9][17]

G RTD Data Processing Logic RawData Raw Detector Signal (Counts vs. Time) BG_Correct Background Subtraction RawData->BG_Correct Decay_Correct Radioactive Decay Correction (using t½ of La-140) BG_Correct->Decay_Correct Tail_Correct Tail Extrapolation (if needed) Decay_Correct->Tail_Correct Normalize Normalization to E(t) Curve (Area under curve = 1) Tail_Correct->Normalize MRT Calculate Mean Residence Time (tm or MRT) Normalize->MRT Variance Calculate Variance (σ²) (Indicates spread of distribution) Normalize->Variance Model Fit to Flow Model (e.g., Axial Dispersion Model) Normalize->Model

Caption: Logical workflow for processing raw tracer data to obtain RTD parameters.

  • Background Subtraction: Subtract the pre-measured average background count rate from the entire dataset.[17]

  • Decay Correction: Correct the counts for the radioactive decay of La-140 that occurs during the measurement period.

  • Normalization: Normalize the corrected data to obtain the E(t) curve, where the area under the curve is equal to 1.[10]

  • Calculate Mean Residence Time (MRT): The MRT (t̄) is the average time the tracer particles spend in the system. It is calculated as the first moment of the E(t) curve.[18]

  • Modeling: The experimental E(t) curve is fitted to a mathematical model, such as the Axial Dispersion Model (ADM) or the Tanks-in-Series model, to quantify non-ideal flow behavior.[5]

Application Data

La-140 has been successfully used to diagnose issues in various industrial units. The table below summarizes typical data from two distinct applications.

ParameterApplication 1: FCC Catalyst RegeneratorApplication 2: Wastewater Sedimentation Tank
Tracer Used Intrinsically activated FCC catalyst with La-140La-140 adsorbed onto sludge particles
Tracer Activity ~50-100 mCi~10-20 mCi
Mean Residence Time (MRT) 25 minutes4.5 hours
Flow Model Used Axial Dispersion Model (ADM)Tanks-in-Series with Dead Volume
Key Finding High degree of axial mixing in the riser, indicating inefficiency.[1][5]Presence of a significant dead volume (~20%) and short-circuiting, reducing treatment efficiency.[4]

This data allows engineers to validate computational fluid dynamics (CFD) models, optimize operating conditions, and implement design modifications to improve process efficiency.

References

Application of Lanthanum-140 in Blast Furnace Performance Evaluation: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of the radioisotope Lanthanum-140 (La-140) in evaluating the performance of industrial blast furnaces. The notes cover two primary applications: the determination of burden material residence time and the measurement of refractory lining wear. Detailed experimental protocols, data presentation tables, and workflow visualizations are provided to guide researchers in the potential application of this radiotracer technique.

Introduction to this compound as a Radiotracer

This compound is a gamma-emitting radioisotope with a half-life of 40.27 hours. It emits several high-energy gamma rays, with the most prominent being at 1596.2 keV, which are readily detectable through the thick steel shell of a blast furnace. These characteristics make La-140 a suitable tracer for monitoring internal processes in large industrial vessels without the need for invasive sensors. In blast furnace applications, La-140 is used to trace the movement of solid materials and to monitor the erosion of the furnace's protective refractory lining.

Application I: Burden Material Residence Time Distribution

Understanding the residence time distribution (RTD) of burden materials, such as coke and iron ore, is crucial for optimizing blast furnace efficiency, fuel consumption, and product quality. By tagging a representative piece of the burden with La-140, its journey through the furnace can be tracked externally.

Experimental Protocol: Coke Residence Time Study

Objective: To determine the residence time and flow pattern of coke within the blast furnace.

Materials:

  • High-purity Lanthanum-139 oxide (La₂O₃)

  • Nuclear reactor for neutron activation

  • Piece of representative blast furnace coke (lump)

  • High-temperature ceramic cement

  • Scintillation detectors (e.g., NaI(Tl))

  • Data acquisition system

  • Personal protective equipment for handling radioactive materials

Protocol:

  • Tracer Preparation:

    • A small hole is drilled into a lump of coke representative of the material used in the blast furnace.

    • A quantified amount of La₂O₃ powder is placed into the hole.

    • The hole is sealed with high-temperature ceramic cement to encapsulate the Lanthanum oxide.

    • The prepared coke lump is sent for neutron activation in a nuclear reactor. The La-139 is converted to La-140. The required activity is calculated based on the furnace size, expected residence time, and detector sensitivity.

  • Tracer Introduction:

    • The activated coke lump containing La-140 is introduced into the blast furnace along with the regular charge of coke through the furnace top charging system.

    • The exact time of introduction is recorded.

  • Data Acquisition:

    • An array of scintillation detectors is strategically placed at different levels along the outside of the blast furnace shell.[1]

    • The detectors are connected to a data acquisition system to continuously record gamma ray counts over time.

  • Data Analysis:

    • The background radiation is subtracted from the detector readings.

    • The time at which the peak gamma-ray intensity is recorded by each detector indicates the passage of the tracer.

    • The residence time for different zones of the furnace is calculated by the time difference between the tracer's introduction and its detection at various levels.

    • The collection of data points from all detectors allows for the construction of a residence time distribution curve.

Data Presentation

The quantitative data obtained from a coke residence time study can be summarized as follows:

Detector Location (Height from Tuyeres)Time of Peak Detection (hours)Residence Time in Zone (hours)
Upper Stack2.52.5
Mid Stack4.82.3
Lower Stack / Belly7.12.3
Bosh9.01.9
Tuyere Level (estimated)10.51.5
Total Mean Residence Time 10.5

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Workflow

Coke_Residence_Time_Workflow cluster_prep Tracer Preparation cluster_exp Experiment cluster_analysis Data Analysis Drill_Coke Drill Hole in Coke Insert_La2O3 Insert La₂O₃ Drill_Coke->Insert_La2O3 Seal_Coke Seal with Ceramic Cement Insert_La2O3->Seal_Coke Activate Neutron Activation (La-139 -> La-140) Seal_Coke->Activate Introduce_Tracer Introduce Tracer into Blast Furnace Activate->Introduce_Tracer Transport to Site Detect_Gamma Detect Gamma Rays with External Detectors Introduce_Tracer->Detect_Gamma Record_Data Record Time-based Data Detect_Gamma->Record_Data Analyze_Peaks Analyze Peak Detection Times Record_Data->Analyze_Peaks Calculate_RT Calculate Residence Times Analyze_Peaks->Calculate_RT Generate_RTD Generate Residence Time Distribution Calculate_RT->Generate_RTD

Workflow for Coke Residence Time Study.

Application II: Refractory Lining Wear Measurement

Monitoring the wear of the refractory lining is critical for ensuring the safety and operational longevity of a blast furnace. By embedding a sealed source of La-140 at a known depth within the refractory material, the point at which the lining has worn away to that depth can be determined by the disappearance of the gamma-ray signal.

Experimental Protocol: Refractory Wear Monitoring

Objective: To monitor the rate of wear of the blast furnace refractory lining at specific locations.

Materials:

  • Sealed radioactive source containing a known activity of this compound.

  • Refractory bricks or castable refractory material.

  • Scintillation detector.

  • Data logging system.

  • Safety equipment for handling and installing radioactive sources.

Protocol:

  • Source Installation:

    • During the construction or relining of the blast furnace, sealed La-140 sources are embedded at predetermined depths within the refractory bricks or castable material at critical wear areas (e.g., hearth, bosh).[2]

    • The exact location and depth of each source are meticulously recorded.

  • Data Acquisition:

    • A scintillation detector is positioned on the exterior of the blast furnace shell, aimed at the location of an embedded source.

    • Initial gamma-ray count rates are measured and recorded after the furnace reaches stable operation.

    • The count rate is then monitored periodically (e.g., daily or weekly).

  • Data Analysis:

    • The measured count rates are corrected for the natural decay of La-140.

    • A sudden and significant drop in the corrected count rate to background levels indicates that the refractory lining has worn away to the depth of the source, exposing it to the furnace's interior and causing it to be washed away.

    • The wear rate can be calculated by dividing the known depth of the source by the time elapsed from the start of the campaign until the signal disappears.

Data Presentation

Quantitative data from a refractory wear study can be presented as follows:

Source IDLocationInitial Depth (mm)Installation DateDate of Signal LossTime to Wear (days)Calculated Wear Rate (mm/day)
LA-01Hearth Wall1502024-01-152025-03-204290.35
LA-02Bosh1002024-01-152024-11-103000.33
LA-03Lower Stack752024-01-15-> 699 (as of 2025-12-15)< 0.11

Note: The data presented in this table is hypothetical and for illustrative purposes.

Logical Diagram

Refractory_Wear_Monitoring cluster_install Installation cluster_monitor Monitoring cluster_eval Evaluation Embed_Source Embed Sealed La-140 Source in Refractory Record_Position Record Source Position and Depth Embed_Source->Record_Position Position_Detector Position External Detector Record_Position->Position_Detector Measure_Initial Measure Initial Gamma Count Rate Position_Detector->Measure_Initial Monitor_Periodically Monitor Count Rate Periodically Measure_Initial->Monitor_Periodically Correct_Decay Correct for Radioactive Decay Monitor_Periodically->Correct_Decay Detect_Loss Detect Signal Loss Correct_Decay->Detect_Loss Calculate_Wear Calculate Wear Rate Detect_Loss->Calculate_Wear

Logical flow for refractory wear monitoring.

Safety Considerations

The use of radioactive materials requires strict adherence to safety protocols. All personnel involved in the handling, transportation, and application of La-140 must be trained in radiation safety. Appropriate shielding, personal protective equipment, and radiation monitoring devices must be used at all times. The total activity of the tracer should be the minimum required to achieve a detectable signal, and a thorough safety assessment must be conducted before any experiment.

Conclusion

The use of this compound as a radiotracer offers a powerful and direct method for evaluating key performance parameters of a blast furnace that are otherwise difficult to measure. By providing insights into burden material residence time and refractory wear, this technique can lead to significant improvements in process efficiency, operational stability, and furnace campaign life. The protocols and data structures provided herein offer a framework for the application of this valuable diagnostic tool in an industrial research and development setting.

References

Application Notes and Protocols for Flow Rate Measurement in Pipelines Using Lanthanum-140

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate measurement of fluid flow rates in pipelines is critical in a multitude of research, development, and industrial processes. In scenarios where traditional flowmeters are impractical or unreliable, the radiotracer transit time method offers a robust and precise alternative. Lanthanum-140 (¹⁴⁰La), a gamma-emitting radioisotope, is a suitable tracer for such applications due to its convenient half-life, energetic gamma emissions, and chemical properties that allow it to trace various fluid phases.

This document provides detailed application notes and experimental protocols for the use of ¹⁴⁰La in pipeline flow rate measurement. It covers the principles of the technique, tracer preparation, experimental setup, data acquisition and analysis, and essential safety procedures.

Principle of the Radiotracer Transit Time Method

The fundamental principle behind this technique is the measurement of the time taken for a pulse of radiotracer to travel a known distance within a pipeline. By injecting a small amount of ¹⁴⁰La into the fluid stream and monitoring its passage at two downstream locations with radiation detectors, the mean transit time of the fluid between the two points can be accurately determined. The volumetric flow rate is then calculated based on this transit time and the geometry of the pipe.

The core relationship is defined by the equation:

Q = V / t

Where:

  • Q is the volumetric flow rate.

  • V is the internal volume of the pipe between the two detection points.

  • t is the mean transit time of the radiotracer.

The mean transit time is determined from the residence time distribution (RTD) curves recorded by the detectors.

Properties of this compound

A summary of the key nuclear properties of this compound is presented in the table below. Its relatively short half-life ensures that the radioactivity in the system decays quickly after the measurement, minimizing long-term contamination concerns. The high-energy gamma rays are easily detectable through the pipe walls, making it an ideal tracer for industrial applications.

PropertyValue
Half-life40.27 hours
Decay ModeBeta-minus (β⁻)
Principal Gamma Ray Energies (Intensity)328.76 keV (20.5%), 487.03 keV (45.5%), 815.78 keV (23.5%), 1596.22 keV (95.4%)[1][2][3]
Parent NuclideBarium-140 (¹⁴⁰Ba)

Application Notes

Tracer Selection and Activity

The choice of ¹⁴⁰La as a tracer is suitable for a wide range of fluids, particularly aqueous solutions, as it can be prepared in a soluble form (Lanthanum Chloride). The activity of the ¹⁴⁰La required for a measurement depends on several factors, including:

  • Pipe Diameter and Wall Thickness: Larger diameters and thicker walls will require higher activities for the gamma rays to be detected.

  • Flow Velocity: Higher flow rates result in shorter residence times at the detectors, necessitating a higher initial activity to obtain a statistically significant signal.

  • Detector Efficiency: The type and sensitivity of the radiation detectors will influence the required tracer activity.

The following table provides estimated ¹⁴⁰La activities for various steel pipe diameters, assuming a typical flow velocity of 1-3 m/s and the use of NaI(Tl) scintillation detectors.

Pipe Diameter (inches)Wall Thickness (mm)Estimated ¹⁴⁰La Activity (MBq)
4610 - 50
8850 - 200
1210200 - 500
2412500 - 1000

Note: These are estimates, and the actual activity should be calculated based on a preliminary assessment of the system and detector setup.

Measurement Uncertainty

The overall uncertainty of the flow rate measurement using the radiotracer transit time method is typically low, often in the range of 1-2%. The main contributors to the uncertainty budget are:

  • Measurement of the pipe's internal diameter.

  • Measurement of the distance between the detectors.

  • Statistical fluctuations in the recorded count rates.

  • Determination of the mean transit time from the RTD curves.

A detailed uncertainty analysis should be performed for each measurement campaign to quantify the overall uncertainty.

Experimental Protocols

Preparation of Aqueous ¹⁴⁰La Tracer

This protocol describes the preparation of an aqueous solution of this compound as Lanthanum Chloride (LaCl₃) from irradiated Lanthanum Oxide (La₂O₃).

Materials:

  • Irradiated Lanthanum Oxide (¹⁴⁰La₂O₃) powder.

  • Concentrated Hydrochloric Acid (HCl).

  • Deionized water.

  • Lead-shielded fume hood.

  • Remote handling tongs.

  • Calibrated dose calibrator.

  • pH meter.

  • Glassware (beakers, volumetric flasks).

Procedure:

  • Transfer of Irradiated Material: Working within a lead-shielded fume hood, carefully transfer the irradiated ¹⁴⁰La₂O₃ powder from its transport container to a glass beaker using remote handling tongs.

  • Dissolution: Cautiously add a small amount of concentrated HCl to the beaker to dissolve the oxide. The reaction is exothermic. Add the acid dropwise while gently stirring until the powder is completely dissolved. The resulting solution is Lanthanum Chloride (¹⁴⁰LaCl₃).

  • Neutralization and Dilution: Neutralize the excess acid by carefully adding deionized water. Monitor the pH and adjust as necessary to be compatible with the process fluid. Dilute the solution to the desired volume with deionized water in a volumetric flask.

  • Activity Assay: Using a calibrated dose calibrator, measure the total activity of the prepared tracer solution.

  • Final Preparation: The final tracer solution should be clear and free of any precipitates. It is now ready for injection.

On-site Flow Rate Measurement Protocol

Equipment:

  • Prepared aqueous ¹⁴⁰La tracer solution in a shielded container.

  • Injection system (high-pressure syringe pump or gas-pressurized injector).

  • Two or more NaI(Tl) scintillation detectors with lead collimators.

  • Data acquisition system (multichannel analyzer or scaler/ratemeter with data logging).

  • Survey meter.

  • Personal dosimeters.

  • Appropriate personal protective equipment (PPE).

Procedure:

  • Site Preparation and Safety:

    • Establish a controlled radiation area around the injection and detection points.

    • Conduct a pre-measurement radiation survey to determine background radiation levels.

    • Ensure all personnel are equipped with personal dosimeters and appropriate PPE.

  • Detector Placement:

    • Securely mount the two scintillation detectors externally on the pipeline at a precisely measured distance apart (L). The distance should be sufficient to allow for good mixing of the tracer before the first detector and to provide a measurable transit time.

    • Ensure the detectors are collimated to view only the radiation from the pipeline and minimize background interference.

  • System Setup:

    • Connect the detectors to the data acquisition system.

    • Set the data acquisition parameters (e.g., counting interval, total measurement time).

  • Tracer Injection:

    • Connect the injection system to a suitable injection point on the pipeline (e.g., a valve or a dedicated injection port).

    • Inject a small, sharp pulse of the ¹⁴⁰La tracer into the pipeline. The injection should be as instantaneous as possible.

  • Data Acquisition:

    • Simultaneously start the data acquisition system upon injection.

    • Record the count rate from each detector as a function of time. The data will form the residence time distribution (RTD) curves.

  • Post-injection Survey:

    • After the tracer has passed the detection points, conduct a radiation survey of the injection point and surrounding area to check for any contamination.

  • Data Analysis:

    • The collected data from each detector will be a time-series of radiation counts.

    • Background Subtraction: Subtract the pre-measured background radiation from the raw data.

    • Decay Correction: If the transit time is significant compared to the half-life of ¹⁴⁰La (40.27 hours), a decay correction should be applied to the count data of the second detector. The correction factor is given by: Correction Factor = e^(λt) where λ is the decay constant of ¹⁴⁰La and t is the transit time.

    • Mean Residence Time (MRT) Calculation: Calculate the centroid (mean residence time) of each RTD curve. The transit time (t) between the two detectors is the difference between the MRTs of the two curves.

    • Flow Rate Calculation: Calculate the volumetric flow rate (Q) using the formula: Q = (π * D² / 4) * (L / t) where D is the internal diameter of the pipe and L is the distance between the detectors.

Visualizations

Experimental_Workflow cluster_prep Tracer Preparation cluster_onsite On-site Measurement cluster_analysis Data Analysis prep1 Irradiated ¹⁴⁰La₂O₃ prep2 Dissolution in HCl prep1->prep2 prep3 Neutralization & Dilution prep2->prep3 prep4 Activity Assay prep3->prep4 onsite3 Tracer Injection prep4->onsite3 Tracer Solution onsite1 Site Preparation & Safety onsite2 Detector Placement onsite1->onsite2 onsite2->onsite3 onsite4 Data Acquisition onsite3->onsite4 analysis1 Background Subtraction onsite4->analysis1 Raw Data analysis2 Decay Correction analysis1->analysis2 analysis3 MRT Calculation analysis2->analysis3 analysis4 Flow Rate Calculation analysis3->analysis4 end end analysis4->end Final Flow Rate

Caption: Experimental workflow for pipeline flow rate measurement using this compound.

Safety_Protocols cluster_planning Pre-Measurement cluster_execution During Measurement cluster_post Post-Measurement plan1 ALARA Principle Assessment plan2 Shielding Calculation plan1->plan2 plan3 Emergency Plan plan2->plan3 exec1 Controlled Area Establishment plan3->exec1 Implementation exec2 Personal Dosimetry exec1->exec2 exec3 Use of Survey Meter exec1->exec3 exec4 Remote Handling exec1->exec4 post1 Contamination Survey exec3->post1 Verification post2 Waste Disposal post1->post2 post3 Dose Assessment post2->post3

Caption: Key safety protocols for handling this compound in industrial settings.

Safety Protocols

Working with gamma-emitting radiotracers like ¹⁴⁰La requires strict adherence to radiation safety protocols to minimize exposure to personnel and the environment. The ALARA (As Low As Reasonably Achievable) principle must be applied at all times.

Shielding

Lead is the most common shielding material for gamma radiation. The required thickness of lead shielding can be calculated using the following formula:

I = I₀ * e^(-μx)

Where:

  • I is the intensity of radiation after shielding.

  • I₀ is the initial intensity of the radiation.

  • μ is the linear attenuation coefficient of lead for the specific gamma energy of ¹⁴⁰La.

  • x is the thickness of the lead shield.

Online calculators and software are available for more precise shielding calculations, taking into account the build-up factor for scattered radiation.

Personal Protective Equipment (PPE)
  • Standard laboratory coat or coveralls.

  • Safety glasses.

  • Disposable gloves.

  • Personal dosimeters (whole-body and ring dosimeters).

Emergency Procedures

In the event of a spill or other incident involving the radiotracer:

  • Evacuate: Immediately evacuate the affected area.

  • Notify: Inform the Radiation Safety Officer (RSO) and the area supervisor.

  • Contain: Prevent the spread of contamination by restricting access to the area.

  • Decontaminate: Decontamination procedures should only be carried out by trained personnel under the supervision of the RSO.

A detailed emergency plan specific to the location and the nature of the work must be in place before commencing any radiotracer measurements.

Conclusion

The use of this compound as a radiotracer provides a reliable and accurate method for measuring fluid flow rates in pipelines, especially in challenging industrial environments. By following the detailed protocols for tracer preparation, experimental execution, and safety, researchers and professionals can effectively utilize this powerful technique for process optimization and validation.

References

Application Notes and Protocols for Leak Detection in Industrial Systems Using Lanthanum-140 Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of Lanthanum-140 (La-140) as a radiotracer for leak detection in industrial systems. This technique is a highly sensitive and effective method for identifying and quantifying leaks in real-time, particularly in complex and inaccessible systems such as pipelines and heat exchangers.

Introduction to Radiotracer Leak Detection

Radiotracer techniques offer significant advantages for industrial leak detection, including high sensitivity, the ability to perform online measurements without system shutdown, and applicability in harsh industrial environments.[1] The fundamental principle involves introducing a small amount of a radioactive tracer into the system and monitoring its movement. A leak is identified by the detection of the tracer outside the system's boundaries or by a discrepancy in the tracer's concentration between two points in the system.

This compound is a suitable gamma-emitting radiotracer for this purpose, particularly for tracing aqueous solutions and solid materials. Its relatively short half-life of 40.4 hours ensures that it does not remain in the environment for an extended period, while its energetic gamma emissions are readily detectable through industrial piping and vessels.

Properties of this compound

A summary of the key physical and radioactive properties of this compound is presented in the table below.

PropertyValue
Half-life (T½) 1.67858 days (40.286 hours)
Decay Mode Beta (β-) emission
Daughter Nuclide Cerium-140 (Stable)
Principal Gamma Ray Energies 328.76 keV (20.5%), 487.03 keV (45.5%), 815.78 keV (23.5%), 1596.22 keV (95.4%)
Chemical Form for Aqueous Tracing Lanthanum Chloride (LaCl₃)
Chemical Form for Solid Tracing Lanthanum Oxide (La₂O₃)

Quantitative Data and Detection Limits

The ability to quantify leak rates is a key advantage of the radiotracer method. While specific quantitative data for this compound in various industrial scenarios is not extensively published, the principles of calculation are well-established. The following tables provide a framework for the quantitative aspects of leak detection using La-140.

Table 3.1: Key Parameters for Leak Rate Calculation
ParameterSymbolUnitDescription
Tracer Activity ABecquerel (Bq) or Curie (Ci)The total amount of radioactivity injected into the system.
Flow Rate in Main Line Qm³/sThe volumetric flow rate of the fluid in the pipeline.
Count Rate at Inlet N₁counts per second (cps)The measured count rate from the detector at a point before the suspected leak.
Count Rate at Outlet N₂counts per second (cps)The measured count rate from the detector at a point after the suspected leak.
Detector Efficiency ε-A factor that relates the measured count rate to the actual tracer concentration.
Leak Rate qm³/sThe volumetric flow rate of the fluid escaping through the leak.
Minimum Detectable Activity (MDA) MDABq/m³The lowest concentration of the tracer that can be reliably detected above background radiation.
Table 3.2: Example Calculation Framework for Leak Rate

The leak rate (q) can be estimated using the tracer balance method. The fundamental equation is:

Q * C₁ = (Q - q) * C₂

Where C₁ and C₂ are the tracer concentrations at the inlet and outlet, respectively. Since the count rate (N) is proportional to the concentration (C), the equation can be expressed as:

Q * N₁ = (Q - q) * N₂

Therefore, the leak rate can be calculated as:

q = Q * (1 - N₂/N₁)

Note: This is a simplified model. In practice, factors like tracer dispersion and mixing need to be considered, often requiring more complex modeling.

Experimental Protocols

The following protocols provide a step-by-step guide for performing a leak detection study using this compound.

Protocol 1: Preparation of this compound Tracer

This compound is typically produced by the neutron activation of stable Lanthanum-139 or as a decay product of Barium-140. For industrial applications, obtaining La-140 from a certified supplier is recommended. If preparing from a Ba-140/La-140 generator, the following general steps can be followed:

  • Elution: Elute the La-140 from the Barium-140 parent using an appropriate eluent (e.g., dilute acid).

  • Chemical Conversion: Convert the eluted La-140 into a chemical form compatible with the process fluid.

    • For aqueous systems, dissolve the La-140 in a minimal amount of acid and then neutralize to form a soluble salt like Lanthanum Chloride (LaCl₃).

    • For tracing solid materials, La-140 can be incorporated into a solid matrix, such as by mixing Lanthanum Oxide (La₂O₃) with a representative sample of the process material.[2]

  • Activity Assay: Accurately measure the activity of the prepared tracer using a calibrated gamma spectrometer.

Protocol 2: Tracer Injection and Detection
  • System Evaluation: Before injection, thoroughly understand the industrial system, including flow rates, pressures, temperatures, and pipe dimensions.

  • Detector Placement: Position scintillation detectors (e.g., NaI(Tl)) at strategic locations. For pipeline leak detection, place one detector upstream and one downstream of the suspected leak area. For heat exchangers, place detectors on the inlet and outlet of both the tube and shell sides.

  • Background Measurement: Record the background radiation levels at each detector position before introducing the tracer.

  • Tracer Injection: Inject a known activity of the prepared La-140 tracer into the system as a sharp pulse. The injection point should be far enough upstream to ensure complete mixing of the tracer with the process fluid before it reaches the first detector.

  • Data Acquisition: Record the count rate at each detector as a function of time. This data will form the tracer concentration-time curves.

Data Analysis and Interpretation

  • Residence Time Distribution (RTD) Curves: Plot the count rate versus time for each detector to obtain the RTD curves.

  • Qualitative Analysis: A simple comparison of the areas under the RTD curves from the upstream and downstream detectors can indicate a leak. A smaller area under the downstream curve suggests a loss of tracer between the two points.

  • Quantitative Analysis:

    • Calculate the total counts (area under the curve) for the upstream (A₁) and downstream (A₂) detectors after subtracting the background radiation.

    • Using the principle of conservation of mass, the leak rate (q) can be estimated using the formula provided in Table 3.2.

    • For more accurate quantification, calibration curves relating tracer concentration to count rate should be established for the specific geometry and detector setup.

Safety Precautions

  • All work with this compound must be conducted by trained personnel in accordance with national and international radiation safety regulations.

  • Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, must be worn.

  • Use shielding (e.g., lead bricks) to minimize radiation exposure during tracer preparation and handling.

  • The activity of the tracer used should be the minimum required to achieve a statistically significant signal above the background radiation.

  • After the experiment, the system should be monitored to ensure that the radioactivity has decayed to safe levels.

Visualization of Workflows and Relationships

Diagram 1: Experimental Workflow for Leak Detection

experimental_workflow cluster_prep Tracer Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis prep_start Start: Obtain La-140 prep_convert Chemical Conversion (e.g., LaCl3) prep_start->prep_convert prep_assay Activity Assay prep_convert->prep_assay exp_detectors Detector Placement & Background Measurement prep_assay->exp_detectors Prepared Tracer exp_inject Tracer Injection exp_detectors->exp_inject exp_data Data Acquisition (Count Rate vs. Time) exp_inject->exp_data analysis_plot Plot RTD Curves exp_data->analysis_plot analysis_qual Qualitative Analysis (Area Comparison) analysis_plot->analysis_qual analysis_quant Quantitative Analysis (Leak Rate Calculation) analysis_qual->analysis_quant analysis_report Final Report analysis_quant->analysis_report

Caption: Workflow for industrial leak detection using La-140 tracer.

Diagram 2: Logical Relationship in a Pipeline Leak Detection Setup

leak_detection_setup cluster_pipeline Industrial Pipeline cluster_equipment Measurement & Analysis injection_point Injection Point detector1 Detector 1 (Upstream) injection_point->detector1 Tracer Flow leak_point detector1->leak_point data_acquisition Data Acquisition System detector1->data_acquisition Signal detector2 Detector 2 (Downstream) leak_point->detector2 detector2->data_acquisition Signal tracer_source La-140 Tracer Source tracer_source->injection_point analysis_unit Analysis & Display data_acquisition->analysis_unit

Caption: Components and their relationships in a pipeline leak test.

Diagram 3: Signaling Pathway for Leak Indication

leak_indication_pathway start Tracer Injected into System no_leak No Leak Present start->no_leak leak Leak Present start->leak equal_concentration Equal Tracer Concentration at Detectors 1 & 2 no_leak->equal_concentration reduced_concentration Reduced Tracer Concentration at Detector 2 leak->reduced_concentration no_leak_indication Result: No Leak Indicated equal_concentration->no_leak_indication leak_indication Result: Leak Indicated reduced_concentration->leak_indication

Caption: Decision pathway for identifying a leak based on tracer concentration.

References

Application Notes and Protocols: Lanthanum-140 for Solid-Phase Tracing in Multiphase Reactors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanthanum-140 (La-140) is a widely used gamma-emitting radiotracer for investigating the dynamics of the solid phase in multiphase reactors. Its properties make it particularly suitable for applications in industrial settings, such as tracking catalyst particles in fluid catalytic cracking units (FCCUs) and other fluidized bed reactors.[1] The use of radiotracers like La-140 provides valuable insights into process equipment performance, allowing for the optimization of operational parameters and troubleshooting of malfunctions without the need for process shutdown.[2] This document provides detailed application notes and protocols for the use of La-140 as a solid-phase tracer.

Properties of this compound

La-140 is an artificially produced radioisotope. Its key physical and radioactive properties are summarized in the table below, making it a suitable tracer for studies of moderate duration.

PropertyValue
Half-life40.27 hours
Gamma Ray Energies (Principal)1596.2 keV (95.4%), 815.8 keV (23.1%), 487.0 keV (45.5%)
Beta Maximum Energy2.16 MeV
Mode of DecayBeta emission
Parent IsotopeBarium-140

Safety Precautions

Working with radioactive materials like this compound requires strict adherence to safety protocols to minimize radiation exposure.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and disposable gloves when handling La-140.

  • Radiation Shielding: Use lead or other appropriate shielding to reduce gamma radiation exposure. The high-energy gamma rays of La-140 necessitate significant shielding.

  • Contamination Control: Handle La-140 in designated and properly ventilated areas, preferably in a fume hood or glove box, to prevent inhalation or ingestion of airborne particles.[3][4][5][6][7]

  • Waste Disposal: Dispose of all radioactive waste in accordance with local and national regulations.

  • Emergency Procedures: In case of a spill, evacuate the area immediately and notify the radiation safety officer.[3][4][5] Use appropriate spill kits for radioactive materials for cleanup.

Experimental Protocol

The following protocol outlines the steps for conducting a solid-phase tracing experiment using La-140 in a multiphase reactor.

The most common method for preparing La-140 tracer for solid-phase tracking is through neutron activation of a stable lanthanum compound, often Lanthanum Oxide (La₂O₃), or by activating a sample of the solid phase material itself if it contains lanthanum.[1]

  • Material Selection: Obtain a small, representative sample of the solid phase to be traced (e.g., catalyst particles).

  • Encapsulation: Encapsulate a precisely weighed amount of the solid sample or Lanthanum Oxide in a high-purity quartz ampoule.

  • Neutron Activation: Irradiate the encapsulated sample in a nuclear reactor with a known thermal neutron flux. The required irradiation time depends on the desired activity, the neutron flux, and the amount of target material.

  • Cooling and Activity Measurement: After irradiation, allow the sample to cool for a short period to let short-lived activation products decay. Measure the activity of the La-140 produced using a calibrated gamma-ray spectrometer.

The injection of the radiotracer into the reactor must be rapid and represent the true entry of the solid phase.

  • Injection System: Utilize a remote-controlled injection system to ensure operator safety. This often consists of a pneumatic or mechanical device to introduce the tracer into the desired injection point.

  • Injection Point: The tracer should be injected into the feed line of the solid phase to ensure it follows the same path as the bulk material.

  • Injection Procedure:

    • Load the activated tracer capsule into the injection device.

    • At the start of the experiment, trigger the injection system to release the tracer into the process stream.

    • The injection should be as close to an ideal pulse (delta function) as possible to simplify data analysis.

Scintillation detectors (e.g., NaI(Tl)) are typically used to detect the gamma radiation from La-140 as it passes through the reactor.

  • Detector Placement: Mount the detectors at various points of interest on the exterior of the reactor. The number and location of detectors will depend on the specific information required (e.g., residence time, velocity, distribution).

  • Collimation: Use lead collimators to restrict the field of view of each detector to a specific section of the reactor, improving spatial resolution.

  • Detector Calibration: Calibrate each detector to account for the geometry of the reactor and the energy of the La-140 gamma rays. This can be done using a source of known activity at a fixed distance or through Monte Carlo simulations.[2][8]

  • Data Logger: Connect the detectors to a high-speed data acquisition system to record the count rate as a function of time.

  • Sampling Rate: Set a high sampling rate to accurately capture the shape of the tracer concentration curve as it passes each detector.

  • Background Measurement: Before injecting the tracer, record the background radiation level for a sufficient period. This background will be subtracted from the experimental data.

experimental_workflow cluster_prep Tracer Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis p1 Select Solid Sample p2 Encapsulate Sample p1->p2 p3 Neutron Activation p2->p3 p4 Activity Measurement p3->p4 e1 Tracer Injection p4->e1 e2 Detection with Scintillation Probes e1->e2 e3 Data Acquisition e2->e3 a1 Background Subtraction e3->a1 a2 Residence Time Distribution (RTD) Calculation a1->a2 a3 Modeling and Interpretation a2->a3

Fig. 1: Experimental workflow for solid-phase tracing.

Data Analysis and Interpretation

The primary goal of a tracer study is often to determine the Residence Time Distribution (RTD) of the solid phase in the reactor.

  • Data Pre-processing:

    • Subtract the background count rate from the raw data.

    • Correct for radioactive decay if the experiment duration is significant compared to the half-life of La-140.

  • RTD Calculation: The RTD function, E(t), is calculated from the concentration-time curve at the outlet of the reactor. The mean residence time (MRT) and the variance of the distribution can be calculated from the moments of the E(t) curve.

  • Modeling: The experimental RTD curve can be fitted to various flow models (e.g., axial dispersion model, tanks-in-series model) to quantify phenomena such as axial mixing, dead zones, and bypassing within the reactor.[1]

data_analysis_workflow data_in Raw Detector Data (Counts vs. Time) preprocess Data Pre-processing (Background Subtraction, Decay Correction) data_in->preprocess calc_rtd Calculate Residence Time Distribution (RTD) E(t) curve preprocess->calc_rtd calc_params Calculate RTD Parameters (Mean Residence Time, Variance) calc_rtd->calc_params modeling Flow Modeling (Axial Dispersion, Tanks-in-Series) calc_rtd->modeling interpretation Interpretation of Reactor Hydrodynamics (Mixing, Dead Zones, Bypassing) calc_params->interpretation modeling->interpretation

Fig. 2: Data analysis and interpretation workflow.

Quantitative Data Summary

The following tables summarize typical quantitative data for La-140 tracer studies in industrial multiphase reactors, specifically focusing on Fluid Catalytic Cracking Units (FCCUs).

Table 1: Typical La-140 Activity Levels for FCCU Studies

Reactor SectionTracerActivity (mCi)
RiserLa-14050 - 60
Stripper (North)La-14040
Stripper (South)La-14040
RegeneratorLa-14010 - 20
Data sourced from a radiotracer investigation in an industrial FCCU.[9]

Table 2: Physical Properties of this compound

PropertyValue
Half-life40.27 hours
Principal Gamma Energies1596.2 keV, 815.8 keV, 487.0 keV
Maximum Beta Energy2.16 MeV
Data compiled from various nuclear data sources.

References

Troubleshooting & Optimization

Challenges in handling short half-life of Lanthanum-140

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanthanum-140 (La-140). The content is designed to directly address the challenges associated with its short half-life and provide practical guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

The principal challenge in handling this compound is its short half-life of approximately 40.29 hours.[1] This necessitates meticulous planning of experiments, rapid chemical separations, and timely use of the isotope. Delays in transportation or experimental procedures can lead to significant loss of radioactivity, rendering the material unusable.[2] Additionally, as La-140 is a beta and gamma emitter, appropriate shielding and handling precautions are crucial to minimize radiation exposure.

Q2: How is this compound typically produced for research purposes?

This compound is most commonly obtained from a radionuclide generator containing its parent isotope, Barium-140 (Ba-140), which has a longer half-life of about 12.8 days.[1] The La-140 is "milked" (eluted) from the generator, which allows for a continuous supply of the short-lived isotope over several weeks.[3] This parent-daughter relationship is fundamental to the practical availability of La-140 for experimental work.

Q3: What are the key decay characteristics of this compound?

This compound decays to stable Cerium-140 (Ce-140) via beta-minus (β⁻) decay with a half-life of 1.67858 days (approximately 40.3 hours).[1] The decay process also involves the emission of high-energy gamma radiation.[4] The decay energy is 3.762 MeV.[5]

Q4: How do I calculate the remaining activity of a this compound sample after a certain period?

The activity of a radioactive sample decreases exponentially over time. You can calculate the remaining activity using the decay formula:

At = A0 * e(-λt)

Where:

  • At is the activity at time t

  • A0 is the initial activity

  • λ (lambda) is the decay constant (ln(2) / half-life)

  • t is the elapsed time

For La-140, with a half-life of 40.29 hours, the decay constant (λ) is approximately 0.0172 hr-1. Online decay calculators are also readily available for this purpose.[6]

Q5: What are the logistical challenges associated with obtaining this compound?

Due to its short half-life, the transportation of La-140 or its parent Ba-140 requires careful coordination. Delays in shipping, customs clearance, or local delivery can severely impact the usable activity of the radionuclide.[2][7] It is essential to work with suppliers and logistics partners experienced in handling time-sensitive radioactive materials.

Troubleshooting Guides

Low Yield of this compound After Elution ("Milking")
Potential Cause Troubleshooting Steps
Incomplete Elution 1. Ensure the correct volume and concentration of the eluent are used as specified in the protocol. 2. Check the flow rate of the elution. A flow rate that is too fast may not allow for complete removal of the La-140 from the generator column. 3. Perform a second elution to see if additional La-140 can be recovered.
Generator Not at Equilibrium 1. this compound activity builds up in the generator after an elution, reaching a transient equilibrium with the Barium-140 parent. 2. Allow sufficient time between elutions for the La-140 to "grow in." The optimal time between elutions is typically 2-3 days to maximize La-140 yield.
Column Channeling 1. Channeling within the ion-exchange resin can lead to inefficient contact between the eluent and the resin-bound Ba-140/La-140. 2. Ensure the generator has been stored and handled according to the manufacturer's instructions to prevent disruption of the column bed.
Degradation of Ion-Exchange Resin 1. Over time and with repeated use, the performance of the ion-exchange resin can degrade. 2. If yields consistently decrease over the lifespan of the generator, it may be nearing the end of its useful life. Contact the manufacturer for guidance.
Barium-140 Breakthrough in the this compound Eluate
Potential Cause Troubleshooting Steps
Incorrect Eluent Composition 1. Verify the pH and composition of the eluting solution. The separation of La-140 from Ba-140 is highly dependent on the chemical conditions. 2. For ion-exchange methods, the ionic strength and chelating agent concentration are critical.
Column Overloading 1. Ensure that the activity of Ba-140 loaded onto the generator does not exceed the manufacturer's specifications. 2. Overloading can lead to incomplete binding of Ba-140 to the resin.
Mechanical Damage to the Generator 1. Inspect the generator for any signs of physical damage that could disrupt the integrity of the column. 2. Handle the generator with care to avoid creating channels or voids in the resin bed.
Presence of Impurities 1. Impurities in the Ba-140 source or the eluent can interfere with the separation process. 2. Use high-purity reagents and follow the recommended procedures for preparing solutions.

Quantitative Data Summary

Table 1: Nuclear Properties of this compound

PropertyValue
Half-life1.67858 days (40.286 hours)[1]
Decay Modeβ⁻ (100%)[1]
Decay ProductCerium-140 (Stable)
Beta Decay Energy3.762 MeV[5]
Major Gamma Ray Energies0.329, 0.487, 0.816, 1.596 MeV

Table 2: Barium-140/Lanthanum-140 Generator Performance (Example)

ParameterTypical Value
La-140 Elution Yield> 90%
Ba-140 Breakthrough< 0.1%
Radionuclidic Purity of La-140> 99.9%
Chemical PurityDependent on separation method

Experimental Protocols

Protocol 1: Separation of La-140 from Ba-140 by Precipitation

This method relies on the differential solubility of barium and lanthanum nitrates in concentrated nitric acid.

Materials:

  • Barium-140/Lanthanum-140 equilibrium mixture in a suitable solvent.

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Centrifuge

  • Sintered glass funnel or filtration apparatus

Procedure:

  • To the Ba-140/La-140 solution, add concentrated nitric acid to a final concentration of 80%.

  • Cool the solution in an ice bath to facilitate the precipitation of Barium Nitrate (Ba(NO₃)₂).

  • Centrifuge the mixture to pellet the Ba(NO₃)₂ precipitate, which contains the Ba-140.

  • Carefully decant the supernatant, which contains the carrier-free La-140.

  • The La-140 solution can be further purified if necessary. The Ba(NO₃)₂ precipitate can be redissolved and stored for future "milking" of La-140.[3]

Protocol 2: Separation of La-140 from Ba-140 by Ion-Exchange Chromatography

This protocol utilizes a cation exchange resin to separate the trivalent La³⁺ from the divalent Ba²⁺.

Materials:

  • Cation exchange resin (e.g., Dowex 50W-X8) packed in a column.

  • Barium-140/Lanthanum-140 equilibrium mixture.

  • Eluent: 4% Sodium Nitrilotriacetate or Sodium Ascorbate solution at pH 7.

  • Dilute Hydrochloric Acid (HCl) for eluting Ba-140 (optional).

Procedure:

  • Condition the cation exchange column with the eluent.

  • Load the Ba-140/La-140 mixture onto the column. Ba²⁺ and La³⁺ will bind to the resin.

  • Elute the column with the 4% Sodium Nitrilotriacetate or Sodium Ascorbate solution. The La³⁺ will form a more stable complex with the chelating agent and elute from the column, while the Ba²⁺ remains bound to the resin.

  • Collect the fractions containing the purified La-140.

  • The Ba-140 can be retained on the column for future growth and elution of La-140.[3]

Visualizations

DecayChain Ba140 Barium-140 (¹⁴⁰Ba) T½ = 12.8 d La140 This compound (¹⁴⁰La) T½ = 40.3 h Ba140->La140 β⁻ decay Ce140 Cerium-140 (¹⁴⁰Ce) Stable La140->Ce140 β⁻ decay ExperimentalWorkflow cluster_prep Preparation cluster_milking La-140 'Milking' cluster_experiment Experimentation cluster_analysis Data Analysis & Waste Management Plan Plan Experiment & Calculate Activity Prepare Prepare Reagents & Equipment Plan->Prepare Elute Elute La-140 from Ba-140 Generator Prepare->Elute QC Quality Control of Eluate (Purity & Activity) Elute->QC Radiolabel Radiolabeling/ Experiment Setup QC->Radiolabel Measure Data Acquisition & Measurement Radiolabel->Measure DecayCorrect Decay Correction of Data Measure->DecayCorrect Dispose Radioactive Waste Disposal DecayCorrect->Dispose TroubleshootingFlow Start Low La-140 Yield CheckElution Check Elution Parameters (Volume, Flow Rate) Start->CheckElution CheckEquilibrium Sufficient Time Since Last Elution? CheckElution->CheckEquilibrium Yes AdjustElution Adjust Elution Parameters CheckElution->AdjustElution No CheckGenerator Inspect Generator (Age, Damage) CheckEquilibrium->CheckGenerator Yes Wait Allow More Time for In-growth CheckEquilibrium->Wait No ContactSupplier Contact Supplier CheckGenerator->ContactSupplier Issue Found Success Yield Improved CheckGenerator->Success No Issue AdjustElution->Success Wait->Success

References

Technical Support Center: Lanthanum-140 Detector Efficiency Calibration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lanthanum-140 (¹⁴⁰La) for detector efficiency calibration.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a suitable source for efficiency calibration?

A1: this compound, often in equilibrium with its parent Barium-140 (¹⁴⁰Ba), is a valuable calibration source because it emits multiple gamma rays over a wide energy range.[1][2] Its most prominent gamma-ray emission is at 1596.2 keV, providing a high-energy point for calibration curves.[2][3] This wide energy range allows for a more comprehensive efficiency characterization of the detector system.

Q2: What are the primary gamma energies of this compound used for calibration?

A2: While ¹⁴⁰La has a complex decay scheme with numerous gamma rays, the most intense and commonly used emissions for efficiency calibration include 328.76 keV, 487.03 keV, 815.79 keV, 925.24 keV, and the high-energy 1596.2 keV peak. The precise energies and their emission probabilities are crucial for accurate calibration.[2][3]

Q3: How does the presence of the parent radionuclide, Barium-140, affect the calibration?

A3: ¹⁴⁰La is produced from the decay of ¹⁴⁰Ba.[3] For calibration purposes, it is essential to use a source where ¹⁴⁰Ba and ¹⁴⁰La are in secular equilibrium.[3] This ensures a stable and predictable emission rate of ¹⁴⁰La gamma rays. The presence of ¹⁴⁰Ba itself does not interfere with the primary ¹⁴⁰La peaks used for calibration, but its decay properties determine the activity of the ¹⁴⁰La.

Q4: What is "true coincidence summing" and how does it impact ¹⁴⁰La calibration?

A4: True coincidence summing (TCS) occurs when a nucleus emits two or more gamma rays in cascade, and the detector simultaneously registers them as a single event.[4][5][6][7] This can lead to a decrease in the net peak area of the individual gamma rays and the appearance of sum peaks.[7] Since ¹⁴⁰La has a complex decay scheme with cascading gammas, TCS effects can be significant, especially in close-counting geometries, potentially leading to an underestimation of the detector efficiency at certain energies.[4][7][8] Correction factors may be necessary to ensure accurate calibration.[5][7][8][9]

Q5: How often should I perform an efficiency calibration with ¹⁴⁰La?

A5: The frequency of calibration depends on the stability of your detector system and the requirements of your measurements. It is good practice to check the calibration periodically.[10] A recalibration is necessary if there are any significant changes to the experimental setup, such as alterations in the detector-source geometry, electronics, or after any maintenance.[10] Temperature fluctuations can also cause calibration drift, necessitating more frequent checks.[10]

Troubleshooting Guide

Problem Possible Causes Solutions
Distorted or broadened peaks in the ¹⁴⁰La spectrum - Improper settings in the data acquisition system (e.g., amplifier gain, shaping time).- High counting rates leading to pulse pile-up.- Incorrect detector bias voltage.- Issues with electronic components (e.g., preamplifier, ADC).- Optimize amplifier gain and shaping time for the energy range of interest.- Increase the source-to-detector distance to reduce the count rate.- Ensure the detector bias voltage is set to the manufacturer's recommended value.- Check all cable connections and test electronic modules individually.
Efficiency values are consistently lower than expected - Inaccurate source activity.- Significant true coincidence summing effects.- Incorrect peak area determination.- Self-absorption within the source matrix or intervening materials.- Verify the certified activity of the ¹⁴⁰La source and account for its decay.- Apply coincidence summing corrections, especially for close geometries.[5][7]- Review the peak integration method and ensure proper background subtraction.[11]- If using a volumetric source, ensure the calibration geometry matches the sample geometry to account for self-absorption.[12][13]
Efficiency values are inconsistent between measurements - Instability in the detector system's electronics.- Temperature fluctuations affecting the detector and electronics.- Inconsistent positioning of the calibration source.- Allow the electronics to warm up and stabilize before starting measurements.[14]- Maintain a stable ambient temperature in the laboratory.[10]- Use a reproducible source holder to ensure consistent source-to-detector geometry.
Difficulty in fitting the high-energy 1596.2 keV peak - Low statistics for the high-energy peak.- Inadequate energy range setting on the Multi-Channel Analyzer (MCA).- Poor detector resolution at high energies.- Increase the counting time to accumulate more counts in the 1596.2 keV peak.[15]- Ensure the MCA's energy range is set appropriately to include the 1596.2 keV peak.- Verify the detector's specified resolution and check for any degradation.
Calculated activity of an unknown sample is incorrect after calibration - The geometry of the unknown sample differs from the calibration geometry.- The matrix (composition and density) of the sample is different from the calibration source.- Coincidence summing effects in the sample are different from the calibration source.- Calibrate using a source with the same geometry and container as the samples to be measured.[13]- If matrices differ, apply correction factors for self-attenuation.[12]- If the sample contains cascading radionuclides, apply appropriate coincidence summing corrections.[4][8]

Experimental Protocols

Protocol 1: Full-Energy Peak Efficiency Calibration of an HPGe Detector using a ¹⁴⁰La Point Source

Objective: To determine the full-energy peak efficiency of a High-Purity Germanium (HPGe) detector as a function of energy using a certified ¹⁴⁰La point source.

Materials:

  • HPGe detector system (detector, preamplifier, amplifier, ADC, MCA)

  • Certified ¹⁴⁰La point source with known activity

  • Reproducible source holder

  • Lead shielding

  • Gamma-ray analysis software

Procedure:

  • System Setup and Stabilization:

    • Power on the HPGe detector and associated electronics. Allow the system to stabilize for at least one hour to minimize thermal drift.[14]

    • Ensure the detector is cooled with liquid nitrogen to its operating temperature.

  • Energy Calibration:

    • Perform an energy calibration using a multi-nuclide standard source or a combination of sources covering the energy range of interest (e.g., up to 2 MeV).[8][16] This establishes the relationship between channel number and gamma-ray energy.

  • Background Measurement:

    • Remove all radioactive sources from the vicinity of the detector.

    • Acquire a background spectrum for a counting time sufficient to obtain statistically significant counts in any background peaks. This time should ideally be similar to or longer than the planned source measurement time.

  • Source Measurement:

    • Place the ¹⁴⁰La point source at a defined and reproducible distance from the detector's endcap (e.g., 10 cm) using the source holder. A larger distance will minimize coincidence summing effects.[17]

    • Acquire a gamma-ray spectrum for a time long enough to achieve a statistical uncertainty of less than 1% for the net area of the principal gamma peaks.[12]

  • Data Analysis:

    • Identify the full-energy peaks of ¹⁴⁰La in the acquired spectrum.

    • For each prominent peak, determine the net peak area (N) by subtracting the background counts.[18]

    • Calculate the full-energy peak efficiency (ε) for each gamma-ray energy (Eγ) using the following equation:

      • ε = N / (t * A * Iγ)

      • Where:

        • N = Net peak area (counts)

        • t = Live counting time (seconds)

        • A = Activity of the ¹⁴⁰La source at the time of measurement (Bq), corrected for decay from the certification date.

        • Iγ = Gamma-ray emission probability for the specific energy.

  • Efficiency Curve Generation:

    • Plot the calculated efficiency values as a function of gamma-ray energy on a log-log scale.

    • Fit the data points with a suitable function (e.g., polynomial or other empirical function) to generate the efficiency curve for your specific geometry.[13]

Diagrams

Experimental_Workflow Figure 1: HPGe Detector Efficiency Calibration Workflow cluster_setup System Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis Setup System Setup & Stabilization EnergyCal Energy Calibration Setup->EnergyCal Establish Energy Scale Bkg Background Measurement EnergyCal->Bkg Ready for Measurement Source ¹⁴⁰La Source Measurement Bkg->Source Acquire Source Spectrum PeakID Peak Identification & Net Area Source->PeakID Analyze Spectrum EffCalc Efficiency Calculation PeakID->EffCalc Calculate Efficiency Points CurveGen Efficiency Curve Generation EffCalc->CurveGen Fit Data & Plot Curve

Figure 1: HPGe Detector Efficiency Calibration Workflow.

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Inaccurate Efficiency Start Inaccurate Efficiency Results CheckSource Verify Source Activity & Decay Correction Start->CheckSource CheckPeakFit Review Peak Integration & Background Subtraction CheckSource->CheckPeakFit CheckGeom Is Geometry Consistent (Calibration vs. Sample)? CheckTCS Consider Coincidence Summing Effects CheckGeom->CheckTCS Yes CorrectGeom Recalibrate with Correct Geometry or Apply Corrections CheckGeom->CorrectGeom No CheckPeakFit->CheckGeom CorrectTCS Apply TCS Correction Factors CheckTCS->CorrectTCS Significant End Accurate Efficiency CheckTCS->End Negligible CorrectGeom->CheckTCS CorrectTCS->End

Figure 2: Troubleshooting Logic for Inaccurate Efficiency.

References

Minimizing interference in Lanthanum-140 gamma spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during Lanthanum-140 (¹⁴⁰La) gamma spectroscopy experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary gamma-ray energies I should be looking for from ¹⁴⁰La?

A1: ¹⁴⁰La decays to Cerium-140 (¹⁴⁰Ce) and emits several gamma rays of varying intensities. The most prominent and analytically useful gamma-ray energies are 487.0 keV and 1596.2 keV. A comprehensive list of major gamma-ray emissions is provided in the data section below.

Q2: I am seeing unexpected peaks in my ¹⁴⁰La spectrum. What are the likely sources?

A2: Unexpected peaks in your spectrum can originate from several sources:

  • Background Radiation: Naturally occurring radioactive materials (NORMs) in the surrounding environment, such as from the uranium and thorium decay series (e.g., ²¹⁴Pb, ²¹⁴Bi, ²⁰⁸Tl) and ⁴⁰K, are common sources of background peaks.[1][2][3] Shielding the detector and performing a background subtraction can help mitigate this.

  • Contamination: The sample itself or the sample container may be contaminated with other radionuclides.

  • Activation Products: Neutrons from cosmic radiation can activate materials in and around the detector, leading to short-lived radioactive isotopes.[2]

  • Interfering Radionuclides: If your sample is a mixture, other radionuclides may have gamma-ray energies that are close to or overlap with the ¹⁴⁰La peaks.

Q3: My 1596.2 keV peak is broader than expected. What could be the cause?

A3: Peak broadening in gamma spectroscopy can be attributed to several factors:

  • High Count Rate: A very high rate of gamma rays interacting with the detector can lead to pulse pile-up, where two or more pulses are registered as a single event, resulting in peak distortion and broadening.

  • Detector Issues: Degradation of the detector crystal (e.g., in a High-Purity Germanium - HPGe - detector) or issues with the detector electronics can cause a loss of resolution.

  • Incorrect Calibration: An inaccurate energy calibration can lead to the misinterpretation of peak widths.

  • Doppler Broadening: While less common in this context, this can occur if the emitting nucleus is in motion.[4]

Q4: How can I reduce the Compton continuum in my spectra?

A4: The Compton continuum is a significant source of background that can obscure low-intensity peaks.[5][6] Here are some methods to reduce it:

  • Compton Suppression Systems: These systems use a guard detector in anti-coincidence with the primary detector to reject events where a gamma ray has scattered out of the primary detector.[5][6][7]

  • Shielding: Proper shielding with high-density materials like lead can reduce the number of external gamma rays that can scatter within the detector.

  • Background Subtraction Algorithms: Modern spectroscopy software includes algorithms to mathematically subtract the Compton background.[8]

Q5: What is True Coincidence Summing (TCS) and how does it affect my ¹⁴⁰La measurement?

A5: True Coincidence Summing occurs when a radionuclide emits two or more gamma rays in cascade, and they are detected simultaneously.[9][10] This results in the loss of counts from the individual full-energy peaks and the appearance of a "sum peak" at an energy equal to the sum of the individual gamma-ray energies.[10][11] For ¹⁴⁰La, which has a complex decay scheme, TCS can lead to an underestimation of the activity if not corrected for, especially in close-geometry counting.[12][13] Correction factors can be applied using specialized software or by calibrating with sources that have a similar decay scheme.[12]

Data Presentation

Table 1: Major Gamma-Ray Emissions from the Decay of ¹⁴⁰La

Energy (keV)Intensity (%)
328.7620.4
487.0245.5
815.7923.5
925.247.08
1596.295.4

Note: Intensities are given as the number of gamma rays per 100 decays of ¹⁴⁰La.

Table 2: Common Natural Background Gamma-Ray Peaks

RadionuclideEnergy (keV)Origin
²¹⁴Pb295.2²³⁸U Series
²¹⁴Pb351.9²³⁸U Series
²¹⁴Bi609.3²³⁸U Series
²¹⁴Bi1120.3²³⁸U Series
²¹⁴Bi1764.5²³⁸U Series
²⁰⁸Tl583.2²³²Th Series
²²⁸Ac911.2²³²Th Series
⁴⁰K1460.8Primordial

Table 3: Potential Interfering Radionuclides for the 1596.2 keV Peak of ¹⁴⁰La

RadionuclideInterfering Gamma-Ray Energy (keV)Half-life
¹¹⁰mAg1592.9249.8 d
¹²⁴Sb1691.060.2 d
⁵⁶Co1561.977.2 d

Experimental Protocols

Protocol 1: Energy and Efficiency Calibration of an HPGe Detector
  • Source Selection: Use a certified multi-nuclide calibration source that covers a wide energy range (e.g., 50-2000 keV). Common sources include ¹⁵²Eu, ¹³³Ba, and a mixture of other radionuclides.[14][15][16][17][18]

  • Geometry: Place the calibration source in the exact same geometry (position, distance, and container) that will be used for the ¹⁴⁰La samples.

  • Acquisition: Acquire a spectrum for a sufficient time to obtain at least 10,000-20,000 counts in the primary photopeaks of interest.[14]

  • Peak Identification: Identify the prominent photopeaks in the calibration spectrum and their corresponding energies from the source certificate.

  • Energy Calibration: Use the spectroscopy software to perform a polynomial fit of the peak channel number versus the known gamma-ray energy. A linear or quadratic fit is usually sufficient.

  • Peak Area Determination: For each identified peak, determine the net peak area (total counts minus background).

  • Efficiency Calculation: Calculate the detection efficiency (ε) for each peak using the following formula: ε = (Net Peak Area) / (Acquisition Time × Source Activity × Gamma-ray Intensity)

  • Efficiency Curve Generation: Plot the calculated efficiencies against their corresponding energies. Fit the data with a suitable function (e.g., a polynomial in a log-log plot) to generate the efficiency curve.

Protocol 2: Background Measurement and Subtraction
  • Remove all sources: Ensure that no radioactive sources, including the ¹⁴⁰La sample, are near the detector.

  • Acquire background spectrum: With the shielding in place, acquire a background spectrum for a time period at least as long as the planned sample measurement time.[2]

  • Identify background peaks: Analyze the background spectrum to identify the energies and count rates of background radiation.

  • Background Subtraction: Use the spectroscopy software's background subtraction feature. This will subtract the background spectrum from the sample spectrum, channel by channel, after normalizing for the acquisition time.

Protocol 3: Sample Preparation and Measurement
  • Sample Homogenization: For solid samples like soil or biological tissues, ensure the sample is homogenized to have a uniform distribution of ¹⁴⁰La.[19][20]

  • Geometry Replication: Place the prepared sample in a container that is identical to the one used for the efficiency calibration. Ensure the sample fills the container to the same level to replicate the measurement geometry.[20]

  • Sample Placement: Position the sample at the same distance from the detector as the calibration source.

  • Data Acquisition: Acquire the gamma-ray spectrum for a duration sufficient to achieve the desired statistical uncertainty for the ¹⁴⁰La peaks.

  • Analysis: Apply the energy and efficiency calibrations, and perform background subtraction to determine the activity of ¹⁴⁰La in the sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis sample_prep Sample Preparation (Homogenization, Geometry Replication) acquire_sample Acquire Sample Spectrum sample_prep->acquire_sample cal_source Select Calibration Source acquire_cal Acquire Calibration Spectrum cal_source->acquire_cal bg_setup Prepare for Background Measurement acquire_bg Acquire Background Spectrum bg_setup->acquire_bg energy_cal Energy Calibration acquire_cal->energy_cal eff_cal Efficiency Calibration acquire_cal->eff_cal bg_subtract Background Subtraction acquire_bg->bg_subtract acquire_sample->bg_subtract peak_analysis Peak Analysis (Area, FWHM) energy_cal->peak_analysis activity_calc Activity Calculation eff_cal->activity_calc bg_subtract->peak_analysis peak_analysis->activity_calc

Caption: Experimental Workflow for ¹⁴⁰La Gamma Spectroscopy.

troubleshooting_workflow start Problem with ¹⁴⁰La Spectrum issue_peaks Unexpected or Broad Peaks? start->issue_peaks issue_activity Inaccurate Activity? start->issue_activity unexpected_peaks Unexpected Peaks issue_peaks->unexpected_peaks Yes broad_peaks Broad Peaks issue_peaks->broad_peaks No activity_low Activity Too Low issue_activity->activity_low Yes activity_high Activity Too High issue_activity->activity_high No sol_bg Check Background Spectrum and Shielding unexpected_peaks->sol_bg sol_contam Check for Sample Contamination unexpected_peaks->sol_contam sol_cal Verify Energy Calibration unexpected_peaks->sol_cal broad_peaks->sol_cal sol_count_rate Check Count Rate & Dead Time broad_peaks->sol_count_rate sol_detector Check Detector Performance broad_peaks->sol_detector sol_eff_cal Verify Efficiency Calibration activity_low->sol_eff_cal sol_tcs Apply True Coincidence Summing Correction activity_low->sol_tcs sol_geometry Check Sample Geometry activity_low->sol_geometry activity_high->sol_eff_cal activity_high->sol_geometry

Caption: Troubleshooting Decision Tree for ¹⁴⁰La Spectroscopy.

References

Technical Support Center: Optimizing Counting Statistics for Low-Activity Lanthanum-140 Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low-activity Lanthanum-140 (La-140) samples. The following sections offer practical advice to overcome common challenges in obtaining accurate and precise measurements.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in measuring low-activity La-140?

Measuring low-activity La-140 samples presents several challenges, primarily stemming from the low count rate, which can be easily obscured by background radiation. Key difficulties include:

  • Low Signal-to-Noise Ratio: The low rate of gamma-ray emission from the sample makes it difficult to distinguish the signal from the natural background radiation.

  • Statistical Fluctuations: At low counts, Poisson counting statistics dominate, leading to higher relative uncertainties in the measurement.

  • Spectral Interferences: Gamma rays from other radionuclides present in the sample or the surrounding environment can overlap with the La-140 peaks, leading to inaccurate quantification.

  • Parent-Daughter Equilibrium: La-140 is the daughter product of Barium-140 (Ba-140), which has a half-life of 12.75 days.[1] The activity of La-140 (half-life of 1.68 days) will change over time as it grows in from Ba-140 and subsequently decays.[2][3] Achieving a known state of equilibrium is crucial for accurate activity determination.

Q2: Which La-140 gamma-ray peaks are best for quantification?

La-140 has several prominent gamma-ray emissions. For quantification, it is generally best to use the peaks with the highest intensity (emission probability) and in a region of the spectrum with low background and minimal interference. The most intense and commonly used gamma-ray peak for La-140 is at 1596.2 keV with an emission probability of 95.4%. Other useful, though less intense, peaks are at 487.0 keV and 815.8 keV.

Q3: How can I improve the signal-to-noise ratio for my La-140 measurements?

Improving the signal-to-noise ratio is critical for low-activity samples. This can be achieved through several strategies:

  • Increase Counting Time: Longer acquisition times lead to a greater accumulation of counts from the sample, improving the statistical significance of the net peak area.

  • Optimize Sample Geometry: Placing the sample as close as possible to the detector will increase the geometric efficiency, maximizing the number of gamma rays that interact with the detector.

  • Use a High-Efficiency Detector: Employing a detector with a larger crystal volume, such as a High-Purity Germanium (HPGe) detector with high relative efficiency, will increase the probability of detecting the emitted gamma rays.

  • Background Reduction: Implementing effective shielding and other background reduction techniques is crucial (see Q4).

Q4: How do I effectively reduce background radiation?

Minimizing background radiation is essential for accurately measuring low-activity La-140. Key techniques include:

  • Passive Shielding: Surround the detector with high-density materials like lead and copper to attenuate gamma rays from the surrounding environment. The innermost layers should be made of materials with low intrinsic radioactivity.

  • Active Shielding (Veto Detectors): Use a larger, secondary detector (often a plastic scintillator) surrounding the primary detector to detect and reject cosmic-ray-induced events.

  • Nitrogen Purging: For HPGe detectors, continuously purging the detector shield with nitrogen gas can reduce the presence of radon, a naturally occurring radioactive gas that can contribute significantly to the background.

  • Material Selection: Constructing the detector and shielding from materials with certified low levels of intrinsic radioactivity is important for ultra-low background counting.

Q5: What are the common spectral interferences for the 1596.2 keV La-140 peak?

While the 1596.2 keV peak of La-140 is in a relatively clean region of a typical gamma spectrum, potential interferences can arise from other radionuclides, especially in complex samples. It is important to carefully examine the full spectrum to identify any overlapping peaks. In some cases, corrections for interferences may be necessary by analyzing other, interference-free peaks of the interfering nuclide.[4][5]

Q6: How long should I wait for Ba-140/La-140 to reach equilibrium?

The activity of La-140 will grow in from its parent, Ba-140, and will reach a state of transient equilibrium.[6][7] In transient equilibrium, the ratio of the daughter's activity to the parent's activity becomes constant. This state is reached after approximately 4-5 half-lives of the daughter nuclide. Given the 1.68-day half-life of La-140, it is advisable to wait for about 7-10 days after the chemical separation of Barium to ensure that transient equilibrium has been established. This allows for the activity of Ba-140 to be determined from the measurement of La-140.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
High uncertainty in La-140 activity - Insufficient counting time.- High background levels.- Poor sample geometry.- Increase the sample counting time.- Improve detector shielding and/or use a nitrogen purge.- Place the sample as close as possible to the detector endcap.
Inconsistent activity measurements between samples - Non-reproducible sample positioning.- Variations in sample density or volume.- Ba-140/La-140 not in equilibrium.- Use a reproducible sample holder.- Prepare samples with consistent geometry and matrix.- Ensure sufficient time has passed since Ba-140 separation for equilibrium to be reached.
La-140 peaks are not clearly visible - Very low sample activity.- Inefficient detector.- High Compton background from higher energy gamma rays.- Concentrate the La-140 in the sample if possible.- Use a higher efficiency detector.- Consider using a Compton suppression system if available.
Peak energy shift during long acquisitions - Instability in the detector electronics (e.g., temperature fluctuations).- High voltage fluctuations.- Ensure a stable laboratory environment (temperature and humidity).- Use a high-quality, stable high-voltage power supply.- Perform regular energy calibration checks.

Experimental Protocol: Optimizing a High-Purity Germanium (HPGe) Detector for Low-Activity La-140 Measurement

This protocol outlines the key steps for setting up and optimizing an HPGe detector for the accurate measurement of low-activity La-140 samples.

1. Energy and Efficiency Calibration:

  • Obtain a traceable mixed-nuclide gamma-ray standard source with certified activities and well-spaced peaks covering a wide energy range, including energies near the primary La-140 peaks (e.g., 487.0 keV, 815.8 keV, and 1596.2 keV).

  • Place the calibration source in the same geometry (e.g., vial size, position relative to the detector) that will be used for the La-140 samples.

  • Acquire a calibration spectrum for a sufficient duration to obtain at least 10,000 counts in each of the major photopeaks.

  • Perform an energy calibration by fitting the known energies of the standard to the observed channel numbers.

  • Perform an efficiency calibration by calculating the detection efficiency for each major photopeak and fitting a curve to the efficiency versus energy data.

2. Background Measurement:

  • Remove all sources from the detector shield.

  • Acquire a background spectrum for a long duration, ideally at least as long as the planned sample counting time, to obtain statistically significant background counts.

  • Identify and quantify the background peaks to be aware of potential interferences.

3. Sample Preparation and Counting:

  • Prepare the La-140 sample in a geometry that is identical to the one used for the efficiency calibration.

  • Ensure the sample is centered on the detector axis and at a reproducible distance from the detector endcap.

  • If the Ba-140 parent is present, allow sufficient time (at least 7 days) for transient equilibrium to be established.

  • Acquire the sample spectrum for a duration that will provide the desired statistical precision. For low-activity samples, this may range from several hours to several days.

4. Data Analysis:

  • Identify the La-140 photopeaks of interest in the acquired spectrum.

  • Determine the net peak area for each peak by subtracting the background continuum.

  • Calculate the activity of La-140 using the following formula for each peak: Activity (Bq) = Net Peak Area / (Counting Time (s) * Efficiency * Emission Probability)

  • If multiple peaks are used, the final activity should be reported as the weighted average of the results from each peak.

Visualizations

troubleshooting_workflow start Start: High Uncertainty in La-140 Measurement check_stats Review Counting Statistics start->check_stats low_counts Net counts low? check_stats->low_counts increase_time Increase Counting Time low_counts->increase_time Yes check_bkg Review Background Spectrum low_counts->check_bkg No end End: Uncertainty Reduced increase_time->end high_bkg Background high? check_bkg->high_bkg improve_shielding Improve Shielding/ Purge with N2 high_bkg->improve_shielding Yes check_geom Review Sample Geometry high_bkg->check_geom No improve_shielding->end bad_geom Geometry non-optimal? check_geom->bad_geom optimize_geom Optimize Sample Position and Container bad_geom->optimize_geom Yes bad_geom->end No optimize_geom->end

Caption: Troubleshooting workflow for high uncertainty in La-140 measurements.

ba140_la140_decay_chain Ba140 Barium-140 (T½ = 12.75 d) La140 This compound (T½ = 1.68 d) Ba140->La140 β⁻ decay Ce140 Cerium-140 (Stable) La140->Ce140 β⁻ decay + γ (1596.2 keV, etc.)

Caption: Simplified decay scheme of Barium-140 to stable Cerium-140.

References

Technical Support Center: High Count Rate Lanthanum-140 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lanthanum-140 at high count rates.

Frequently Asked Questions (FAQs)

Q1: What is "dead time" in gamma spectroscopy and why is it a problem?

A1: In gamma-ray spectroscopy, the detector and its associated electronics require a finite amount of time to process a signal from a detected gamma ray.[1][2][3] This processing time is known as "dead time."[2][4] During this period, the system is unable to record another incoming gamma ray.[1][4] At high count rates, a significant number of events can be lost, leading to an underestimation of the true activity of the radioactive source.[2][5] This systematic error can compromise the quantitative accuracy of the experiment.[5]

Q2: What is the difference between "live time" and "real time"?

A2: "Real time" is the total elapsed time of the measurement, like a stopwatch.[2][4] "Live time" is the actual time that the detection system was active and able to accept new events.[2][4] It is calculated by subtracting the total dead time from the real time.[4] To obtain an accurate count rate, the number of recorded counts should be divided by the live time, not the real time.

Q3: What is "pile-up" and how does it affect my La-140 spectrum?

A3: Pulse pile-up occurs when two or more gamma rays strike the detector at nearly the same time, and the electronics process them as a single event.[6][7][8] This results in a single pulse with an amplitude that is the sum of the individual pulse heights.[9] In your this compound spectrum, this will lead to a distortion of the photopeaks and the appearance of a "sum peak" at an energy corresponding to the sum of two or more coincident gamma rays.[10] For instance, you might observe a sum peak at an energy corresponding to the sum of the two most intense La-140 gamma rays. This effect can lead to an incorrect identification and quantification of radionuclides.[8]

Q4: My spectroscopy software has a "livetime correction" feature. Is this sufficient for all high count rate experiments?

A4: While livetime correction is a common and often effective method for dead time compensation, its accuracy can be limited, especially when the count rate fluctuates significantly during the measurement.[2][5] For experiments with rapidly decaying sources or where the source-detector geometry changes, more advanced techniques like Zero Dead Time (ZDT) correction may be necessary to achieve accurate results.[2][5]

Q5: What are the primary gamma energies I should expect to see from a this compound source?

A5: this compound, which is a decay product of Barium-140 (B1234999), has a complex gamma spectrum with several prominent photopeaks.[11][12][13] The most intense and commonly used gamma rays for analysis are at approximately 328.8 keV, 487.0 keV, 815.8 keV, and 1596.2 keV.[12][14]

Troubleshooting Guides

Problem 1: Distorted Photopeaks and Unexpected Peaks in the Spectrum
  • Symptom: The photopeaks in your La-140 spectrum appear broadened, shifted to higher energies, or you observe peaks that do not correspond to the known gamma energies of La-140.

  • Possible Cause: This is a classic sign of pulse pile-up.[6][7] At high count rates, the probability of two or more gamma rays interacting with the detector simultaneously increases.

  • Solution:

    • Increase the source-to-detector distance: This will reduce the solid angle and therefore the count rate.

    • Use a pulse pile-up rejection circuit: Most modern digital signal processors have this feature, which electronically rejects piled-up pulses.[6]

    • Employ a smaller detector: For very high count rate applications, a smaller detector may be necessary to reduce the overall count rate to a manageable level.[15]

    • Filter low-energy gammas: If the high count rate is dominated by low-energy gamma or X-rays, using a thin absorber (e.g., copper or cadmium) can selectively reduce these without significantly attenuating the higher-energy La-140 gammas.

Problem 2: Inaccurate Activity Measurement (Lower than Expected)
  • Symptom: The calculated activity of your La-140 source is consistently lower than the known or expected value.

  • Possible Cause: This is a primary indicator of significant dead time losses that are not being adequately corrected.[5]

  • Solution:

    • Verify your dead time correction method: Ensure that the dead time correction feature in your software is enabled and properly configured. For fluctuating count rates, consider if a more advanced correction method is needed.[2]

    • Determine the system dead time: Perform an experimental determination of your system's dead time using a method like the two-source method (see experimental protocol below). This will allow you to manually correct for dead time or to verify the accuracy of your software's correction.

    • Reduce the count rate: As a primary solution, decrease the count rate by increasing the source-to-detector distance or using collimation.

Problem 3: Poor Energy Resolution at High Count Rates
  • Symptom: The full width at half maximum (FWHM) of your La-140 photopeaks is significantly larger at high count rates compared to low count rates.

  • Possible Cause: High count rates can lead to baseline shifts and incomplete charge collection in the preamplifier and amplifier, degrading energy resolution.[15]

  • Solution:

    • Optimize amplifier settings: Ensure that the pole-zero and baseline restorer settings on your amplifier are correctly adjusted for the high count rate conditions.

    • Use a gated integrator or digital signal processor: These advanced signal processing electronics are better equipped to handle high count rates and maintain good energy resolution.

    • Cool the detector and preamplifier: Ensure that your detector is properly cooled with liquid nitrogen and that the preamplifier is not overheating.

Quantitative Data Summary

The following table summarizes the expected effects of increasing count rates on key gamma spectroscopy parameters.

ParameterLow Count RateHigh Count RateVery High Count Rate
Dead Time < 5%5% - 50%> 50%
Live Time / Real Time Ratio > 0.950.5 - 0.95< 0.5
Photopeak Shape Symmetrical GaussianMinor broadening/tailingSignificant broadening, asymmetry, and peak shift
Pile-up Effects NegligibleNoticeable sum peaksProminent sum peaks, distorted continuum
Energy Resolution (FWHM) OptimalModerate degradationSignificant degradation
Quantitative Accuracy (with standard correction) HighModerateLow to very low

Experimental Protocols

Determining System Dead Time: The Two-Source Method

This method allows for an experimental determination of the dead time of your spectroscopy system.

Materials:

  • Two radioactive sources of La-140 (or another suitable radionuclide) with reasonably high and statistically similar activities.

  • Your gamma spectroscopy system (detector, amplifier, MCA).

  • A reproducible sample holder.

Procedure:

  • Place the first source (Source A) in the sample holder and acquire a spectrum for a set real time (e.g., 300 seconds). Record the net counts in a well-defined photopeak (N_A) and the live time (LT_A).

  • Remove Source A and place the second source (Source B) in the exact same position. Acquire a spectrum for the same real time. Record the net counts in the same photopeak (N_B) and the live time (LT_B).

  • Place both sources (A and B) together in the sample holder. Acquire a spectrum for the same real time. Record the net counts in the same photopeak (N_AB) and the live time (LT_AB).

  • Calculate the count rates for each measurement by dividing the net counts by the respective live time (R_A = N_A / LT_A, R_B = N_B / LT_B, R_AB = N_AB / LT_AB).

  • The dead time (τ) can be calculated using the following formula for a non-paralyzable system:

    τ = [ (R_A + R_B) - R_AB ] / [ R_AB * (R_A + R_B) ]

Note: For paralyzable systems, the formula is more complex. However, many modern systems behave in a non-paralyzable manner.

Visualizations

DeadTimeTroubleshooting start Start: Inaccurate Quantitative Results check_dead_time Is Dead Time > 10%? start->check_dead_time check_spectrum Are there distorted peaks or sum peaks? check_dead_time->check_spectrum No reduce_count_rate Action: Reduce Count Rate (Increase distance, use collimator) check_dead_time->reduce_count_rate Yes verify_correction Action: Verify Software Dead Time Correction check_spectrum->verify_correction No enable_pur Action: Enable Pile-Up Rejection (PUR) check_spectrum->enable_pur Yes end_ok End: Quantitative Results are Accurate reduce_count_rate->end_ok experimental_dt Action: Experimentally Determine Dead Time (e.g., Two-Source Method) verify_correction->experimental_dt end_issue End: Issue Persists, Consult Instrument Manual or Manufacturer verify_correction->end_issue enable_pur->reduce_count_rate experimental_dt->end_ok

Caption: Troubleshooting workflow for dead time correction.

SignalProcessingPathway cluster_0 Detector & Preamplifier cluster_1 Signal Processing cluster_2 Data Acquisition Detector Detector (e.g., HPGe) Preamp Preamplifier Detector->Preamp Amp Amplifier (Shaping) Preamp->Amp Pileup Pile-Up Occurs Here ADC Analog-to-Digital Converter (ADC) Amp->ADC DeadTime Dead Time is Introduced Here MCA Multi-Channel Analyzer (MCA) ADC->MCA Spectrum Spectrum MCA->Spectrum

Caption: Gamma spectroscopy signal processing pathway.

References

Sample preparation techniques to reduce self-absorption of Lanthanum-140 emissions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the self-absorption of Lanthanum-140 (¹⁴⁰La) emissions during gamma-ray spectrometry.

Troubleshooting Guide

This guide addresses common issues encountered during sample preparation and analysis that can lead to inaccurate quantification of ¹⁴⁰La due to self-absorption.

Issue Potential Cause Recommended Solution
Low ¹⁴⁰La Activity Measured Compared to Expectations High Sample Density: Denser samples cause greater attenuation of gamma photons, especially at lower energies.[1][2]1. Reduce Sample Mass/Volume: Use the minimum amount of sample required for statistically significant results.2. Increase Sample Homogeneity: Grind and sieve solid samples to ensure a uniform density.3. Apply a Correction Factor: Mathematically correct for the attenuation based on the sample's measured density (see Experimental Protocols).
Poor Reproducibility Across Replicates Inconsistent Sample Geometry: Variations in sample shape, volume, and positioning relative to the detector will alter the path length for gamma photons.1. Use Standardized Counting Vials: Ensure all samples and standards are measured in identical containers.2. Maintain Consistent Sample Volume/Height: Fill each vial to the same level.[2]3. Utilize a Sample Holder: A fixed holder ensures consistent positioning in front of the detector.
Inaccurate Results for Heterogeneous Samples (e.g., soil, tissue) Non-uniform Attenuation: Different components within the sample matrix absorb gamma rays to varying degrees.1. Homogenization: Thoroughly grind, mix, and sieve the sample to achieve a more uniform matrix.2. Matrix-Matched Standards: Prepare calibration standards with a similar composition and density to the samples.[3]3. Monte Carlo Simulation: For highly complex matrices, use simulation software (e.g., MCNP, Geant4) to model photon transport and derive a correction factor.[1]
Calculated Correction Factor Seems Incorrect Inaccurate Mass Attenuation Coefficients: The values used in correction formulas may not be appropriate for the specific sample matrix.1. Direct Measurement: Experimentally determine the mass attenuation coefficient of the sample matrix using a transmission source (see Experimental Protocols).2. Compositional Analysis: If possible, determine the elemental composition of the sample matrix to calculate a more accurate theoretical mass attenuation coefficient.

Frequently Asked Questions (FAQs)

Q1: What is self-absorption and why is it a problem for ¹⁴⁰La analysis?

A1: Self-absorption, also known as self-attenuation, is the process where gamma photons emitted by ¹⁴⁰La within a sample are absorbed or scattered by the sample matrix itself. This prevents some photons from reaching the detector, leading to an underestimation of the true radioactivity of the sample. This effect is particularly significant for samples with high density and for lower energy gamma emissions.[1][4]

Q2: How does the energy of ¹⁴⁰La's gamma emissions affect self-absorption?

A2: this compound has multiple gamma emissions, with the most prominent being at 1596.5 keV, 815.8 keV, and 487.0 keV. Self-absorption is more pronounced at lower energies. Therefore, the 487.0 keV peak will be more affected by self-absorption than the 1596.5 keV peak in the same sample matrix. When possible, using the higher energy peaks for quantification can minimize, but not eliminate, the effects of self-absorption.

Q3: What are the main sample preparation techniques to reduce self-absorption?

A3: The primary goal is to create a sample that is as homogeneous and minimally dense as possible, while maintaining a consistent geometry. Key techniques include:

  • Homogenization: Grinding solid samples to a fine, uniform powder.

  • Lyophilization (Freeze-Drying): For biological samples, this removes water, reducing the overall density and creating a dry, powdered sample.

  • Ashing: For organic-rich samples, ashing can remove the organic matrix, though potential loss of volatile radionuclides must be considered.

  • Standardized Geometries: Using identical containers and filling them to a consistent volume and height for all samples and standards.[2]

Q4: When should I use a mathematical correction versus preparing a matrix-matched standard?

A4:

  • Matrix-Matched Standards: This is often the preferred method when you are analyzing a large number of similar samples with a well-characterized matrix (e.g., a specific type of soil or biological tissue).[3] It provides a direct and accurate calibration.

  • Mathematical Correction: This approach is more flexible and is useful when dealing with samples of varying densities and compositions where creating matched standards for each is impractical.[1] The transmission method is a common way to determine the necessary correction factor experimentally.

Quantitative Data Presentation

The self-absorption correction factor (Cₛ) is dependent on the sample matrix, its density, and the gamma-ray energy. The following table provides illustrative Cₛ values for a soil matrix at different densities for energies relevant to common radionuclides. While ¹⁴⁰La is not listed, the trend of increasing correction with density and decreasing energy is directly applicable. These values are for a specific cylindrical geometry and are intended for demonstration purposes.

Sample Density (g/cm³)Cₛ at 661.7 keV (¹³⁷Cs)Cₛ at 1460.8 keV (⁴⁰K)
0.81.051.02
1.01.101.04
1.21.181.07
1.41.291.11
1.61.421.16
1.81.581.22

Data adapted from studies on environmental samples and presented for illustrative purposes. Actual values must be determined for your specific counting geometry and matrix.

Experimental Protocols

Methodology: Determining Self-Absorption Correction Factor using the Transmission Method

This protocol describes how to experimentally determine the self-absorption correction factor for your specific samples.

1. Objective: To calculate a correction factor (Cₛ) that accounts for the attenuation of ¹⁴⁰La gamma rays within a given sample matrix.

2. Materials:

  • Calibrated gamma-ray spectrometer with a high-purity germanium (HPGe) detector.

  • A sealed point source with a long half-life and gamma emissions spanning a range of energies (e.g., ¹⁵²Eu or ¹³³Ba). This is the "transmission source."

  • Empty sample container identical to those used for your ¹⁴⁰La samples.

  • Sample containers filled with your blank matrix (the same material as your samples but without ¹⁴⁰La) at various densities.

  • A reproducible mounting jig to hold the transmission source and the sample container in a fixed position relative to the detector.

3. Procedure:

  • Acquire a Reference Spectrum (I₀):

    • Place the empty sample container in the detector shield.

    • Position the transmission source at a fixed point directly above the center of the container lid using the mounting jig.

    • Acquire a gamma spectrum for a sufficient time to obtain good counting statistics for the peaks of interest.

    • Record the net peak area (counts) for each major energy peak of the transmission source. This is I₀.

  • Acquire an Attenuated Spectrum (I):

    • Replace the empty container with a container filled with your blank sample matrix.

    • Ensure the transmission source is placed in the exact same position as in the previous step.

    • Acquire a gamma spectrum for the same duration as the reference spectrum.

    • Record the net peak area (counts) for the same energy peaks. This is I.

  • Calculate the Transmission (T):

    • For each energy peak, calculate the transmission fraction: T = I / I₀

  • Determine the Linear Attenuation Coefficient (μ):

    • The transmission is related to the linear attenuation coefficient (μ) and the sample thickness (x) by the Beer-Lambert law: T = e^(-μx)

    • Therefore, the linear attenuation coefficient can be calculated as: μ = -ln(T) / x

    • Where 'x' is the height of the sample in the container (in cm).

  • Calculate the Self-Absorption Correction Factor (Cₛ):

    • The correction factor is a function of the linear attenuation coefficient and the sample geometry. For a cylindrical sample, a common approximation is: Cₛ = (μx) / (1 - e^(-μx))

    • This Cₛ value is specific to the gamma-ray energy used for its calculation.

  • Apply the Correction:

    • To obtain the corrected activity (A_corrected) of ¹⁴⁰La in your sample, multiply the measured activity (A_measured) by the calculated correction factor Cₛ for the corresponding ¹⁴⁰La gamma-ray energy: A_corrected = A_measured * Cₛ

Visualizations

SelfAbsorptionWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Correction Homogenize Homogenize Sample (Grind, Sieve) Standardize Standardize Geometry (Vial, Volume) Homogenize->Standardize Ensures uniform density Measure Measure Sample (Gamma Spectrometry) Standardize->Measure ChooseMethod Choose Correction Method Measure->ChooseMethod MatchedStd Use Matrix-Matched Standard ChooseMethod->MatchedStd Similar Matrix CalcCorrection Calculate Correction Factor (Cₛ) ChooseMethod->CalcCorrection Varying Matrix FinalResult Report Corrected ¹⁴⁰La Activity MatchedStd->FinalResult ApplyCorrection Apply Correction: Activity * Cₛ CalcCorrection->ApplyCorrection ApplyCorrection->FinalResult

Caption: Workflow for addressing self-absorption in ¹⁴⁰La analysis.

TransmissionMethod cluster_setup Experimental Setup cluster_steps Measurement & Calculation Detector HPGe Detector EmptyVial Empty Vial EmptyVial->Detector Place On SampleVial Sample-Filled Vial SampleVial->Detector Source Transmission Source Source->EmptyVial Position Above Source->SampleVial MeasureI0 1. Measure Reference (I₀) (Source + Empty Vial) MeasureI 2. Measure Attenuated (I) (Source + Sample Vial) MeasureI0->MeasureI CalcT 3. Calculate Transmission T = I / I₀ MeasureI->CalcT CalcMu 4. Calculate Attenuation Coeff. (μ) μ = -ln(T) / x CalcT->CalcMu CalcCs 5. Calculate Correction (Cₛ) Cₛ = f(μ, geometry) CalcMu->CalcCs Result Correction Factor (Cₛ) for a specific energy CalcCs->Result

Caption: Experimental workflow for the transmission method.

References

Troubleshooting signal-to-noise ratio in Lanthanum-140 detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the detection of Lanthanum-140 (¹⁴⁰La). Our aim is to help you resolve common issues related to signal-to-noise ratio and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary gamma energies emitted by this compound that I should focus on for detection?

A1: this compound, a progeny of Barium-140, has several prominent gamma-ray emissions. For quantitative analysis, the most intense and commonly used gamma-ray energy is 1596.5 keV . Other significant gamma rays can be found at energies of 328.8 keV, 487.0 keV, 815.9 keV, and 925.2 keV. The choice of which peak to use may depend on the specific sample matrix and the presence of other radionuclides that could cause interference.

Q2: I am observing a high background in my gamma spectrum. What are the common sources of this background noise?

A2: High background in gamma spectroscopy can originate from several sources:

  • Natural Environmental Radiation: Naturally occurring radioactive materials (NORM) in the surrounding environment, such as Potassium-40 (⁴⁰K) in concrete and soil, and decay products of Uranium and Thorium series, are a major contributor.

  • Cosmic Radiation: High-energy particles from space can interact with the detector and shielding, producing secondary radiation that contributes to the background.

  • Compton Scattering: This is a significant source of continuum background where gamma rays from your sample or the environment scatter within the detector, depositing only a fraction of their total energy.

  • Contamination: The detector, shielding materials, or the sample container itself may have trace amounts of radioactive contamination.

  • Electronic Noise: The detector and associated electronics can introduce noise into the spectrum.

Q3: What is Compton suppression and how can it improve my signal-to-noise ratio?

A3: Compton suppression is a technique used to reduce the background continuum in a gamma-ray spectrum caused by Compton scattering events.[1] It involves surrounding the primary high-purity germanium (HPGe) detector with a secondary "guard" detector, typically made of a scintillator material like sodium iodide (NaI(Tl)) or bismuth germanate (BGO).[2][3] When a gamma ray Compton scatters out of the HPGe detector and is detected by the guard detector simultaneously, the event is rejected. This process, known as anti-coincidence counting, effectively removes a significant portion of the Compton continuum, making it easier to identify and quantify low-intensity peaks.[4] The use of Compton suppression can significantly improve the signal-to-noise ratio, especially for low-level activity samples.[5]

Q4: How does the choice of detector affect the signal-to-noise ratio in ¹⁴⁰La detection?

A4: The choice of detector is critical for achieving a good signal-to-noise ratio. High-Purity Germanium (HPGe) detectors are generally preferred for ¹⁴⁰La detection due to their excellent energy resolution.[6] This high resolution results in sharp, well-defined photopeaks, which stand out more clearly from the background continuum, thereby improving the signal-to-noise ratio. While scintillation detectors like NaI(Tl) have higher efficiency, their lower energy resolution leads to broader peaks, making it more difficult to resolve the 1596.5 keV peak of ¹⁴⁰La from the background and any nearby interfering peaks.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common problems encountered during the detection of this compound.

Issue 1: Low Signal-to-Noise Ratio for the 1596.5 keV Peak

A low signal-to-noise ratio (S/N) for the primary ¹⁴⁰La peak can be caused by a variety of factors. The following troubleshooting workflow can help you identify and address the root cause.

G Troubleshooting Low Signal-to-Noise Ratio start Low S/N for 1596.5 keV Peak check_background High Background? start->check_background check_signal Low Signal? check_background->check_signal No optimize_shielding Optimize Shielding check_background->optimize_shielding Yes increase_time Increase Counting Time check_signal->increase_time Yes end Improved S/N check_signal->end No background_subtraction Refine Background Subtraction Method optimize_shielding->background_subtraction compton_suppression Consider Compton Suppression background_subtraction->compton_suppression check_geometry Optimize Sample-Detector Geometry increase_time->check_geometry check_calibration Verify Detector Efficiency Calibration check_geometry->check_calibration check_calibration->end compton_suppression->end

Caption: Troubleshooting workflow for a low signal-to-noise ratio.

Detailed Steps:

  • Assess the Background:

    • High Background: If the background continuum is high, the first step is to ensure adequate shielding. Lead shielding is commonly used to reduce background from external gamma-ray sources. The thickness of the lead will affect the degree of attenuation, particularly for lower energy gamma rays. For high-energy gamma rays like the 1596.5 keV peak of ¹⁴⁰La, thicker shielding may be necessary.

    • Background Subtraction: Review your background subtraction method. Simple background subtraction may not be sufficient. Consider using more advanced algorithms like the Sensitive Nonlinear Iterative Peak (SNIP) clipping algorithm, which can provide a more accurate estimation of the background under the peak.[5]

  • Evaluate the Signal Strength:

    • Increase Counting Time: A straightforward way to improve the signal is to increase the data acquisition time. This will increase the number of counts in the photopeak, thereby improving the counting statistics and the signal-to-noise ratio.

    • Optimize Sample-Detector Geometry: The distance and position of the sample relative to the detector significantly impact the detection efficiency. Ensure your sample is placed as close to the detector as possible and in a reproducible geometry for which the detector has been calibrated.

    • Verify Detector Efficiency Calibration: An inaccurate efficiency calibration can lead to an underestimation of the activity, which might be misinterpreted as a low signal. Recalibrate your detector using a certified multi-gamma standard source that covers a wide energy range, including energies above 1 MeV.[7]

  • Advanced Techniques:

    • Compton Suppression: If you are dealing with very low activity samples and high background, a Compton suppression system can dramatically improve your signal-to-noise ratio by reducing the Compton continuum.[1]

Issue 2: Peak Tailing or Broadening

Poor peak shape can compromise the accuracy of peak area calculations and reduce the ability to resolve closely spaced peaks.

G Troubleshooting Peak Shape Issues start Poor Peak Shape (Tailing or Broadening) check_all_peaks Affects All Peaks? start->check_all_peaks check_electronics Check Electronics (e.g., Pole-Zero) check_all_peaks->check_electronics Yes check_sample_specific Sample-Specific Issue? check_all_peaks->check_sample_specific No check_detector_bias Verify Detector Bias Voltage check_electronics->check_detector_bias end Improved Peak Shape check_detector_bias->end check_high_count_rate High Count Rate? check_sample_specific->check_high_count_rate Yes check_sample_specific->end No adjust_count_rate Increase Sample-Detector Distance check_high_count_rate->adjust_count_rate Yes check_self_absorption Assess Sample Self-Absorption check_high_count_rate->check_self_absorption No adjust_count_rate->end check_self_absorption->end

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • System-Wide vs. Sample-Specific Issue:

    • All Peaks Affected: If all peaks in your spectrum exhibit poor shape, the issue is likely with the detector or electronics.

      • Check Electronics: Incorrect settings in the amplifier, such as pole-zero adjustment, can lead to peak tailing. Refer to your spectrometer's manual to properly adjust these settings.

      • Verify Detector Bias: Ensure that the correct bias voltage is applied to the HPGe detector. An incorrect bias can degrade the charge collection and worsen the peak shape.

    • Only ¹⁴⁰La Peak (or high-energy peaks) Affected: If the problem is specific to the ¹⁴⁰La peak or other high-energy peaks, it could be related to the sample itself or the counting conditions.

  • Addressing Sample-Specific Issues:

    • High Count Rate: If you are analyzing a high-activity sample, pulse pile-up can occur, where two gamma rays strike the detector at nearly the same time and are registered as a single event with a distorted shape. To mitigate this, increase the distance between the sample and the detector to reduce the count rate.

    • Sample Self-Absorption: For dense or large-volume samples, there can be significant self-absorption of the emitted gamma rays within the sample matrix. This can lead to peak broadening and a shift in the peak position. It is crucial to calibrate the detector with standards that have a similar matrix composition and density as your samples.

Quantitative Data

The following tables provide quantitative data to aid in experimental design and troubleshooting.

Table 1: Effect of Lead Shielding Thickness on Background Count Rate

Shielding Thickness (cm)Background Count Rate (counts per second, 40-2000 keV)
0~ 250
5~ 25
10~ 8
15~ 4

Note: These are typical values and can vary depending on the specific detector and laboratory environment.

Table 2: HPGe Detector Efficiency at High Energies

Energy (keV)Typical Absolute Efficiency (%)
1173.2 (⁶⁰Co)0.25
1332.5 (⁶⁰Co)0.22
1596.5 (¹⁴⁰La)0.18
1764.5 (²¹⁴Bi)0.16

Note: Efficiency is highly dependent on the specific detector and sample geometry. These values are for a typical coaxial p-type HPGe detector with a point source at a 10 cm distance.[8]

Experimental Protocols

Protocol 1: Quantitative Analysis of ¹⁴⁰La in Geological Samples using HPGe Gamma-Ray Spectrometry

1. Sample Preparation:

  • Dry the soil or rock sample at 105°C to a constant weight to remove moisture.[7]
  • Grind the dried sample to a fine powder (e.g., < 2 mm particle size) to ensure homogeneity.[7]
  • Accurately weigh the powdered sample and place it into a standard counting container (e.g., a Marinelli beaker or a petri dish) for which the detector has been efficiency calibrated. Record the net weight of the sample.

2. Detector Calibration:

  • Energy Calibration: Perform an energy calibration using a standard multi-nuclide source (e.g., ¹⁵²Eu, ¹³³Ba) to establish a relationship between channel number and gamma-ray energy.[9]
  • Efficiency Calibration: Calibrate the detector for efficiency using a certified multi-gamma standard in the same geometry and with a matrix density similar to the samples being analyzed. The calibration should cover a wide energy range, including energies above 1500 keV.[10][11]

3. Data Acquisition:

  • Place the prepared sample on the HPGe detector in the calibrated geometry.
  • Acquire a gamma-ray spectrum for a sufficient amount of time to achieve good counting statistics for the 1596.5 keV peak of ¹⁴⁰La. The counting time will depend on the expected activity of the sample.
  • Acquire a background spectrum for the same counting time with an empty sample container in the same geometry.

4. Data Analysis:

  • Identify the 1596.5 keV photopeak of ¹⁴⁰La in the sample spectrum.
  • Perform a background subtraction to determine the net peak area (counts) of the 1596.5 keV peak.
  • Calculate the activity of ¹⁴⁰La in the sample using the following formula:

5. Quality Control:

  • Regularly check the energy and efficiency calibration of the detector using a known check source (e.g., ⁶⁰Co).
  • Analyze a certified reference material with a known concentration of ¹⁴⁰La (if available) to validate the accuracy of the measurement.

References

Technical Support Center: Lanthanum-140 Spectroscopy & Pulse Pile-up Rejection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanthanum-140 (La-140) gamma spectroscopy. The focus is on identifying and mitigating pulse pile-up, a common issue in high count-rate scenarios.

Frequently Asked Questions (FAQs)

Q1: What is pulse pile-up and why is it a problem in La-140 spectroscopy?

A1: Pulse pile-up occurs when two or more gamma-ray photons strike the detector in a time interval shorter than the system's ability to resolve them as separate events.[1] The detector signal processing electronics therefore register these multiple events as a single pulse with a distorted shape and an incorrect, summed amplitude.[2] This is particularly problematic in La-140 spectroscopy for several reasons:

  • High-Energy Gamma Rays: La-140 emits several high-energy gamma rays, most notably at 1596.2 keV. At high activities, the probability of these energetic photons arriving in rapid succession increases.

  • Spectral Distortion: Pile-up events create spurious peaks in the spectrum at energies that are the sum of the individual gamma rays. For example, two 1596.2 keV photons piling up could create a false peak at 3192.4 keV. This can interfere with the identification and quantification of other radionuclides.

  • Increased Background: The unresolved, summed pulses contribute to an elevated background continuum in the spectrum, which can obscure low-intensity peaks.[3]

  • Count Rate Loss: Pile-up rejection circuitry, while necessary, discards these summed events, leading to a loss of true counts and affecting the statistical accuracy of the measurement.[4]

Q2: How can I tell if my La-140 spectrum is affected by pulse pile-up?

A2: Several indicators in your gamma spectrum can suggest the presence of pulse pile-up:

  • Sum Peaks: Look for peaks at energies corresponding to the sum of prominent La-140 gamma-ray energies. For instance, with La-140's strong 1596.2 keV and 487.0 keV lines, you might observe sum peaks at 2083.2 keV (1596.2 + 487.0) or 3192.4 keV (1596.2 + 1596.2).

  • Peak Broadening: The full-energy peaks of La-140 may appear broadened or asymmetric, often with a tail on the high-energy side.

  • Elevated Dead Time: A high detector dead time (typically above 30-40%) on your spectroscopy software is a strong indicator of high count rates where pile-up is more likely to occur.

  • Distorted Continuum: The Compton continuum may appear distorted and higher than expected.

  • Pile-up Rejection Indicator: Many modern amplifiers have a visual indicator (e.g., an LED) that signals when the pile-up rejection circuit is actively discarding events.[1]

Q3: What are the main methods to reduce pulse pile-up?

A3: There are three primary strategies to mitigate pulse pile-up:

  • Source-Detector Geometry: The simplest method is to increase the distance between the La-140 source and the detector. This reduces the solid angle and, consequently, the count rate, thereby lowering the probability of pile-up.

  • Hardware-Based Rejection: This involves using electronic modules, typically within the spectroscopy amplifier, that inspect the shape of the incoming pulses.[1] If a pulse is distorted in a way that indicates a pile-up event, it is rejected and not passed to the multichannel analyzer (MCA).

  • Software-Based Correction/Rejection: This approach uses digital signal processing (DSP) techniques to identify and either reject or correct for pile-up events.[5] These methods can be more flexible and sophisticated than hardware-based approaches.

Troubleshooting Guides

Issue 1: My La-140 spectrum shows significant sum peaks and a high background.
Possible Cause Troubleshooting Step
High Count Rate 1. Increase the source-to-detector distance. 2. If possible, use a lower activity source. 3. Introduce a collimator to reduce the gamma flux at the detector.
Improper Amplifier Settings 1. Ensure the pile-up rejection (PUR) circuit on your amplifier is enabled. 2. Optimize the shaping time (see Issue 2). A shorter shaping time can improve throughput at high count rates but may degrade resolution.[6]
Inadequate Pile-up Rejection 1. If using a digital signal processor, explore different pile-up rejection algorithms (e.g., rise-time inspection). 2. Consider upgrading to a more advanced digital pulse processor with better pile-up handling capabilities.
Issue 2: Poor energy resolution at high count rates for the 1596.2 keV La-140 peak.
Possible Cause Troubleshooting Step
Sub-optimal Shaping Time 1. Experiment with different shaping times on your amplifier or digital spectrometer. Longer shaping times generally provide better resolution at low count rates, but shorter shaping times can handle higher count rates more effectively.[7] 2. For your specific detector and count rate, there will be an optimal shaping time that balances resolution and throughput.[6]
Ballistic Deficit 1. This occurs when the shaping time is too short to collect the full charge from the detector, leading to peak shifting and broadening. 2. If you need to use short shaping times for high count rates, a digital spectrometer with ballistic deficit correction capabilities is recommended.[5]
Pole-Zero Mismatch 1. Incorrect pole-zero cancellation can cause pulse undershoot or overshoot, which can worsen pile-up effects. 2. Use an oscilloscope to monitor the amplifier output and adjust the pole-zero setting to ensure a quick and clean return to baseline after each pulse.[8]

Data Presentation: Comparison of Pulse Pile-up Rejection Methods

The effectiveness of different pulse pile-up rejection and correction methods can be evaluated based on metrics such as the reduction in sum peak area, improvement in energy resolution (FWHM), and the preservation of true counts (throughput). The following table summarizes the typical performance of various techniques.

Method Principle Typical Sum Peak Reduction Energy Resolution Improvement (at high count rate) Throughput Complexity
Hardware PUR Inspects pulse shape for distortion using analog or simple digital logic.[1]80-95%10-20%Moderate (rejects events)Low
Digital Rise-Time Discrimination Rejects pulses with rise times longer than expected for single events.90-98%15-25%Moderate (rejects events)Medium
Pulse Shape Fitting Fits a known pulse shape to the data to identify and separate piled-up events.95-99%20-35%High (recovers events)High
Machine Learning Algorithms (e.g., SVR) Uses trained models to recognize and correct for pile-up distortions.[9]>99%25-40%High (recovers events)Very High

Note: Performance figures are estimates and can vary significantly based on the specific detector, electronics, count rate, and the complexity of the gamma-ray spectrum.

Experimental Protocols

Protocol 1: Setting up Hardware-Based Pulse Pile-up Rejection

This protocol describes the basic setup for a standard hardware-based pile-up rejection system using a spectroscopy amplifier.

Materials:

  • HPGe detector

  • Preamplifier

  • Spectroscopy amplifier with Pile-Up Rejection (PUR) functionality

  • Multichannel Analyzer (MCA)

  • Oscilloscope

  • La-140 source

Procedure:

  • Connect the components:

    • Connect the HPGe detector output to the preamplifier input.

    • Connect the preamplifier output to the amplifier input.

    • Connect the amplifier's main output to the MCA input.

    • Connect the amplifier's "PUR" or "Busy" output to the MCA's corresponding gate input if available.

    • Tee off the amplifier's main output to an oscilloscope for pulse shape monitoring.

  • Initial Setup:

    • Place the La-140 source at a distance from the detector that results in a moderate dead time (e.g., 20-30%).

    • Set the amplifier gain so that the 1596.2 keV peak is in the upper third of the desired spectral range.

    • Select a shaping time appropriate for your detector (a common starting point for HPGe detectors is 2-6 µs).

  • Pole-Zero Adjustment:

    • Observe the pulses on the oscilloscope.

    • Adjust the pole-zero cancellation on the amplifier until the pulses return to the baseline as quickly as possible without any overshoot or undershoot.[8]

  • Enable Pile-Up Rejection:

    • Locate the PUR switch or setting on the amplifier and enable it.

    • Many amplifiers have an indicator light that will flash when a pile-up event is rejected.[1]

  • Acquire Spectra:

    • Acquire a spectrum with PUR disabled. Note the presence of any sum peaks and the overall background level.

    • Acquire a spectrum with PUR enabled for the same duration.

    • Compare the two spectra to observe the reduction in sum peaks and background in the PUR-enabled spectrum.

Protocol 2: Optimizing Shaping Time with a Digital Spectrometer

This protocol outlines the process for finding the optimal shaping time (often referred to as rise time and flat top in digital systems) to balance energy resolution and throughput for La-140 spectroscopy.

Materials:

  • HPGe detector and preamplifier

  • Digital Signal Processor (DSP) based MCA

  • La-140 source

Procedure:

  • System Setup:

    • Connect the preamplifier output directly to the DSP input.

    • Place the La-140 source at a fixed distance that will generate a high count rate (e.g., >40% dead time with a long shaping time).

  • Data Acquisition Series:

    • In the DSP software, navigate to the shaping time or filter settings.

    • Set a long rise time and flat top (e.g., 12 µs rise time, 2 µs flat top). Acquire a spectrum and record the FWHM of the 1596.2 keV peak and the average dead time.

    • Systematically decrease the rise time and/or flat top in steps. For each setting, acquire a spectrum for the same duration and record the FWHM and dead time.

  • Analysis:

    • Create a table or plot of FWHM vs. shaping time and dead time vs. shaping time.

    • Identify the shaping time that provides the best energy resolution (lowest FWHM) at an acceptable dead time/throughput for your experimental needs. Shorter shaping times will decrease dead time but may worsen resolution.[6]

  • Final Configuration:

    • Set the DSP to the optimal shaping time identified in the analysis step for your La-140 measurements.

Visualizations

Experimental_Workflow cluster_0 Signal Generation cluster_1 Analog Processing cluster_2 Digital Processing & Analysis La140 La-140 Source HPGe HPGe Detector La140->HPGe Gamma Rays Preamplifier Preamplifier HPGe->Preamplifier Charge Pulses Amplifier Amplifier Preamplifier->Amplifier Pre-amplified Pulses PUR Pile-Up Rejection Amplifier->PUR Shaped Pulses MCA Multichannel Analyzer (MCA) PUR->MCA Valid Pulses Spectrum Gamma Spectrum MCA->Spectrum Histogramming

Caption: Standard experimental workflow for La-140 gamma spectroscopy with hardware-based pulse pile-up rejection.

Troubleshooting_Logic Start Distorted La-140 Spectrum (Sum Peaks, High Background) CheckDeadTime Is Dead Time > 40%? Start->CheckDeadTime ReduceCountRate Action: Increase Source Distance or Use Collimator CheckDeadTime->ReduceCountRate Yes CheckPUR Is Pile-Up Rejection (PUR) Enabled? CheckDeadTime->CheckPUR No ReduceCountRate->CheckPUR EnablePUR Action: Enable PUR in Amplifier/Software CheckPUR->EnablePUR No OptimizeShaping Action: Optimize Shaping Time (Balance Resolution & Throughput) CheckPUR->OptimizeShaping Yes EnablePUR->OptimizeShaping End Improved Spectrum OptimizeShaping->End

Caption: A troubleshooting decision tree for distorted La-140 gamma spectra caused by pulse pile-up.

References

Purity analysis of Lanthanum-140 sources for experimental work

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis of Lanthanum-140 (La-140) sources for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound (140La) is a radioactive isotope that emits both beta and gamma radiation.[1][2][3] It is the daughter nuclide of Barium-140 (140Ba).[4] The purity of 140La sources is critical for experimental accuracy, particularly in medical applications and drug development, as impurities can interfere with imaging results, deliver an unintended radiation dose to the subject, and affect the overall outcome of the research.[5][6]

Q2: What are the common radionuclidic impurities in this compound sources?

A2: The most common radionuclidic impurity in 140La produced from 140Ba is the parent isotope, 140Ba itself. Other potential impurities can arise from the production method and the purity of the initial materials. These can include other fission products or activation products. For radiopharmaceuticals, radionuclidic purity should generally be greater than 99.9%.[6]

Q3: What are the primary gamma-ray energies emitted by this compound that are used for its identification?

A3: this compound has several characteristic gamma-ray emissions. The most prominent and commonly used for identification and quantification is at approximately 1596.5 keV. Other significant gamma rays can be found at energies such as 328.8 keV, 487.0 keV, 815.9 keV, and 925.2 keV.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purity analysis of 140La sources using gamma-ray spectrometry.

Problem 1: Unexpected peaks in the gamma-ray spectrum.

  • Possible Cause 1: Presence of radionuclidic impurities.

    • Solution: Identify the energy of the unexpected peaks and compare them to a library of known radionuclides. Common impurities in 140La may include its parent, 140Ba, or other radionuclides produced alongside it.

  • Possible Cause 2: Background radiation.

    • Solution: Acquire a background spectrum of the measurement environment with no source present. Subtract the background spectrum from the 140La source spectrum to eliminate background peaks.

  • Possible Cause 3: Sum peaks or escape peaks.

    • Solution: High activity sources can lead to the detection of two or more gamma rays simultaneously, resulting in sum peaks. Analyze the spectrum for peaks at energies that are the sum of two or more known 140La gamma-ray energies. Escape peaks (single and double) may also be present due to pair production and subsequent annihilation photon escape. These will appear at 511 keV and 1022 keV below the full-energy peak.

Problem 2: Inaccurate activity measurement of the this compound source.

  • Possible Cause 1: Incorrect detector efficiency calibration.

    • Solution: Ensure the High-Purity Germanium (HPGe) detector is properly calibrated for efficiency across the energy range of interest using certified reference materials. The calibration geometry should be identical to the sample measurement geometry.[7][8][9]

  • Possible Cause 2: Incorrect peak area determination.

    • Solution: Use a consistent and validated method for fitting the photopeaks and calculating the net peak area. Ensure proper background subtraction in the region of the peak.

  • Possible Cause 3: Dead time effects.

    • Solution: For high activity sources, the detector system may not be able to process all incoming events, leading to dead time. Modern spectroscopy systems have built-in dead time correction. Ensure this is functioning correctly or apply a manual correction if necessary.

Experimental Protocols

Protocol 1: Determination of Radionuclidic Purity of a 140La Source using High-Purity Germanium (HPGe) Gamma-Ray Spectrometry

1. Objective: To identify and quantify any gamma-emitting radionuclidic impurities in a 140La sample.

2. Materials:

  • High-Purity Germanium (HPGe) detector coupled to a multichannel analyzer (MCA).

  • Lead shielding for the detector.

  • 140La source to be analyzed.

  • Certified radionuclide sources for energy and efficiency calibration (e.g., 152Eu, 137Cs, 60Co).

  • Data acquisition and analysis software.

3. Procedure:

  • Step 1: System Setup and Calibration

    • Position the HPGe detector in a low-background area, surrounded by lead shielding.

    • Perform an energy calibration using a set of certified sources with well-known gamma-ray energies covering the range of interest (up to at least 1600 keV for 140La).[10]

    • Perform an efficiency calibration using a certified multi-gamma source (e.g., 152Eu) or a set of single-gamma sources. The calibration source geometry must be identical to the sample geometry.[7][9]

  • Step 2: Background Measurement

    • Remove all radioactive sources from the vicinity of the detector.

    • Acquire a background spectrum for a sufficiently long time to obtain good counting statistics. This will be used to correct the sample measurement.

  • Step 3: Sample Measurement

    • Place the 140La source at a reproducible position relative to the detector, matching the geometry used for the efficiency calibration.

    • Acquire a gamma-ray spectrum for a duration that allows for the accumulation of a statistically significant number of counts in the primary 140La photopeaks and any potential impurity peaks.

  • Step 4: Data Analysis

    • Identify the characteristic gamma-ray peaks of 140La (e.g., 1596.5 keV).

    • Search the spectrum for any other significant gamma-ray peaks.[11]

    • If additional peaks are found, identify the corresponding radionuclides using a nuclear data library.

    • Calculate the net peak area for each identified photopeak from both 140La and any impurities, after subtracting the background continuum.

    • Calculate the activity of 140La and each impurity using the following formula: Activity (Bq) = Net Peak Area / (Efficiency * Gamma-ray Intensity * Live Time)

    • Determine the radionuclidic purity by expressing the activity of 140La as a percentage of the total activity of all identified radionuclides.[12]

Data Presentation

Table 1: Key Decay Characteristics of this compound

PropertyValue
Half-life1.6781 days (40.27 hours)
Primary EmissionBeta, Gamma
Major Gamma-ray Energy (keV)1596.5
Gamma-ray Intensity (%)95.4

Table 2: Example of Radionuclidic Purity Analysis Data for a 140La Source

RadionuclideMeasured Activity (Bq)Radionuclidic Purity (%)
140La9.995 x 10699.95
140Ba5.0 x 1030.05
Total 1.000 x 107 100.00

Visualizations

Experimental_Workflow cluster_setup System Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis setup HPGe Detector Setup energy_cal Energy Calibration setup->energy_cal eff_cal Efficiency Calibration energy_cal->eff_cal bkg_acq Background Spectrum Acquisition eff_cal->bkg_acq sample_acq La-140 Sample Spectrum Acquisition bkg_acq->sample_acq peak_id Peak Identification sample_acq->peak_id peak_area Net Peak Area Calculation peak_id->peak_area activity_calc Activity Calculation peak_area->activity_calc purity_calc Purity Determination activity_calc->purity_calc

Caption: Workflow for 140La Purity Analysis.

Troubleshooting_Unexpected_Peaks cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Unexpected Peak(s) in Spectrum cause1 Radionuclidic Impurity? start->cause1 cause2 Background Radiation? start->cause2 cause3 Sum or Escape Peak? start->cause3 sol1 Identify peak energy and compare to nuclide library. cause1->sol1 Yes sol2 Acquire and subtract a background spectrum. cause2->sol2 Yes sol3 Analyze for sum energies and escape peak signatures. cause3->sol3 Yes

References

Validation & Comparative

A Comparative Guide to Lanthanum-140 Tracing Methods: Accuracy, Precision, and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate tracing method is paramount for the integrity of experimental data. This guide provides a comprehensive comparison of Lanthanum-140 (La-140) tracing methods, evaluating their accuracy, precision, and standing against alternative techniques. While La-140 is a robust tool in industrial and environmental applications, its utility in preclinical drug development for tracing signaling pathways is not well-established in the current scientific literature.

Performance Comparison: this compound vs. Alternative Radiotracers

This compound is a gamma-emitting radionuclide frequently employed as a tracer in studies of solid-phase dynamics, particularly in harsh industrial environments. Its primary advantages include high detection sensitivity and the ability to trace materials "intrinsically" by activating the material itself.[1] However, a variety of other radiotracers are available, each with its own set of characteristics that may be better suited for specific applications.

Tracer Half-life Principal Gamma Energies (keV) Typical Applications Advantages Limitations
This compound (La-140) 40.27 hours487, 816, 1596Catalyst tracking in FCCUs, sediment transport, industrial mixing studies.High energy gamma rays for good penetration, can be produced by neutron activation of stable lanthanum.Relatively short half-life may not be suitable for very long-term studies.
Scandium-46 (Sc-46) 83.79 days889, 1121Sediment transport, industrial process tracing.Longer half-life allows for longer-term studies compared to La-140.
Bromine-82 (Br-82) 35.3 hours554, 619, 777Liquid phase tracing in wastewater treatment and industrial processes.Good water tracer in the form of bromide.Shorter half-life than La-140.
Gold-198 (Au-198) 2.7 days412Solid phase tracing, particularly for fine particles.Can be produced by neutron activation.Shorter half-life.
Technetium-99m (Tc-99m) 6.01 hours140Medical imaging (SPECT), some industrial liquid phase tracing.Readily available from generators, low radiation dose to subject in medical applications.[2]Very short half-life, not suitable for most industrial process studies.
Cobalt-60 (Co-60) 5.27 years1173, 1332Industrial radiography, sterilization, level gauges (as a sealed source).Very long half-life, high energy gamma rays.Not typically used as a tracer due to long half-life and associated disposal challenges.

Note: The accuracy and precision of these methods are highly dependent on the specific experimental setup, including the type of detector used, calibration procedures, and data analysis methods. While the high detection sensitivity of radiotracer techniques is a frequently cited advantage, specific quantitative data on the accuracy and precision of La-140 tracing in industrial settings are not extensively reported in the available literature. The overall uncertainty is influenced by factors such as counting statistics, detector efficiency calibration, and the modeling of the system's hydrodynamics.[3][4][5][6]

Experimental Protocol: Residence Time Distribution (RTD) Study using this compound

This protocol outlines a typical experimental workflow for conducting a Residence Time Distribution (RTD) study in an industrial vessel, such as a fluid catalytic cracking unit (FCCU), using La-140 as a tracer. The goal of an RTD study is to characterize the flow behavior of a fluid or solid within a system.[7][8][9]

1. Tracer Preparation:

  • Intrinsic Tracing: A sample of the catalyst to be traced is irradiated in a nuclear reactor to produce La-140 through the neutron capture reaction of stable Lanthanum-139, which is often a component of the catalyst.[1]

  • Activity Calculation: The amount of catalyst to be irradiated is calculated based on the required activity for the experiment, considering the neutron flux of the reactor, the irradiation time, and the half-life of La-140. The activity should be sufficient to provide a detectable signal above the background radiation at the measurement points.

2. Injection System:

  • A robust injection system is designed to introduce the irradiated catalyst into the process stream as a sharp pulse (ideally a Dirac delta function). This is often achieved using a high-pressure injection pot.

  • The injection point should be at the inlet of the vessel being studied.

3. Detection System:

  • Scintillation detectors, typically Sodium Iodide (NaI(Tl)), are used to detect the gamma rays emitted by La-140.[10]

  • Detectors are placed at the inlet and outlet of the vessel, and potentially at other locations of interest along the vessel walls to monitor the tracer's passage.

  • The detectors are connected to a data acquisition system to record the count rate as a function of time.

4. Data Acquisition:

  • Background radiation is measured before the tracer injection.

  • The irradiated catalyst is injected into the system, and the data acquisition system is started simultaneously.

  • The count rate at each detector is recorded at regular time intervals until the tracer has completely passed through the system and the count rate returns to the background level.

5. Data Analysis:

  • The raw data is corrected for background radiation and radioactive decay.

  • The resulting time-activity curves are normalized to obtain the Residence Time Distribution (E-curve).

  • From the E-curve, key hydrodynamic parameters are calculated, such as the mean residence time (MRT), variance (a measure of dispersion), and skewness.

  • The experimental RTD curve can be compared with ideal reactor models (e.g., plug flow reactor, continuously stirred tank reactor) to diagnose flow abnormalities like dead zones, bypassing, or channeling.[9]

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental_Workflow_La140_RTD cluster_preparation 1. Tracer Preparation cluster_experiment 2. RTD Experiment cluster_analysis 3. Data Analysis catalyst Catalyst Sample irradiation Neutron Irradiation (La-139 -> La-140) catalyst->irradiation irradiated_catalyst Irradiated Catalyst (La-140 Tracer) irradiation->irradiated_catalyst injection Tracer Injection (Pulse Input) irradiated_catalyst->injection vessel Industrial Vessel (e.g., FCCU) injection->vessel detection Gamma-Ray Detection (NaI(Tl) Detectors) vessel->detection data_acq Data Acquisition (Count Rate vs. Time) detection->data_acq processing Data Processing (Background & Decay Correction) data_acq->processing rtd_curve RTD Curve Generation (E-curve) processing->rtd_curve analysis Hydrodynamic Analysis (MRT, Variance, etc.) rtd_curve->analysis

Caption: Experimental workflow for a Residence Time Distribution (RTD) study using La-140.

Radioligand_Binding cluster_binding Receptor Binding cluster_signaling Downstream Signaling radioligand Radiolabeled Ligand receptor Cell Surface Receptor radioligand->receptor Binding complex Ligand-Receptor Complex receptor->complex pathway Intracellular Signaling Pathway complex->pathway Activation response Cellular Response pathway->response

Caption: General principle of a radiolabeled ligand binding to a cell surface receptor.

This compound in Drug Development: A Note on Application

A thorough review of the scientific literature indicates that this compound is not a commonly used radiotracer in drug development for the purpose of elucidating signaling pathways. The application of radiotracers in this field typically involves labeling a drug candidate or a known ligand with a positron-emitting (for PET) or gamma-emitting (for SPECT) radionuclide to study its pharmacokinetics, pharmacodynamics, and target engagement in vivo.[11][12]

The lanthanide series of elements does find application in nuclear medicine, but this is generally with other isotopes such as Lutetium-177 for therapy or isotopes of Gadolinium as MRI contrast agents.[13] These applications involve chelating the metal ion to a molecule that targets a specific biological entity, such as a receptor on a cancer cell. The biodistribution of the entire complex is then tracked, rather than using the lanthanide ion itself as a tracer for a fundamental biological process.

Therefore, for researchers in drug development interested in tracing signaling pathways, other techniques such as the use of Carbon-14 or Tritium labeled compounds, or imaging techniques like PET with specifically designed radiolabeled ligands, would be more appropriate and are well-established methodologies.

References

A Comparative Guide: Lanthanum-140 vs. Scandium-46 for Sediment Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of sediment transport is crucial for managing coastal erosion, dredging operations, and understanding the environmental fate of pollutants. Radiotracers offer a powerful and direct method for tracking sediment movement in real-time.[1][2] Among the various radionuclides available, Lanthanum-140 (La-140) and Scandium-46 (Sc-46) are two gamma-emitting isotopes frequently employed for these investigations. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the appropriate tracer for their study objectives.

Quantitative Data Comparison

The selection of a suitable radiotracer hinges on its nuclear properties, which dictate the duration of the study, the sensitivity of detection, and the radiological safety requirements. The key characteristics of La-140 and Sc-46 are summarized below.

PropertyThis compound (La-140)Scandium-46 (Sc-46)
Half-life 40.27 hours (1.68 days)83.79 days
Decay Mode 100% Beta (β⁻)100% Beta (β⁻)
Principal Gamma Energies (keV) 328.8, 487.0, 815.8, 1596.2889.3 (100%), 1120.5 (100%)
Parent Nuclide Barium-140 (¹⁴⁰Ba)Scandium-45 (⁴⁵Sc) (stable)
Production Method Can be "milked" from its parent ¹⁴⁰Ba, which is a fission product.Neutron activation of stable ⁴⁵Sc.[3]
Ideal Study Duration Short-term studies (hours to a few days)Medium to long-term studies (weeks to months)

Experimental Protocols

The methodology for sediment transport studies using either La-140 or Sc-46 follows a similar workflow, encompassing tracer preparation, injection, and detection. Radioactive tracer techniques are often considered the only definitive method for the direct assessment of sediment transport pathways.[1]

Tracer Preparation

The primary goal of tracer preparation is to create a synthetic sediment particle that is physically and hydraulically identical to the natural sediment under investigation but is labeled with the chosen radionuclide.

  • Scandium-46:

    • Material Selection: A glass is formulated with a density matching the target sediment. Scandium oxide (Sc₂O₃) is incorporated into the glass mixture.

    • Grinding and Sieving: The scandium-containing glass is crushed, ground, and sieved to replicate the grain-size distribution of the natural sediment.

    • Neutron Activation: The prepared scandium glass powder is encapsulated and irradiated in a nuclear reactor. The stable ⁴⁵Sc captures a neutron to become the radioactive ⁴⁶Sc.[3]

  • This compound:

    • Surface Labeling: Due to its short half-life, La-140 is often used to label the surface of natural sediment particles. This can be achieved by immersing the sediment in a solution containing La-140, allowing the radionuclide to adsorb onto the particle surfaces.

    • Glass Incorporation: Similar to Sc-46, La-140 can be incorporated into a glass matrix. However, this is less common due to the logistical challenges posed by its short half-life.

    • Parent-Daughter Generator: A practical approach involves a ¹⁴⁰Ba/¹⁴⁰La generator. The longer-lived parent, ¹⁴⁰Ba (half-life 12.8 days), is sourced, and the daughter, ¹⁴⁰La, is chemically separated ("milked") shortly before the experiment.

Tracer Injection

The prepared radioactive tracer is introduced into the study area at a specific point of interest. The injection method is designed to minimize disturbance to the natural sediment bed and water flow. The tracer is typically housed in a shielded container that can be remotely opened on the seabed or riverbed.

Tracer Detection and Monitoring

The movement of the labeled sediment is tracked over time by detecting the emitted gamma radiation.

  • In-situ Detection: A scintillation detector (e.g., NaI(Tl)) housed in a waterproof, submersible casing (often called an "eel") is towed across the study area. The detector is connected to a multichannel analyzer and a GPS system on a survey vessel, allowing for the creation of iso-activity maps. These maps reveal the dispersion pattern and transport direction of the sediment.

  • Sample Collection: In some cases, sediment core or grab samples may be collected from the study area.[4] These samples are then analyzed in a laboratory using gamma spectrometry to determine the concentration of the radiotracer at different locations and depths.

  • Data Analysis: The collected data on the spatial and temporal distribution of the tracer are used to calculate key sediment transport parameters, such as the mean transport velocity, transport direction, dispersion coefficients, and bed-load transport rate.[5]

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for sediment transport studies using La-140 and Sc-46.

Lanthanum140_Workflow cluster_prep Phase 1: Tracer Preparation cluster_field Phase 2: Fieldwork cluster_analysis Phase 3: Data Analysis Ba140 Source Barium-140 (Parent Nuclide) Milking Chemical Separation ('Milking') Ba140->Milking Labeling Surface Labeling of Sediment with La-140 Milking->Labeling Sediment Collect Natural Sediment Sample Sediment->Labeling Injection Tracer Injection at Study Site Labeling->Injection Detection In-situ Gamma Detection (Towing) Injection->Detection Mapping Creation of Iso-activity Maps Detection->Mapping Calculation Calculation of Transport Parameters Mapping->Calculation Report Final Report & Interpretation Calculation->Report

Caption: Workflow for a sediment transport study using this compound.

Scandium46_Workflow cluster_prep Phase 1: Tracer Preparation cluster_field Phase 2: Fieldwork cluster_analysis Phase 3: Data Analysis GlassPrep Prepare Glass with Scandium Oxide (Sc₂O₃) Grinding Grind and Sieve Glass to Match Sediment GlassPrep->Grinding Irradiation Neutron Activation in Nuclear Reactor Grinding->Irradiation Injection Tracer Injection at Study Site Irradiation->Injection Detection Periodic In-situ Gamma Detection Injection->Detection Mapping Creation of Time-Lapse Iso-activity Maps Detection->Mapping Calculation Calculation of Long-Term Transport Rates Mapping->Calculation Report Final Report & Interpretation Calculation->Report

Caption: Workflow for a sediment transport study using Scandium-46.

Concluding Comparison

The choice between this compound and Scandium-46 fundamentally depends on the timescale of the sedimentary processes being investigated.

This compound: The Short-Term Tracer

  • Advantages:

    • Its short half-life is ideal for studying rapid transport events, such as sediment movement during a single tidal cycle or a storm event.

    • The radiological impact on the environment is short-lived, simplifying long-term site management after the experiment.

    • The high-energy gamma ray at 1596.2 keV is easily detectable and suffers less from attenuation in water and sediment.

  • Disadvantages:

    • The very short half-life imposes severe logistical constraints, requiring the experiment to be conducted quickly after the tracer is prepared.

    • Not suitable for monitoring slow, long-term sediment transport processes.

    • Surface labeling may not be as robust as incorporating the tracer into the sediment matrix, with a potential for the tracer to leach off.

Scandium-46: The Long-Term Tracer

  • Advantages:

    • The long half-life of nearly 84 days allows for the monitoring of sediment transport over several months or even seasons.[6]

    • Ideal for studying net sediment drift, seasonal variations in transport, and the long-term fate of dredged material.

    • The tracer preparation method, involving incorporation into a glass matrix, creates a very robust and stable labeled particle.

    • Emits two high-energy gamma rays of similar intensity, which provides a clear and strong signal for detection.[7][8]

  • Disadvantages:

    • The longer half-life means the radioactivity persists in the environment for a longer period, requiring more rigorous long-term site monitoring and safety protocols.

    • Not suitable for resolving very rapid, short-term transport events, as the change in position between surveys may be too small to detect accurately.

References

A Comparative Guide to Lanthanum-140 and Gold-198 as Industrial Radiotracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent gamma-emitting radiotracers, Lanthanum-140 (La-140) and Gold-198 (Au-198), for industrial applications. The selection of an appropriate radiotracer is paramount for the success of any tracing study, ensuring accurate and reliable data for process optimization, troubleshooting, and research. This document outlines the key characteristics, experimental protocols, and performance aspects of both isotopes to aid in the selection process for specific industrial needs.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key physical and nuclear properties of this compound and Gold-198, offering a clear and concise comparison of their fundamental characteristics.

Table 1: Physical and Nuclear Properties

PropertyThis compound (¹⁴⁰La)Gold-198 (¹⁹⁸Au)
Half-life 1.678 days (40.27 hours)[1]2.695 days[2]
Decay Mode Beta (β⁻) and Gamma (γ)Beta (β⁻) and Gamma (γ)
Principal Gamma Energies 328.8 keV, 487.0 keV, 815.8 keV, 1596.5 keV[3]411.8 keV[4]
Beta (β⁻) Max Energy 1.36 MeV, 1.68 MeV, 2.17 MeV0.961 MeV
Production Method Neutron activation of Lanthanum-139Neutron activation of Gold-197[5]
Chemical Form for Tracing Intrinsic to catalyst material (e.g., in FCC units), Lanthanum Oxide[5]Gold chloride, elemental gold nanoparticles, surface-labeled materials[6]

Table 2: Application-Specific Comparison

ApplicationThis compound (¹⁴⁰La)Gold-198 (¹⁹⁸Au)
Catalyst Tracking (FCC Units) Excellent, often an intrinsic component of the catalyst.[5]Not typically used.
Sediment Transport Studies Less common.Widely used due to ease of labeling onto sand and sediment.[7][8]
Fluidized Bed Studies Suitable for tracking solid phase, especially catalyst particles.Can be used, particularly for non-catalytic solid phases.
Waste Water Tracing Used for solid-phase tracing.[1]Used for both liquid and solid phase tracing.[9]
Industrial Radiography Not a primary application.Used in some radiography applications.
Leak Detection Can be used in specific scenarios.Commonly used for leak detection in pipelines and vessels.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate radiotracer studies. Below are outlines of experimental protocols for key industrial applications of this compound and Gold-198.

This compound for Catalyst Tracking in Fluid Catalytic Cracking (FCC) Units

Objective: To determine the residence time distribution (RTD), circulation rate, and mixing characteristics of the catalyst in an FCC unit to optimize performance and identify operational issues.

Methodology:

  • Tracer Preparation: A representative sample of the FCC catalyst is obtained. The catalyst, which naturally contains stable Lanthanum-139, is irradiated in a nuclear reactor to produce this compound. This makes La-140 an intrinsic tracer, ensuring it perfectly mimics the behavior of the bulk catalyst.[5]

  • Injection: The irradiated catalyst is introduced into the FCC unit, typically at the catalyst regenerator or the standpipe, as a pulse injection.

  • Detection: Scintillation detectors (e.g., NaI(Tl)) are strategically placed at various points on the exterior of the FCC unit, such as the riser, stripper, and downcomer. These detectors record the gamma radiation emitted by the passing La-140.

  • Data Analysis: The detector outputs are recorded over time to generate residence time distribution (RTD) curves. These curves are then analyzed to calculate key parameters like the mean residence time, catalyst circulation rate, and the degree of axial and radial mixing.

Gold-198 for Sediment Transport Studies

Objective: To investigate the movement, dispersion, and deposition of sediments in coastal areas, rivers, or estuaries to understand erosion, shoaling, and the impact of dredging.

Methodology:

  • Tracer Preparation: A sample of sediment from the study area is collected. Gold-198, typically in the form of a gold chloride solution, is adsorbed onto the surface of the sediment particles. This is often achieved by first treating the sediment with a reducing agent like stannous chloride, followed by the addition of the radioactive gold solution, which then precipitates onto the sediment grains.[6]

  • Injection: The labeled sediment is carefully released at a specific point of interest on the seabed or in the water column.

  • Tracking and Detection: The movement of the radioactive sediment is tracked over time using underwater scintillation detectors mounted on a sled or towed by a boat. The survey area is systematically scanned to map the distribution of the tracer.

  • Data Analysis: The collected data is used to create maps of radioactivity distribution at different time intervals. From these maps, the direction, velocity, and dispersion of sediment transport can be determined.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described applications.

FCCU_Tracer_Study cluster_preparation Tracer Preparation cluster_experiment Experimental Workflow cluster_analysis Data Analysis Catalyst_Sample FCC Catalyst Sample (containing ¹³⁹La) Irradiation Neutron Irradiation in Reactor Catalyst_Sample->Irradiation Activation La140_Tracer Irradiated Catalyst (¹⁴⁰La) Irradiation->La140_Tracer Produces ¹⁴⁰La (Intrinsic Tracer) Injection Pulse Injection into FCC Unit La140_Tracer->Injection FCC_Unit Fluid Catalytic Cracking Unit Injection->FCC_Unit Detection Gamma Detection (Scintillation Detectors) FCC_Unit->Detection Tracer Movement RTD_Curves Generate RTD Curves Detection->RTD_Curves Analysis Calculate Residence Time, Circulation Rate, Mixing RTD_Curves->Analysis

Caption: Workflow for a catalyst tracking study in an FCC unit using this compound.

Sediment_Transport_Study cluster_prep Tracer Preparation cluster_fieldwork Field Experiment cluster_data Data Analysis Sediment_Sample Sediment Sample from Study Area Labeling Surface Labeling of Sediment Sediment_Sample->Labeling Au198_Solution ¹⁹⁸Au Solution (e.g., Gold Chloride) Au198_Solution->Labeling Labeled_Sediment Radioactive Sediment Tracer Labeling->Labeled_Sediment Produces ¹⁹⁸Au-labeled Sediment Injection Release of Labeled Sediment Labeled_Sediment->Injection Seabed Seabed / Riverbed Injection->Seabed Tracking Underwater Gamma Detection Seabed->Tracking Tracer Dispersion Activity_Maps Create Radioactivity Distribution Maps Tracking->Activity_Maps Analysis Determine Transport Direction, Velocity, and Dispersion Activity_Maps->Analysis

Caption: Workflow for a sediment transport study using Gold-198.

References

Validating Computational Fluid Dynamics Models: A Comparative Guide Using Lanthanum-140 Radiotracer Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of computational fluid dynamics (CFD) models is paramount for predicting fluid behavior in complex systems. Validation of these models against robust experimental data is a critical step to ensure their reliability. This guide provides a comprehensive comparison of CFD modeling approaches, highlighting the use of Lanthanum-140 (La-140) radiotracer data as a powerful validation tool.

Radiotracer techniques, utilizing gamma-emitting isotopes like this compound, offer a highly accurate and non-intrusive method for tracking fluid flow and mixing dynamics in industrial process equipment.[1][2] The data generated from these experiments, particularly Residence Time Distribution (RTD), serves as a crucial benchmark for the validation of CFD simulations. This guide will delve into the experimental protocols for La-140 tracer studies and compare the performance of common CFD models against such experimental data.

Experimental Protocol: this compound Radiotracer Studies for RTD Measurement

The fundamental principle of a radiotracer experiment involves introducing a small quantity of a radioactive substance into a system and monitoring its movement and distribution over time. This compound is a suitable tracer for many systems due to its convenient half-life and detectable gamma-ray emissions.

A typical experimental protocol for a La-140 radiotracer study to determine the Residence Time Distribution (RTD) in a stirred tank reactor is as follows:

  • Tracer Preparation: A known quantity of a stable Lanthanum compound (e.g., Lanthanum Oxide) is irradiated in a nuclear reactor to produce the radioactive isotope La-140. The activated tracer is then prepared in a form that is miscible with the process fluid.

  • Injection: The La-140 tracer is injected as a sharp pulse into the inlet stream of the reactor. The injection should be as close to an ideal delta function as possible to ensure accurate RTD measurement.

  • Detection: Scintillation detectors are strategically placed at the outlet of the reactor to measure the gamma radiation emitted by the La-140 as it exits the system. The detectors are connected to a data acquisition system to record the tracer concentration as a function of time.

  • Data Analysis: The raw data from the detectors is corrected for background radiation and radioactive decay. The resulting concentration-time curve represents the experimental Residence Time Distribution (E-curve). From this curve, key hydrodynamic parameters such as the mean residence time (τ), variance (σ²), and the number of equivalent tanks-in-series (N) can be calculated.

Comparative Analysis of CFD Models

Two of the most widely used CFD modeling approaches are Reynolds-Averaged Navier-Stokes (RANS) and Large Eddy Simulation (LES). While both aim to predict fluid flow, they differ significantly in their treatment of turbulence, which directly impacts their computational cost and accuracy. The validation of these models against experimental data, such as that obtained from La-140 tracer studies, is essential to understand their predictive capabilities.

ParameterExperimental (La-140)RANS Model PredictionLES Model Prediction
Mean Residence Time (τ) τ_exp~ τ_exp (Generally good agreement)~ τ_exp (High accuracy)
Variance (σ²) σ²_expCan deviate, especially in complex flow regimesBetter agreement, captures transient eddies
Tracer Concentration Profile Complex, with transient peaksSmoothed profile, may miss short-circuitingCaptures transient fluctuations and peak heights more accurately
Computational Cost N/ALowerSignificantly Higher
Turbulence Resolution N/AModels all turbulent scalesResolves large eddies, models small eddies

Note: The data in this table is illustrative and represents typical outcomes from CFD validation studies. The actual level of agreement will depend on the specific system, model setup, and mesh resolution.

Logical Workflow for CFD Model Validation

The process of validating a CFD model using experimental data follows a structured workflow. This ensures that the comparison is meaningful and that the model is rigorously tested.

CFD Model Validation Workflow using La-140 Data cluster_experimental Experimental Phase cluster_cfd CFD Modeling Phase exp_setup 1. Experimental Setup (e.g., Stirred Tank) la140_prep 2. La-140 Tracer Preparation exp_setup->la140_prep injection 3. Tracer Injection (Pulse Input) la140_prep->injection detection 4. Data Acquisition (Scintillation Detectors) injection->detection exp_data 5. Experimental RTD Curve (E-curve) detection->exp_data validation Comparison & Validation exp_data->validation geometry A. Geometry & Meshing physics B. Physics & Boundary Conditions Setup geometry->physics model_selection C. Turbulence Model Selection (RANS/LES) physics->model_selection simulation D. Transient Simulation of Tracer Transport model_selection->simulation cfd_data E. Predicted RTD Curve (C-curve) simulation->cfd_data cfd_data->validation conclusion Model Refinement or Acceptance validation->conclusion

Caption: Workflow for validating CFD models with La-140 radiotracer data.

Signaling Pathway of Information for Model Validation

The flow of information from the experimental setup to the final validated CFD model can be visualized as a signaling pathway, where each step informs the next.

Information Flow for CFD Validation physical_system Physical System (e.g., Reactor) la140_experiment La-140 Tracer Experiment physical_system->la140_experiment cfd_model CFD Model (RANS or LES) physical_system->cfd_model Geometry, Boundary Conditions experimental_data Experimental Data (RTD Curve) la140_experiment->experimental_data comparison Quantitative Comparison experimental_data->comparison simulation_results Simulation Results (Predicted RTD) cfd_model->simulation_results simulation_results->comparison validation_report Validation Report comparison->validation_report

Caption: Information pathway for CFD model validation using experimental data.

References

Navigating the Landscape of Lanthanum-140 Activity Measurements: An Inter-laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and consistency of radionuclide activity measurements is paramount. This guide provides an objective comparison of methodologies and a summary of inter-laboratory comparison results for Lanthanum-140 (¹⁴⁰La), a critical radionuclide with applications in various fields, including medical physics and environmental monitoring. Due to the limited availability of direct inter-laboratory comparison data for ¹⁴⁰La, this guide leverages the results of a key comparison for its parent radionuclide, Barium-140 (¹⁴⁰Ba), to provide a representative overview of measurement capabilities among national metrology institutes.

This compound, a gamma-emitting radionuclide with a half-life of 1.6781 days, is often measured in secular equilibrium with its parent, Barium-140, which has a longer half-life of 12.752 days. The accuracy of ¹⁴⁰La activity measurements is therefore intrinsically linked to the accurate measurement of ¹⁴⁰Ba. This guide will delve into the established methodologies for radionuclide activity measurement and present data from a key international comparison of ¹⁴⁰Ba.

Experimental Protocols: A Look at the Gold Standards

The accurate determination of radionuclide activity relies on primary standardization methods that provide a direct measurement of the decay rate. The most common and reliable techniques employed by national metrology institutes for radionuclides like ¹⁴⁰La and its parent ¹⁴⁰Ba include 4πβ-γ coincidence counting, liquid scintillation counting, and high-resolution gamma-ray spectrometry.

4πβ-γ Coincidence Counting: This is a primary method for the absolute standardization of radionuclides that decay by beta-gamma emission. The source is placed in a 4π geometry detector for beta particles, which is then coupled with a gamma-ray detector. By counting the beta and gamma events separately and in coincidence, the absolute activity can be determined with high accuracy, largely independent of the detector efficiency. The Laboratoire National Henri Becquerel (LNHB) in France is one of the leading institutions utilizing this technique for radionuclide metrology.[1][2]

Liquid Scintillation Counting (LSC): In this method, the radioactive sample is mixed with a liquid scintillator cocktail. The energy from the radioactive decay is transferred to the scintillator molecules, which then emit light pulses. These light pulses are detected by photomultiplier tubes and counted. LSC is a highly efficient method for detecting beta particles and can be used for absolute activity measurements through techniques like the Triple-to-Double Coincidence Ratio (TDCR) method.[3][4][5][6]

High-Resolution Gamma-Ray Spectrometry: This technique uses detectors, typically high-purity germanium (HPGe) detectors, to measure the energy and intensity of gamma rays emitted by a radionuclide.[7][8][9][10][11] By comparing the measured gamma-ray emission rate to the known gamma-ray emission probability per decay, the activity of the sample can be determined. This method requires accurate knowledge of the detector efficiency and the radionuclide's decay data.

Inter-laboratory Comparison Data: The Case of Barium-140

As a proxy for a direct ¹⁴⁰La comparison, we present the results from the key comparison BIPM.RI(II)-K1.Ba-140, organized by the Bureau International des Poids et Mesures (BIPM). In this comparison, the French national metrology institute, BNM-LNHB, submitted two samples of a ¹⁴⁰Ba solution to the International Reference System (SIR) for activity comparison.

Table 1: Results of the BIPM.RI(II)-K1.Ba-140 Key Comparison

Participating LaboratoryMethodSubmitted Activity (kBq)Relative Standard Uncertainty (%)
BNM-LNHB (France)4πβ-γ Coincidence Counting32000.5

Data is illustrative and based on the principles of BIPM key comparisons.

The results of such comparisons are crucial for establishing the international equivalence of radioactivity measurements and for supporting the Calibration and Measurement Capabilities (CMCs) of the participating national metrology institutes.

Workflow of an Inter-laboratory Comparison

The process of an inter-laboratory comparison is a well-defined procedure designed to ensure the reliability and comparability of the results. The following diagram illustrates a typical workflow.

G cluster_0 Planning & Preparation cluster_1 Measurement Phase cluster_2 Data Analysis & Reporting A Pilot Laboratory Prepares & Characterizes Radioactive Solution B Distribution of Samples to Participating Laboratories A->B C Participating Laboratories Measure Activity B->C D Submission of Results & Uncertainties to Pilot Lab C->D E Pilot Laboratory Analyzes Data & Calculates Key Comparison Reference Value (KCRV) D->E F Draft Report Preparation & Review by Participants E->F G Publication of Final Report in the BIPM Key Comparison Database (KCDB) F->G

Workflow of a typical radionuclide inter-laboratory comparison.

Signaling Pathways in Measurement Uncertainty

The final declared uncertainty of a measurement is a critical component of any inter-laboratory comparison. It is derived from a combination of various uncertainty sources that propagate through the measurement process. The following diagram illustrates the key contributors to the overall uncertainty in a typical radionuclide activity measurement.

G cluster_0 Uncertainty Components cluster_1 Combined Uncertainty A Counting Statistics G Total Measurement Uncertainty A->G B Source Preparation (e.g., weighing) B->G C Dead Time & Pile-up Corrections C->G D Background Radiation D->G E Detector Efficiency Calibration E->G F Nuclear Decay Data (e.g., half-life, emission probabilities) F->G

Key contributors to measurement uncertainty in radionuclide metrology.

References

Cross-Validation of Lanthanum-140 Results with Non-Radioactive Tracers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of industrial process optimization, particularly in catalyst tracking within Fluid Catalytic Cracking (FCC) units, tracers are indispensable tools for diagnosing and enhancing operational efficiency. The radioactive isotope Lanthanum-140 (¹⁴⁰La) has traditionally been a preferred tracer due to its high detection sensitivity and the ability to perform online measurements.[1][2] However, the inherent risks associated with radioactivity and the logistical challenges of handling radioactive materials have prompted researchers and industry professionals to seek safer, non-radioactive alternatives. This guide provides a comprehensive cross-validation of ¹⁴⁰La with a promising non-radioactive tracer, dysprosium (Dy), focusing on their application in catalyst tracking.

Comparative Analysis of Tracer Properties

The choice between a radioactive and a non-radioactive tracer hinges on a variety of factors, including sensitivity, safety, cost, and the specific requirements of the application. The following table summarizes the key properties of this compound and Dysprosium for catalyst tracing applications.

FeatureThis compound (¹⁴⁰La)Dysprosium (Dy)
Tracer Type Radioactive IsotopeStable Isotope
Detection Method Gamma Ray SpectroscopyNeutron Activation Analysis (NAA), ICP-MS
Detection Limit High sensitivity, online detection possible[1]1.62 x 10⁻³ µg (NAA on filter paper)[3]
Tracer Preparation Intrinsic: Irradiation of catalyst containing lanthanum[4][5]Extrinsic: Addition of Dy compound to catalyst
Half-life 40.27 hoursStable
Safety Considerations Requires handling and disposal of radioactive materialLow toxicity, but fine powders should not be inhaled[6]
Advantages - High sensitivity- Online, real-time measurement capability[1]- Intrinsic tracing possible[4]- Non-radioactive, enhanced safety- No radioactive waste disposal- Long-term tracing possible
Disadvantages - Short half-life limits experiment duration- Radiation safety protocols required- Regulatory hurdles- Offline analysis required- Potential for tracer-catalyst behavior mismatch- Requires access to a nuclear reactor for NAA
Cost High, includes costs of irradiation, handling, and disposal[7]Potentially lower overall cost, but NAA can be expensive[3]

Experimental Protocols

The methodologies for utilizing ¹⁴⁰La and Dysprosium as catalyst tracers in an FCCU, while aiming for the same outcome, differ significantly in their execution.

Protocol 1: Catalyst Tracing using this compound

This protocol outlines the use of ¹⁴⁰La as an intrinsic radiotracer to study catalyst dynamics in an FCCU.

1. Catalyst Sample Preparation and Irradiation:

  • A representative sample of the FCC catalyst is collected from the unit.

  • Instrumental Neutron Activation Analysis (INAA) is performed on the catalyst sample to identify the presence and concentration of activatable elements, such as lanthanum.[4][5]

  • Based on the INAA results, a calculated amount of the catalyst is irradiated in a nuclear reactor to produce a desired activity of ¹⁴⁰La.[4][5]

2. Tracer Injection:

  • The irradiated catalyst is securely transported to the FCCU site in a shielded container.

  • The tracer is injected as a pulse into the desired location in the catalyst circulation line, typically at the base of the riser or into the regenerated catalyst standpipe.

3. Data Acquisition:

  • Scintillation detectors (e.g., NaI(Tl)) are strategically placed at various points along the FCCU, such as the riser, stripper, and regenerator, to monitor the passage of the radioactive tracer.[1]

  • The detectors record the gamma radiation intensity over time, generating a residence time distribution (RTD) curve at each location.

4. Data Analysis:

  • The RTD curves are analyzed to determine key hydrodynamic parameters, including catalyst circulation rate, residence time in different sections of the unit, and catalyst mixing patterns.[4][5]

  • This data provides insights into the efficiency of the cracking process and can be used to optimize operational parameters.

Protocol 2: Catalyst Tracing using Dysprosium

This protocol describes the use of dysprosium as a non-radioactive tracer for catalyst tracking in an FCCU.

1. Tracer Preparation:

  • A suitable dysprosium compound, such as dysprosium oxide (Dy₂O₃), is selected as the tracer.

  • The dysprosium tracer is thoroughly mixed with a batch of the FCC catalyst to ensure uniform distribution. The concentration of dysprosium in the catalyst will depend on the desired detection sensitivity and the expected dilution in the unit.

2. Tracer Injection:

  • The catalyst batch containing the dysprosium tracer is introduced into the FCCU at a known location and time.

3. Sample Collection:

  • Catalyst samples are collected at various points in the FCCU (e.g., riser outlet, regenerator overflow) at specific time intervals after the tracer injection.

4. Sample Preparation for Analysis:

  • For Neutron Activation Analysis (NAA): A known weight of each collected catalyst sample is encapsulated in a high-purity polyethylene (B3416737) or quartz vial for irradiation.

  • For ICP-MS Analysis: The catalyst samples are digested using a suitable acid mixture (e.g., aqua regia, or a mixture of nitric and hydrofluoric acids) to bring the dysprosium into solution.[8] The digested samples are then diluted to a suitable concentration for analysis.[8]

5. Data Analysis:

  • The concentration of dysprosium in each catalyst sample is determined using NAA or ICP-MS.

  • The time-concentration data is used to construct a residence time distribution curve, which is then analyzed to determine the catalyst circulation dynamics, similar to the ¹⁴⁰La method.

Visualizing the Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for both this compound and Dysprosium tracer studies.

Lanthanum140_Workflow cluster_prep Tracer Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Collect Catalyst Sample p2 Instrumental Neutron Activation Analysis (INAA) p1->p2 p3 Irradiate Catalyst in Nuclear Reactor to produce ¹⁴⁰La p2->p3 e1 Inject Irradiated Catalyst into FCCU p3->e1 e2 Online Gamma Ray Detection at Multiple Points e1->e2 a1 Generate Residence Time Distribution (RTD) Curves e2->a1 a2 Calculate Catalyst Circulation Parameters a1->a2 Dysprosium_Workflow cluster_prep Tracer Preparation cluster_exp Experiment cluster_analysis Sample Analysis & Data Interpretation p1 Select Dysprosium Compound (e.g., Dy₂O₃) p2 Mix Dysprosium with Catalyst p1->p2 e1 Inject Dy-laced Catalyst into FCCU p2->e1 e2 Collect Catalyst Samples at Timed Intervals e1->e2 a1 Sample Preparation (Digestion for ICP-MS or Encapsulation for NAA) e2->a1 a2 Dysprosium Concentration Measurement (ICP-MS or NAA) a1->a2 a3 Generate Residence Time Distribution (RTD) Curves a2->a3 a4 Calculate Catalyst Circulation Parameters a3->a4

References

Navigating the Nuances: An Uncertainty Analysis of Lanthanum-140 in Sediment Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The use of radiotracers has revolutionized our understanding of dynamic systems, from tracking drug delivery mechanisms to monitoring environmental phenomena like sediment transport. Among the array of available tracers, Lanthanum-140 (La-140), a potent gamma emitter, has proven to be a valuable tool. However, the accuracy and reliability of measurements derived from La-140, as with any analytical technique, are fundamentally governed by their associated uncertainties. This guide provides a comprehensive comparison of uncertainty analysis in La-140-based measurements against common alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Unveiling the Uncertain: A Comparative Look at Radiotracers

The choice of a radiotracer for applications such as sediment transport studies is dictated by a combination of factors including half-life, gamma-ray energy, and the specifics of the detection system. While La-140 is a popular choice, other radionuclides like Scandium-46 (Sc-46) and Gold-198 (Au-198) are also frequently employed. The overall uncertainty of the final measurement is a composite of various individual uncertainties introduced at different stages of the experimental process. A comparative overview of the key performance indicators and typical uncertainty contributions for these radiotracers is presented below.

Table 1: Comparison of Key Performance Indicators for Common Radiotracers in Sediment Transport Studies

ParameterThis compound (La-140)Scandium-46 (Sc-46)Gold-198 (Au-198)
Half-life 1.6781 days83.79 days2.695 days
Principal Gamma Energies (keV) 1596.2 (95.4%)889.3 (100%), 1120.5 (100%)411.8 (95.5%)
Typical Detection Method Gamma Spectrometry (NaI or HPGe)Gamma Spectrometry (NaI or HPGe)Gamma Spectrometry (NaI or HPGe)
Relative Detection Efficiency HighHighModerate
Typical Combined Standard Uncertainty 2-5%3-6%2-5%

Table 2: Illustrative Uncertainty Budgets for La-140, Sc-46, and Au-198 Measurements

This table presents a hypothetical but representative breakdown of uncertainty components for the activity measurement of each radionuclide in a sediment sample. The values are expressed as relative standard uncertainties (%).

Source of UncertaintyLa-140 (%)Sc-46 (%)Au-198 (%)
Counting Statistics 1.52.01.5
Detector Efficiency Calibration 2.02.52.0
Sample Geometry and Positioning 1.01.01.0
Matrix Effects (Self-absorption) 1.21.51.0
Nuclear Data (Half-life, Emission Probability) 0.50.60.4
Sample Preparation and Handling 0.80.80.8
Combined Standard Uncertainty (k=1) 3.0 3.7 2.9
Expanded Uncertainty (k=2, ~95% confidence) 6.0 7.4 5.8

Note: These are illustrative values and the actual uncertainty budget will vary depending on the specific experimental setup, equipment, and sample characteristics.

Deconstructing the Measurement: Experimental Protocols and Uncertainty Sources

A thorough understanding of the experimental workflow is crucial for identifying and quantifying the sources of uncertainty. The following section details a typical protocol for a La-140 based sediment transport study and highlights the critical points where uncertainties are introduced.

Experimental Protocol for this compound Based Sediment Tracing
  • Sediment Labeling:

    • A representative sample of the sediment to be traced is collected.

    • The sediment is washed and dried to a constant weight.

    • A known activity of a soluble La-140 salt (e.g., LaCl₃) is added to a suspension of the sediment.

    • The mixture is agitated for a sufficient period to ensure uniform adsorption of La-140 onto the sediment particles.

    • The labeled sediment is then washed to remove any unadsorbed La-140 and dried.

  • Introduction of the Tracer:

    • The labeled sediment is introduced at the point of interest in the aquatic system (e.g., riverbed, coastal area).

  • In-situ Measurement:

    • A submersible gamma-ray detector (typically a NaI(Tl) scintillation detector for field applications) is used to measure the gamma radiation from the dispersed La-140.

    • The detector is positioned at various locations and depths to map the tracer distribution over time.

    • The counting time at each location is recorded.

  • Data Analysis:

    • The net count rate at the 1596.2 keV photopeak of La-140 is determined for each measurement point.

    • Corrections are applied for background radiation, detector efficiency, and the decay of La-140.

    • The corrected count rates are then used to determine the concentration and movement of the labeled sediment.

The following diagram illustrates the workflow and the points where key uncertainties arise:

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis SedimentCollection Sediment Collection Labeling La-140 Labeling SedimentCollection->Labeling U_sampling WashingDrying Washing & Drying Labeling->WashingDrying U_labeling TracerIntro Tracer Introduction WashingDrying->TracerIntro InSituMeasurement In-situ Measurement TracerIntro->InSituMeasurement DataAcquisition Data Acquisition InSituMeasurement->DataAcquisition U_counting, U_geometry Corrections Corrections DataAcquisition->Corrections U_efficiency, U_decay FinalResult Final Result Corrections->FinalResult U_model uncertainty_sources cluster_measurement Measurement Process cluster_calibration Calibration cluster_sample Sample Characteristics cluster_nuclear Nuclear Data Result Total Measurement Uncertainty CountingStats Counting Statistics CountingStats->Result Geometry Sample-Detector Geometry Geometry->Result DeadTime Detector Dead Time DeadTime->Result Background Background Fluctuation Background->Result EfficiencyCal Efficiency Calibration EfficiencyCal->Result EnergyCal Energy Calibration EnergyCal->Result StandardActivity Standard Source Activity StandardActivity->Result MatrixEffects Matrix Effects (Self-Absorption) MatrixEffects->Result Inhomogeneity Sample Inhomogeneity Inhomogeneity->Result GeometrySample Sample Geometry GeometrySample->Result HalfLife Half-life HalfLife->Result EmissionProb Gamma Emission Probability EmissionProb->Result

Comparative study of Lanthanum-140 and other radiotracers in mixing studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Lanthanum-140 and Other Radiotracers in Industrial Mixing Studies

For researchers, scientists, and drug development professionals, the selection of an appropriate radiotracer is a critical step in accurately characterizing mixing processes. This guide provides a comparative analysis of this compound (¹⁴⁰La) and other commonly employed radiotracers in mixing studies. The information presented herein is supported by experimental data and established protocols to aid in the informed selection of a suitable tracer for your specific research needs.

Introduction to Radiotracers in Mixing Studies

Radiotracer techniques are powerful tools for investigating the efficiency and dynamics of mixing in various industrial and pharmaceutical processes.[1] By introducing a small amount of a radioactive substance into a system, its movement and distribution can be tracked externally, providing valuable insights into flow patterns, residence time distribution (RTD), mean residence time (MRT), and the presence of phenomena such as dead zones, bypassing, or short-circuiting.[2][3] The key advantage of radiotracers over conventional chemical tracers lies in their high detection sensitivity, the ability for in-situ and online measurements without disrupting the process, and the specificity of their radioactive decay signals.[4]

Comparative Analysis of Radiotracer Properties

The ideal radiotracer should be chemically compatible with the medium being traced, have a suitable half-life for the duration of the experiment, and emit radiation that is easily detectable.[1] The choice of radiotracer often depends on the phase being investigated (solid, liquid, or gas).

Table 1: Comparison of Key Properties of Common Radiotracers in Mixing Studies

RadiotracerHalf-lifePrincipal Gamma Energies (MeV) & Intensity (%)Typical Chemical FormPhase TracedAdvantagesDisadvantages
This compound (¹⁴⁰La) 40.2 hours1.596 (95.4%), 0.815 (23.3%), 0.487 (45.5%)Lanthanum Oxide, Lanthanum ChlorideSolidHigh energy gamma rays suitable for dense media; Good chemical compatibility for solid tracing.[4]Relatively short half-life may not be suitable for very long-term studies.
Bromine-82 (⁸²Br) 35.3 hours0.554 (70%), 0.776 (82.6%), 1.317 (27.8%)Ammonium Bromide, Sodium BromideLiquid (Aqueous)Well-established for liquid phase studies; Similar half-life to ¹⁴⁰La.[4]Can exhibit adsorption onto vessel walls and surfaces, leading to distorted RTD curves.
Technetium-99m (⁹⁹ᵐTc) 6.01 hours0.140 (89%)Sodium PertechnetateLiquid (Aqueous)Readily available from ⁹⁹Mo/⁹⁹ᵐTc generators; Lower radiation dose to personnel due to shorter half-life.[5]Very short half-life limits its use to short-duration experiments.
Sodium-24 (²⁴Na) 15.0 hours1.368 (100%), 2.754 (100%)Sodium Chloride, Sodium CarbonateLiquid (Aqueous)High energy gamma rays; Good tracer for aqueous streams.[2]Relatively short half-life.
Gold-198 (¹⁹⁸Au) 2.7 days0.412 (95.5%)Colloidal Gold, Gold-plated solidsSolid, Liquid (adsorbed on solids)Suitable for tracing solid particles; Longer half-life than ¹⁴⁰La.[4]Can be expensive; Potential for adsorption on surfaces.
Krypton-81m (⁸¹ᵐKr) 13.1 seconds0.190 (68%)Inert GasGasExcellent for tracing gas phases due to its inert nature.[2]Extremely short half-life requires an on-site generator.

Experimental Protocols

The fundamental methodology for a radiotracer mixing study, particularly for determining the Residence Time Distribution (RTD), involves the following key steps.

Radiotracer Selection and Preparation
  • Selection Criteria: The choice of radiotracer is paramount and depends on the process fluid, the phase of interest, the duration of the experiment, and the materials of the vessel.[1] For solid phase tracing, a common method is to irradiate a small sample of the actual process material to generate an intrinsic tracer, such as producing ¹⁴⁰La from stable Lanthanum within a catalyst particle.[2]

  • Preparation of this compound: A common method for producing ¹⁴⁰La is through the neutron activation of stable ¹³⁹La. For applications requiring a carrier-free tracer, ¹⁴⁰La can be "milked" from its parent isotope, Barium-140 (¹⁴⁰Ba), which has a longer half-life (12.75 days). This allows for a sustained supply of ¹⁴⁰La.

Experimental Setup

A typical setup for a radiotracer experiment in a stirred tank reactor is depicted below.

ExperimentalSetup cluster_0 Stirred Tank Reactor cluster_1 Detection System Injector Tracer Injection Point Inlet Process Inlet Mixer Impeller Outlet Process Outlet Mixer->Outlet Product Inlet->Mixer Feed Detector1 Inlet Detector (NaI(Tl)) Detector2 Outlet Detector (NaI(Tl)) Outlet->Detector2 DAS Data Acquisition System (DAS) Detector1->DAS Detector2->DAS Computer Computer for Data Analysis DAS->Computer Data Transfer

Figure 1: Schematic of a typical radiotracer experimental setup for a stirred tank reactor.

Tracer Injection

The "impulse injection" method is most commonly used, where the radiotracer is introduced into the system instantaneously at the inlet.[6] This is typically achieved using a specialized injection device that allows for rapid and complete delivery of the tracer into the process stream.

Detection and Data Acquisition
  • Detectors: Thallium-activated Sodium Iodide (NaI(Tl)) scintillation detectors are widely used for their high efficiency in detecting gamma rays.[2] These detectors are placed at the inlet and outlet of the vessel to monitor the tracer's passage.

  • Data Acquisition System (DAS): The signals from the detectors are sent to a DAS, which records the radiation counts as a function of time.[6] This data forms the basis of the RTD curve.

Data Analysis and Interpretation

The raw data from the DAS is processed to generate an RTD curve, which is a probability distribution function describing the time that elements of the fluid spend in the reactor.[2] From the RTD curve, key mixing parameters can be calculated:

  • Mean Residence Time (MRT): The average time the tracer spends in the system.

  • Variance (σ²): A measure of the spread of the residence times, which indicates the degree of mixing.

  • Dispersion Number (D/uL): A dimensionless parameter that quantifies the extent of axial dispersion. A low dispersion number indicates plug flow, while a high number suggests a well-mixed system.

  • Mathematical Modeling: The experimental RTD data is often fitted to mathematical models, such as the tanks-in-series model or the axial dispersion model, to further characterize the flow behavior and identify any process malfunctions.[2]

Logical Workflow for a Radiotracer Mixing Study

The entire process of a radiotracer mixing study can be visualized as a logical workflow, from the initial planning stages to the final analysis and interpretation of results.

RadiotracerWorkflow cluster_planning Planning & Preparation cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation A Define Study Objectives B Select Appropriate Radiotracer (e.g., ¹⁴⁰La for solids) A->B C Prepare Radiotracer B->C D Calibrate Detectors C->D E Set up Experimental System D->E F Perform Impulse Injection of Radiotracer E->F G Record Tracer Concentration vs. Time (Data Acquisition) F->G H Generate Residence Time Distribution (RTD) Curve G->H I Calculate Mixing Parameters (MRT, Variance) H->I J Fit Data to Flow Models (e.g., Tanks-in-Series) I->J K Interpret Results & Diagnose Process Conditions J->K L Final Report & Recommendations K->L Generate Report

Figure 2: Logical workflow of a radiotracer mixing study.

Conclusion

The selection of a radiotracer for a mixing study is a multifaceted decision that requires careful consideration of the physical and chemical properties of the tracer, the specifics of the experimental setup, and the objectives of the study. This compound is a valuable radiotracer, particularly for solid-phase mixing studies in dense media, due to its high-energy gamma emissions. However, other radiotracers such as Bromine-82, Technetium-99m, and Sodium-24 offer distinct advantages for liquid-phase studies, with considerations for half-life and potential for surface adsorption. By following established experimental protocols and a systematic workflow for data analysis, researchers can effectively utilize these powerful tools to gain deep insights into complex mixing processes, leading to improved process efficiency and product quality.

References

Verifying the Homogeneity of Lanthanum-140 Labeled Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Lanthanum-140 (¹⁴⁰La) labeled materials, ensuring the uniform distribution of the radionuclide is a critical quality control step. Inhomogeneous materials can lead to inaccurate experimental results and unpredictable in-vivo behavior. This guide provides a detailed comparison of the primary analytical techniques used to verify the homogeneity of ¹⁴⁰La labeled materials, supported by experimental data and protocols.

Comparison of Key Homogeneity Verification Techniques

Two principal methods are employed for assessing the spatial distribution of radioactivity in ¹⁴⁰La labeled materials: Digital Autoradiography and Gamma Spectroscopy. Each technique offers distinct advantages and is suited for different sample types and research questions.

FeatureDigital AutoradiographyGamma Spectroscopy
Principle 2D imaging of ionizing radiation from a sample surface using a phosphor imaging plate or digital detector.Measurement of the energy spectrum of gamma rays emitted from a sample to identify and quantify radionuclides.
Primary Output High-resolution 2D image of radioactivity distribution.Gamma-ray energy spectrum.
Spatial Resolution High (typically 20-100 µm).[1][2]Low (dependent on collimator and detector setup, typically mm to cm scale).
Sensitivity High, capable of detecting low levels of radioactivity.[3][4]High, excellent for quantifying radionuclide activity.[5][6]
Quantification Semi-quantitative to quantitative with proper calibration standards.[7][8]Highly quantitative for radionuclide activity.[5][9]
Sample Throughput Moderate, dependent on exposure time.High, multiple samples can be measured sequentially.
Sample Preparation Requires thin, flat sample sections (cryosectioning often used).[10][11][12]Minimal, can accommodate various sample geometries.
Application for Homogeneity Direct visualization of uniformity, ideal for identifying hotspots or gradients.Assessment of bulk homogeneity by scanning different sample regions.[13][14]

Experimental Protocols

Digital Autoradiography

This protocol outlines the general steps for assessing the homogeneity of a ¹⁴⁰La labeled material, such as microspheres embedded in a matrix, using a phosphor imaging system.

1. Sample Preparation:

  • If the material is a bulk solid, it must be sectioned into thin, uniform slices (typically 20-50 µm) using a cryostat.[10][11][12]

  • For powdered materials, a thin, uniform layer can be prepared on a suitable backing.

  • Mount the section or sample layer onto a sample holder or slide.

2. Exposure:

  • In a light-tight cassette, place the sample in direct contact with a phosphor imaging plate.[10]

  • Include calibrated radioactive standards on the same plate to enable quantitative analysis.

  • The exposure time will depend on the specific activity of the ¹⁴⁰La in the sample and the sensitivity of the imaging plate. For ¹⁴⁰La, with its relatively short half-life of 1.68 days, exposure times will need to be carefully planned.

3. Imaging:

  • After exposure, remove the imaging plate and scan it using a phosphor imager system.[4][8]

  • The imager's laser stimulates the release of light from the phosphor plate, proportional to the amount of radioactivity at each point, creating a digital image.[3][4]

4. Data Analysis:

  • Analyze the resulting image using appropriate software.

  • Assess the homogeneity by visually inspecting the uniformity of the signal across the sample area.

  • For quantitative analysis, measure the signal intensity in different regions of interest (ROIs) and compare them. The coefficient of variation of the signal intensity across the sample can be used as a quantitative measure of homogeneity.

Gamma Spectroscopy

This protocol describes how to assess the bulk homogeneity of a ¹⁴⁰La labeled material by performing measurements on different sections of the sample.

1. System Setup:

  • Utilize a high-purity germanium (HPGe) detector for high-resolution gamma-ray detection.[5][6][15]

  • The detector should be appropriately shielded to reduce background radiation.

  • Calibrate the system for energy and efficiency using certified radionuclide sources.

2. Sample Measurement:

  • If the sample is large enough, it can be physically divided into multiple sections (e.g., top, middle, bottom).

  • Alternatively, a collimated HPGe detector can be used to measure the gamma emissions from different, well-defined regions of the intact sample.[13]

  • Place each sample section or align the collimated detector with each region of interest at a fixed geometry relative to the detector.

3. Data Acquisition:

  • Acquire a gamma-ray spectrum for each sample section or region for a sufficient time to achieve good counting statistics.

  • Identify the characteristic gamma-ray peaks of ¹⁴⁰La (e.g., 328.8 keV, 487.0 keV, 815.8 keV, 1596.2 keV).

4. Data Analysis:

  • Calculate the net peak area for a prominent, interference-free ¹⁴⁰La gamma peak for each spectrum.

  • Normalize the peak areas by the sample mass or volume of each section.

  • The homogeneity is determined by the consistency of the normalized activity across the different sections. A low standard deviation among the measurements indicates a homogeneous distribution.

Alternative and Complementary Methods

While Digital Autoradiography and Gamma Spectroscopy are the primary methods for spatial homogeneity, other techniques can provide complementary information about the quality of the radiolabeled material.

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These radiochromatography techniques are essential for determining radiochemical purity .[16][17] They separate the desired ¹⁴⁰La-labeled compound from any unbound ¹⁴⁰La or other radiochemical impurities. While they do not provide information on the spatial distribution within a solid material, they are crucial for ensuring that the detected radioactivity corresponds to the correct chemical entity.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for Digital Autoradiography and Gamma Spectroscopy.

Autoradiography_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_imaging Imaging & Analysis A Bulk ¹⁴⁰La Labeled Material B Cryosectioning (20-50 µm) A->B C Mount on Slide B->C D Place Sample & Standards in Cassette with Phosphor Imaging Plate C->D E Expose in Shielded Container D->E F Scan Plate with Phosphor Imager E->F G Generate Digital Autoradiograph F->G H Analyze Image for Homogeneity (Visual & Quantitative ROI Analysis) G->H

Digital Autoradiography Workflow

Gamma_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Bulk ¹⁴⁰La Labeled Material B Divide into Sections OR Use Collimator for Regional Measurement A->B C Place Sample/Region at Fixed Geometry to HPGe Detector B->C D Acquire Gamma Spectrum for each Section/Region C->D E Identify & Integrate ¹⁴⁰La Photopeak D->E F Normalize Activity (by mass or volume) E->F G Compare Activities Across Sections/Regions for Homogeneity F->G

Gamma Spectroscopy Workflow

Conclusion

The choice between Digital Autoradiography and Gamma Spectroscopy for verifying the homogeneity of ¹⁴⁰La labeled materials depends on the specific requirements of the study. Digital Autoradiography provides unparalleled spatial resolution for visualizing the distribution of radioactivity, making it the method of choice for identifying small-scale inhomogeneities. Gamma Spectroscopy, on the other hand, offers excellent quantification of the radionuclide content in bulk sections of a material, providing a robust assessment of overall homogeneity. For a comprehensive quality assessment, these techniques can be used in a complementary fashion, alongside radiochromatography methods to ensure radiochemical purity.

References

Lanthanum-140 as an Imaging Surrogate for Actinium-225: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted alpha therapies (TAT) using Actinium-225 (²²⁵Ac) has shown immense promise in oncology. However, the absence of clean, high-energy gamma emissions in the ²²⁵Ac decay chain presents significant challenges for standard SPECT or PET imaging, hindering clinical dosimetry and the assessment of radiopharmaceutical biodistribution. To overcome this, chemically similar radionuclides that possess more favorable imaging characteristics are explored as surrogates. This guide provides a comprehensive comparison of Lanthanum-140 (¹⁴⁰La) as a potential imaging surrogate for ²²⁵Ac, supported by experimental data and detailed protocols.

The Rationale for Lanthanum as a Surrogate for Actinium

The suitability of lanthanide ions as surrogates for actinide ions is well-established in radiochemistry. Lanthanum (La³⁺), in particular, has been identified as a suitable nonradioactive surrogate for Actinium (Ac³⁺) due to their similar chemical properties.[1] This similarity is rooted in their comparable ionic radii and identical +3 oxidation state, leading to analogous coordination chemistry with common chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[2] Consequently, it is hypothesized that the in vivo biodistribution of a ¹⁴⁰La-labeled targeting molecule will closely mimic that of its ²²⁵Ac-labeled counterpart.

Physical and Chemical Properties

A fundamental comparison of the physical and chemical properties of ¹⁴⁰La and ²²⁵Ac is essential for understanding their potential as a theranostic pair.

PropertyThis compound (¹⁴⁰La)Actinium-225 (²²⁵Ac)
Half-life 1.6781 days9.92 days
Decay Mode Beta (β⁻), Gamma (γ)Alpha (α)
Principal Gamma Emissions (keV) 328.8, 487.0, 815.8, 1596.2218 (from ²²¹Fr), 440 (from ²¹³Bi)
Ionic Radius (6-coordinate) ~1.03 Å~1.12 Å
Common Oxidation State +3+3

Comparative Performance Data

While direct head-to-head biodistribution studies for ¹⁴⁰La- and ²²⁵Ac-labeled compounds are not extensively reported, data from studies using other lanthanum isotopes as ²²⁵Ac surrogates, along with in vitro stability data for ¹⁴⁰La complexes, provide strong evidence for its suitability.

In Vitro Stability

The stability of the radiometal-chelate complex is critical to prevent the release of the free radionuclide in vivo, which could lead to off-target toxicity. Studies have shown that DOTA complexes of both lanthanides and actinides exhibit high stability. Notably, the in vitro stability of DOTA compounds with ¹⁴⁰La has been reported to be high, with the complexes remaining stable for several days after incubation in human or complete mouse serum.[1] This is comparable to the stability observed for ²²⁵Ac-DOTA complexes under similar conditions.

In Vivo Biodistribution

Comparative biodistribution studies using other lanthanum isotopes, such as ¹³²La, have demonstrated a similar in vivo distribution to their ²²⁵Ac-labeled counterparts. For instance, a study comparing ¹³²La-NM600 and ²²⁵Ac-NM600 revealed a similar biodistribution for the two radiotracers, suggesting that radiolanthanum is a suitable imaging surrogate to probe the in vivo behavior of ²²⁵Ac radiotherapeutics.[1] Given the chemical similarities among lanthanide isotopes, it is reasonable to expect that ¹⁴⁰La-labeled compounds would exhibit a biodistribution profile that is highly predictive of the corresponding ²²⁵Ac agent.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for the key experimental procedures.

Radiolabeling of DOTA-conjugated Peptides/Antibodies with ²²⁵Ac

This protocol is adapted from established one-step labeling methods.[1]

Materials:

  • ²²⁵Ac-nitrate in 0.2 M HCl

  • DOTA-conjugated peptide or antibody

  • 2 M Tetramethyl ammonium (B1175870) acetate (B1210297) (TMAA) buffer

  • 150 g/L L-ascorbic acid

  • Nunc vials (1.0 mL)

  • Dose calibrator

  • pH paper (range 5.0-9.0)

Procedure:

  • Add a known activity of ²²⁵Ac-nitrate (e.g., 3.7 MBq) to a 1.0 mL Nunc vial and accurately measure the activity using a dose calibrator.

  • To the vial, add 25 µL of 2 M TMAA buffer.

  • Add 10 µL of 150 g/L L-ascorbic acid to prevent oxidation.

  • Add the DOTA-conjugated peptide or antibody (e.g., 100 µg).

  • Gently mix the solution.

  • Measure the pH of the reaction mixture by spotting 1 µL onto pH paper. The target pH is typically around 5.8.

  • Incubate the reaction at 37°C for 60-90 minutes.

  • Determine the radiochemical purity using methods such as ITLC (instant thin-layer chromatography) or radio-HPLC.

Radiolabeling of DOTA-conjugated Peptides/Antibodies with ¹⁴⁰La

This protocol is a general procedure for labeling with trivalent radiometals and can be optimized for ¹⁴⁰La.

Materials:

  • ¹⁴⁰LaCl₃ in dilute HCl

  • DOTA-conjugated peptide or antibody

  • 0.5 M Ammonium acetate buffer (pH 5.5)

  • Metal-free water

  • Heating block

Procedure:

  • In a sterile vial, combine the DOTA-conjugated peptide/antibody with an appropriate volume of 0.5 M ammonium acetate buffer.

  • Add the ¹⁴⁰LaCl₃ solution to the vial.

  • Adjust the pH to 5.5 if necessary.

  • Incubate the reaction mixture at 80-95°C for 15-30 minutes.

  • Allow the vial to cool to room temperature.

  • Perform quality control to determine radiochemical purity using radio-TLC or radio-HPLC.

In Vitro Serum Stability Assay

Materials:

  • Radiolabeled compound (¹⁴⁰La- or ²²⁵Ac-labeled)

  • Fresh human or mouse serum

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • ITLC or radio-HPLC system

Procedure:

  • Add a small volume of the radiolabeled compound to a vial containing either human/mouse serum or PBS (as a control).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the mixture.

  • Analyze the aliquot using ITLC or radio-HPLC to determine the percentage of the intact radiolabeled compound.

Animal Biodistribution Study

Materials:

  • Tumor-bearing mice (if applicable)

  • Radiolabeled compound

  • Syringes for injection

  • Gamma counter

  • Anesthesia

Procedure:

  • Inject a known quantity of the radiolabeled compound intravenously into the tail vein of the mice.

  • At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a group of mice.

  • Dissect and collect organs of interest (e.g., tumor, blood, liver, kidneys, spleen, bone, muscle).

  • Weigh each organ and measure the radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Radiolabeling Workflow start Start conjugation Conjugation of Chelator (e.g., DOTA) to Targeting Molecule start->conjugation radiolabeling Radiolabeling with ¹⁴⁰La or ²²⁵Ac conjugation->radiolabeling qc Quality Control (Radiochemical Purity) radiolabeling->qc purification Purification (if necessary) qc->purification < 95% Purity final_product Final Radiopharmaceutical qc->final_product > 95% Purity purification->final_product DecayChain Ac225 ²²⁵Ac (9.92 d) Fr221 ²²¹Fr (4.8 min) Ac225->Fr221 α At217 ²¹⁷At (32.3 ms) Fr221->At217 α Bi213 ²¹³Bi (45.6 min) At217->Bi213 α Po213 ²¹³Po (4.2 µs) Bi213->Po213 β⁻ (97.9%) Tl209 ²⁰⁹Tl (2.2 min) Bi213->Tl209 α (2.1%) Pb209 ²⁰⁹Pb (3.25 h) Po213->Pb209 α Bi209 ²⁰⁹Bi (Stable) Pb209->Bi209 β⁻ Tl209->Pb209 β⁻

References

A Comparative Guide: Lanthanum-140 vs. Cerium-134 for PET Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of nuclear medicine and molecular imaging, the selection of appropriate radionuclides is paramount for the development of effective diagnostic and therapeutic agents. This guide provides a comprehensive comparison of Lanthanum-140 (¹⁴⁰La) and Cerium-134 (¹³⁴Ce) for Positron Emission Tomography (PET) imaging applications. While both are lanthanide-series radioisotopes, their nuclear decay properties fundamentally dictate their suitability for PET, leading to a stark contrast in their utility in this imaging modality. This comparison is supported by a review of their nuclear data and available experimental findings for ¹³⁴Ce.

At a Glance: Key Isotopic Properties

The fundamental difference between ¹⁴⁰La and ¹³⁴Ce lies in their decay mechanisms. PET imaging relies on the detection of two 511 keV gamma photons produced from the annihilation of a positron emitted from the radionuclide with an electron in tissue. Cerium-134, through its daughter isotope Lanthanum-134 (¹³⁴La), is a positron source, making it a viable candidate for PET imaging. In contrast, this compound decays via beta-minus (β⁻) emission, a process that does not produce positrons, and is therefore not suitable for PET imaging .

PropertyThis compound (¹⁴⁰La)Cerium-134 (¹³⁴Ce)
Half-life 1.67858 days (40.289 hours)[1][2]3.16 days[3]
Decay Mode 100% β⁻ decay[1][4][5]100% Electron Capture (EC)[6][7][8]
PET Imaging Capability No (Does not produce positrons)Yes (In-vivo generator of ¹³⁴La)
Primary Decay Product ¹⁴⁰Ce (stable)[1][4][5]¹³⁴La (radioactive)[6][7][8]
Positron Emitting Daughter None¹³⁴La (t½ = 6.45 min)[7][9]
Positron Energy (Eβ+ max) of Daughter N/A2.69 MeV[9]
Positron Abundance of Daughter N/A63%[9]

Cerium-134: An In-Vivo Generator for PET Imaging

Cerium-134 has emerged as a promising radionuclide for PET imaging, not due to its own decay, but because it functions as an in-vivo generator for its daughter isotope, Lanthanum-134. ¹³⁴Ce decays by electron capture with a convenient half-life of 3.16 days to ¹³⁴La, which in turn is a positron emitter with a short half-life of 6.45 minutes.[7][9] This parent-daughter relationship allows for a unique imaging paradigm: a ¹³⁴Ce-labeled radiopharmaceutical can be administered, and after it has distributed and localized to its target, the continuously generated ¹³⁴La provides the positron signal for PET imaging. The longer half-life of ¹³⁴Ce is particularly advantageous for imaging biological processes that occur over several days, such as the targeting of tumors with monoclonal antibodies.[10][11]

Radiolabeling and In-Vivo Stability of Cerium-134

Extensive research has been conducted on the radiolabeling of ¹³⁴Ce with chelators commonly used in radiopharmaceuticals, such as DOTA and macropa. These studies are crucial for developing stable radiotracers for in-vivo applications.

ChelatorRadiolabeling ConditionsRadiolabeling EfficiencyIn-Vivo Stability
DOTA 10:1 ligand-to-metal ratio, elevated temperatures may be required[12][13][14]>94% at 10:1 L:M ratio[12][13][14]High in-vivo stability with rapid renal clearance and negligible bone and liver uptake of the complex[10][11][15]
Macropa Near-quantitative labeling at 1:1 ligand-to-metal ratio at room temperature[12][13][14]>95% from 0.5:1 to 10:1 L:M ratios[12][13]High in-vivo stability, with performance similar to DOTA complexes[13]

The ability to stably chelate ¹³⁴Ce is a critical prerequisite for its use in targeted PET imaging. Studies have shown that both ¹³⁴Ce-DOTA and ¹³⁴Ce-macropa complexes exhibit excellent stability in vivo, which is essential to prevent the release of free ¹³⁴Ce and ensure that the PET signal accurately reflects the distribution of the targeted radiopharmaceutical.[10][11][13]

This compound: Unsuitability for PET Imaging

This compound has a half-life of approximately 1.68 days and decays exclusively through beta-minus (β⁻) emission to the stable isotope Cerium-140 (¹⁴⁰Ce).[1][4][5][16][17] This decay process involves the conversion of a neutron to a proton within the nucleus, with the emission of an electron (beta particle) and an antineutrino. Crucially, no positrons are emitted during the decay of ¹⁴⁰La or its daughter. The absence of positron emission makes this compound fundamentally incompatible with the principles of PET imaging.

Visualizing the Decay Pathways

The following diagrams, generated using the DOT language, illustrate the distinct decay schemes of Cerium-134 and this compound.

G cluster_ce134 Cerium-134 Decay Ce-134 Ce-134 La-134 La-134 Ce-134->La-134 EC (t½ = 3.16 d) Ba-134 Ba-134 La-134->Ba-134 β+ (t½ = 6.45 min) G cluster_la140 This compound Decay La-140 La-140 Ce-140 Ce-140 La-140->Ce-140 β- (t½ = 1.68 d) G cluster_workflow Experimental Workflow for 134Ce PET Imaging Start Start Chelator_Conjugation Conjugation of Chelator (DOTA or macropa) to Targeting Molecule Start->Chelator_Conjugation Radiolabeling Radiolabeling with 134CeCl3 Chelator_Conjugation->Radiolabeling Purification Purification of Radiopharmaceutical Radiolabeling->Purification QC Quality Control (Radiochemical Purity) Purification->QC Animal_Injection Intravenous Injection into Animal Model QC->Animal_Injection PET_Imaging PET/CT Imaging at Defined Time Points Animal_Injection->PET_Imaging Biodistribution Ex-vivo Biodistribution (Optional) PET_Imaging->Biodistribution End End Biodistribution->End

References

Safety Operating Guide

Proper Disposal of Lanthanum-140: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for the proper handling and disposal of Lanthanum-140 (La-140) in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe working environment and compliance with regulatory standards.

This compound is a radioactive isotope with a relatively short half-life, making decay-in-storage the primary and most effective method for its disposal. This process involves securely storing the radioactive waste until it has decayed to background radiation levels, at which point it can be disposed of as regular waste.

Key Safety and Handling Protocols

When working with this compound, it is imperative to follow standard radiation safety protocols to minimize exposure. Personal protective equipment (PPE), including laboratory coats, safety glasses, and disposable gloves, must be worn at all times.[1] All work with open sources of La-140 should be conducted in a designated fume hood to prevent inhalation of any airborne particles.[1]

To mitigate the risk of contamination, frequent monitoring of the work area and personnel is essential. Use appropriate survey meters to check for any spills or contamination on surfaces, equipment, and hands after completing work and before leaving the laboratory.[1]

Quantitative Data for this compound

The following table summarizes the key radioactive properties of this compound, which are critical for safe handling, shielding calculations, and waste management planning.

PropertyValue
Half-life 1.67858 days (40.286 hours)[2][3][4]
Decay Mode Beta-minus (β-) decay to Cerium-140 (140Ce)[2]
Primary Beta Energies (Maximum) 1.32 MeV (70%), 1.67 MeV (20%), 2.26 MeV (10%)[5]
Primary Gamma Energies (Intensity) 0.093 MeV, 0.335 MeV, 0.49 MeV, 0.82 MeV, 1.60 MeV, 2.5 MeV[5]

Shielding Requirements

Effective shielding is crucial to minimize radiation exposure when handling this compound. Due to its emission of both beta and gamma radiation, a dual-shielding approach is recommended.

  • Beta Shielding: Beta particles emitted by La-140 can be effectively shielded using low-Z materials such as acrylic or plastic of sufficient thickness (approximately 1-2 cm).[6] Using high-Z materials like lead for primary beta shielding should be avoided as it can produce more penetrating secondary radiation called bremsstrahlung.

  • Gamma Shielding: The high-energy gamma rays from La-140 require denser, high-Z materials for effective shielding. Lead is a common and effective material for this purpose. The required thickness will depend on the activity of the source and the desired dose rate reduction.

Detailed Disposal Protocol: Decay-in-Storage

The short half-life of this compound makes it an ideal candidate for decay-in-storage (DIS).[7][8] This procedure allows the radioactivity to diminish to negligible levels, permitting its eventual disposal as non-radioactive waste.

Methodology:

  • Waste Segregation: At the point of generation, segregate this compound waste from other radioactive and non-radioactive waste streams. Use dedicated, clearly labeled containers for solid and liquid La-140 waste.

  • Container Labeling: Each waste container must be labeled with a "Caution, Radioactive Material" sign, the isotope (this compound), the initial activity, and the date it was sealed.

  • Secure Storage: Store the sealed waste containers in a designated, secure area with appropriate shielding to ensure that radiation levels in accessible areas remain below regulatory limits. The storage area should be locked to prevent unauthorized access.

  • Decay Period Calculation: The standard practice for decay-in-storage is to allow the material to decay for a minimum of 10 half-lives.[8] For this compound, with a half-life of approximately 1.68 days, the minimum storage period is about 17 days. This period ensures that the initial activity is reduced by a factor of over 1,000.

  • Post-Decay Survey: After the calculated decay period, survey the waste container in a low-background area using a calibrated radiation survey meter appropriate for detecting the emissions of La-140. The radiation levels should be indistinguishable from background radiation.[7]

  • Defacing Labels: Before final disposal, all radioactive material labels and symbols must be removed or completely defaced from the container.[7]

  • Final Disposal: Once the waste has been confirmed to be at background levels and all labels are defaced, it can be disposed of as regular laboratory waste (e.g., biohazardous or chemical waste, as appropriate for the non-radioactive components).

  • Record Keeping: Maintain a detailed log of all decayed waste. The record should include the date of disposal, the survey instrument used, the background radiation level, the final survey reading of the waste container, and the name of the individual who performed the survey and disposal.[7]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Lanthanum140_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_storage Decay-in-Storage cluster_survey Verification cluster_disposal Final Disposal A Generate La-140 Waste (Solid or Liquid) B Segregate La-140 Waste into Dedicated Labeled Containers A->B C Seal and Date Container B->C D Store in Shielded, Secure Area for at least 10 Half-Lives (~17 days) C->D E Survey Waste Container with Calibrated Meter D->E F Is Radiation at Background Level? E->F F->D No Continue Storage and Re-survey G Deface all Radioactive Labels F->G Yes H Dispose as Normal Laboratory Waste G->H I Document Disposal in Logbook H->I

Caption: Workflow for the proper disposal of this compound via decay-in-storage.

References

Safeguarding Your Research: A Guide to Handling Lanthanum-140

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with radioactive materials. This guide provides essential safety and logistical information for handling Lanthanum-140 (¹⁴⁰La), focusing on procedural, step-by-step guidance for operations and disposal.

This compound is a synthetic radioisotope that decays to stable Cerium-140 (¹⁴⁰Ce). Understanding its radiological characteristics is the first step in establishing safe handling protocols.

Radiological Data for this compound

A summary of the key radiological data for ¹⁴⁰La is presented below. This information is critical for determining appropriate shielding, handling times, and disposal methods.

PropertyValueCitations
Half-life 1.678 days (40.29 hours)[1][2][3]
Decay Mode Beta minus (β⁻)[1][2]
Primary Beta (β⁻) Energies 488 keV (45.2%), 630 keV (19.7%), 442 keV (11.2%)[4]
Primary Gamma (γ) Energies 1596 keV (95.4%), 487 keV (45.5%), 816 keV (23.3%)[4][5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and potential contamination. Given that ¹⁴⁰La is both a beta and a high-energy gamma emitter, a multi-layered approach to PPE and shielding is required. For any work with an open radioactive source, disposable gloves, a full-length lab coat, and closed-toed shoes are mandatory.[4]

Summary of Required Personal Protective Equipment
Protection TypeRequired PPEPurpose & NotesCitations
Body Protection • Full-length laboratory coat (worn closed) • Lead apron (0.5 mm lead equivalence)The lab coat prevents skin and clothing contamination.[4] The lead apron is essential for shielding against high-energy gamma radiation.
Hand Protection • Double-layered disposable nitrile or rubber gloves • TLD ring dosimeter (worn under gloves)Double gloving minimizes the risk of contamination during glove changes. Change gloves frequently to prevent the spread of contamination.[4] The ring dosimeter monitors extremity dose.[4]
Eye Protection • Safety glasses with side shields • Leaded glasses (optional, for high activity)Protects against splashes of radioactive material.[4] Leaded eyewear can reduce the dose to the eyes from gamma radiation.
Respiratory Protection • NIOSH-approved respirator (e.g., N95)Required when handling ¹⁴⁰La in powder form or when aerosolization is possible to prevent internal contamination.
Dosimetry • Whole-body dosimeterWorn on the torso, underneath any lead apron, to monitor the effective dose from penetrating gamma radiation.

Operational Plan: A Step-by-Step Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination. The core principle guiding all actions should be ALARA (As Low As Reasonably Achievable), which involves minimizing time, maximizing distance, and using appropriate shielding.

Step 1: Preparation and Area Setup
  • Designate the Work Area: Clearly mark a specific area for handling ¹⁴⁰La with "Caution: Radioactive Materials" signs.[4]

  • Cover Surfaces: Cover the designated workbench, fume hood, or glove box surface with absorbent, plastic-backed paper. Tape the covering down.

  • Assemble Materials: Before introducing the ¹⁴⁰La source, gather all necessary equipment, including shielding, handling tools (tongs, forceps), timers, and waste containers.

  • Prepare Shielding:

    • Primary Shielding: Use Plexiglas or acrylic shields (at least 1 cm thick) as the first layer closest to the source to absorb beta particles effectively.

    • Secondary Shielding: Place lead bricks or other lead shields outside the primary acrylic shield to attenuate the high-energy gamma rays.

  • Position Waste Containers: Place appropriately labeled and shielded radioactive waste containers within the designated area for immediate disposal of contaminated items.

  • Perform a "Dry Run": Rehearse the entire procedure without the radioactive source to identify potential issues and ensure a smooth workflow.

Step 2: Handling this compound
  • Don PPE: Put on all required PPE as detailed in the table above. Ensure your whole-body and ring dosimeters are in place.[4]

  • Introduce the Source: Transfer the ¹⁴⁰La source from its storage container to the shielded work area using tongs or forceps to maximize your distance.

  • Perform Work Efficiently: Carry out all manipulations behind the appropriate shielding. Minimize the time spent in proximity to the source.

  • Use Remote Handling Tools: Never handle the source directly. Use tongs, forceps, and other remote tools for all operations.

  • Monitor Constantly: Keep a survey meter (like a Geiger-Müller counter) turned on and nearby to monitor for any potential contamination of your gloves or the work area in real-time.

Step 3: Post-Operational Procedures
  • Secure the Source: Return the ¹⁴⁰La source to its shielded storage container immediately after the procedure is complete.

  • Decontaminate:

    • Wipe down all surfaces and equipment used within the designated area with an appropriate cleaning solution.

    • Work from the least contaminated to the most contaminated areas to avoid spreading radioactivity.

    • Place all used wipes and contaminated disposable items directly into the designated solid radioactive waste container.

  • Survey for Contamination:

    • Use a survey meter to monitor the work area, equipment, and yourself for any residual contamination.

    • Check your hands, lab coat, and shoes carefully before leaving the work area.

  • Remove PPE: Remove PPE in an order that minimizes the chance of cross-contamination: outer gloves, lab coat, inner gloves.

  • Personal Hygiene: Wash hands thoroughly with mild soap and water after removing all PPE.[5]

Disposal Plan for this compound

The short half-life of ¹⁴⁰La (40.29 hours) makes disposal via "decay-in-storage" the most effective and common method.

  • Segregate Waste:

    • Solid Waste: Place all contaminated solid items (gloves, absorbent paper, plasticware) into a durable, clearly labeled bag within a designated radioactive waste container. Do not place sharp objects like needles directly into bags; use a designated sharps container.

    • Liquid Waste: Collect contaminated liquid waste in a sealed, shatterproof container. Do not mix with solid waste.

  • Labeling: All waste containers must be clearly labeled with the isotope (¹⁴⁰La), the date, the initial activity level, and the name of the responsible researcher.

  • Storage for Decay: Store the sealed and labeled waste containers in a designated, shielded, and secure radioactive waste storage area.

  • Decay Period: A general rule of thumb is to store the waste for at least 10 half-lives. For ¹⁴⁰La, this is approximately 17 days (403 hours). After this period, the radioactivity will have decayed to less than 0.1% of its original level.

  • Final Disposal: After the decay period, the waste must be surveyed with a radiation detector to ensure its activity is indistinguishable from background radiation. Once confirmed, it can typically be disposed of as normal laboratory waste, in accordance with your institution's specific radiation safety program guidelines.

Procedural Workflow for Handling ¹⁴⁰La

The following diagram outlines the logical relationship between the key stages of safely handling this compound.

G prep Step 1: Preparation - Designate & Cover Area - Assemble Equipment - Position Shielding & Waste Bins ppe Don PPE - Lab Coat & Lead Apron - Double Gloves - Dosimeters (Body & Ring) - Safety Glasses prep->ppe Before Handling handle Step 2: Handling ¹⁴⁰La (ALARA) - Minimize Time - Maximize Distance - Use Shielding (Acrylic + Lead) ppe->handle monitor_op Continuous Monitoring - Survey Meter Active - Check Gloves & Area handle->monitor_op During Procedure post_op Step 3: Post-Operation - Secure Source - Decontaminate Area - Survey for Contamination handle->post_op Procedure Complete dispose Step 4: Waste Disposal - Segregate Solid & Liquid Waste - Label Correctly - Store for Decay (~17 days) post_op->dispose remove_ppe Remove PPE - Outer Gloves -> Coat -> Inner Gloves - Wash Hands Thoroughly post_op->remove_ppe final_survey Final Survey - Confirm Waste is at Bkg. Level - Final Area & Personal Survey dispose->final_survey After 10 Half-Lives remove_ppe->final_survey

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.